molecular formula C15H16O B171842 (3,4-Dimethylphenyl)(phenyl)methanol CAS No. 14189-53-8

(3,4-Dimethylphenyl)(phenyl)methanol

Cat. No.: B171842
CAS No.: 14189-53-8
M. Wt: 212.29 g/mol
InChI Key: LAAGXZRHDPERJB-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(phenyl)methanol is a diaryl methanol derivative that serves as a versatile intermediate in organic and medicinal chemistry research. This compound features a central carbon bearing both a 3,4-dimethylphenyl and a phenyl group, making it a valuable scaffold for the synthesis of more complex structures. Its utility in research stems from the reactivity of the hydroxyl group and the steric and electronic properties conferred by its two aromatic rings. In pharmaceutical research, such diaryl methanol structures are frequently explored as key intermediates in the development of bioactive molecules . The compound can be utilized in coupling reactions, esterification, and etherification, or as a precursor for the preparation of ligands for catalysis. Researchers value this chemical for its potential in constructing molecular libraries aimed at drug discovery and material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAGXZRHDPERJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dimethylphenyl)(phenyl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 14189-53-8 Molecular Formula: C₁₅H₁₆O IUPAC Name: (3,4-Dimethylphenyl)(phenyl)methanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of this compound. As a diarylmethanol, this compound belongs to a class of structures recognized for their utility as key intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Physicochemical and Structural Characteristics

This compound is a secondary alcohol characterized by a central methanol carbon bonded to a phenyl group and a 3,4-dimethylphenyl group. This substitution pattern provides a unique combination of steric and electronic properties that influence its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14189-53-8[1][2]
Molecular Weight 212.29 g/mol [2][3]
Molecular Formula C₁₅H₁₆O[3][4]
Density 1.063 g/cm³[4]
Boiling Point 354.023 °C at 760 mmHg[3][4]
Flash Point 149.952 °C[3]
Physical Form Solid[2]
Purity (Typical) >95%[1][2]
Storage Sealed in a dry place at room temperature[2]
SMILES String c1ccccc1C(O)c(c2)ccc(C)c2C[1]

Synthesis Methodologies

The synthesis of this compound can be approached through established organic chemistry reactions. The two primary and most logical routes are the Grignard reaction and the reduction of the corresponding benzophenone.

Synthesis via Grignard Reaction

This is a classic and highly effective method for forming carbon-carbon bonds. The synthesis involves the reaction of a Grignard reagent, formed from a substituted aryl halide, with an aldehyde.[5] In this specific case, 3,4-dimethylphenylmagnesium bromide is reacted with benzaldehyde.

Workflow 1: Grignard Reaction Synthesis

Grignard Synthesis cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Protonation A 4-Bromo-1,2-dimethylbenzene D 3,4-Dimethylphenylmagnesium bromide (Grignard Reagent) A->D Reaction B Magnesium Turnings B->D Reaction C Anhydrous Diethyl Ether C->D Reaction F Alkoxide Intermediate D->F Addition E Benzaldehyde E->F Addition H This compound F->H Hydrolysis G Aqueous Acid Workup (e.g., dilute HCl) G->H Hydrolysis

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol (Grignard Reaction):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromo-1,2-dimethylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding a solution of 3,4-dimethylphenylmagnesium bromide.[6]

  • Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature to ensure the reaction goes to completion.[7]

  • Workup: The reaction is quenched by the slow addition of a cold, dilute aqueous acid, such as HCl or H₂SO₄.[7] This step protonates the intermediate alkoxide and dissolves the magnesium salts.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[5]

Synthesis via Reduction of 3,4-Dimethylbenzophenone

This method involves the reduction of the ketone (3,4-dimethylbenzophenone) to the corresponding secondary alcohol. This is a common and often high-yielding transformation in organic synthesis.

Workflow 2: Ketone Reduction Synthesis

Ketone Reduction cluster_0 Reduction Reaction cluster_1 Isolation A 3,4-Dimethylbenzophenone D Alkoxide Intermediate A->D Reduction B Reducing Agent (e.g., NaBH₄) B->D Reduction C Solvent (e.g., Methanol, Ethanol) C->D Reduction F This compound D->F Purification E Workup E->F Purification

Caption: Synthesis of this compound by ketone reduction.

Detailed Experimental Protocol (Ketone Reduction):

  • Reaction Setup: 3,4-Dimethylbenzophenone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reduction: The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is then purified, usually by recrystallization, to yield pure this compound.

Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of the synthesized this compound. Standard analytical techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry.[1]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on both phenyl rings, a singlet for the benzylic proton (CH-OH), a broad singlet for the hydroxyl proton (-OH), and singlets for the two methyl groups.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon (CH-OH), and the two methyl carbons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch, C-H stretching peaks for aromatic and methyl groups, and C=C stretching bands for the aromatic rings.[8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (212.29 m/z), along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

Diarylmethanol scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several potential areas of application.

  • As a Synthetic Intermediate: This compound is a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized or replaced to introduce other chemical moieties, making it a versatile starting point for creating libraries of compounds for high-throughput screening.[10][11]

  • Potential Bioactivity: The benzophenone scaffold, a related chemical class, is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9] Derivatives of this compound could be synthesized and evaluated for similar therapeutic effects.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

In case of exposure, seek medical attention. Standard first-aid measures for chemical exposure should be followed.

References

  • The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. (URL not available)
  • (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. (URL not available)
  • (3,4-Dimethylphenyl)methanol(6966-10-5) 13C NMR spectrum - ChemicalBook. (URL not available)
  • This journal is © The Royal Society of Chemistry 2021 - Supporting Inform
  • This compound | CAS#:14189-53-8 | Chemsrc. (URL not available)
  • This compound| CAS:#14189-53-8 - Letopharm Limited. (URL not available)
  • Safety Data Sheet - CymitQuimica. (URL not available)
  • The Importance of Purity: Sourcing (3,4-Dimethylphenyl)methanol for Demanding Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (URL not available)
  • 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum - ChemicalBook. (URL not available)
  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0274599) - NP-MRD. (URL not available)
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  • (3,4-Dimethylphenyl)methanol | 6966-10-5 - J&K Scientific. (URL not available)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not available)
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (URL not available)
  • Phenylmethanol. (URL not available)
  • Application Notes and Protocols for (3,5-Dimethylphenyl)(phenyl)methanone in Medicinal Chemistry - Benchchem. (URL not available)
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  • 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (URL not available)
  • Benzenemethanol, α,α-diphenyl- - the NIST WebBook. [Link]

  • Preparation of triphenylmethanol via Grignard, Expt. 8 - YouTube. [Link]

  • A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile - ResearchG
  • 3,4-Dimethyl-2-phenylpentan-2-ol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL not available)
  • (PDF) Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl)
  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol - ResearchG

Sources

An In-depth Technical Guide to (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8) is a diarylmethanol compound of significant interest in synthetic organic chemistry.[1] Its structural architecture, featuring a stereogenic center connecting a phenyl group and a dimethyl-substituted phenyl ring, makes it a valuable chiral building block and a versatile intermediate.[1] In the landscape of medicinal chemistry and materials science, diarylmethanol scaffolds are precursors to a vast array of more complex molecules, including triarylmethanes, which are present in numerous dyes, molecular probes, and pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, detailed spectroscopic analysis, and its potential applications, grounded in the established reactivity of its chemical class.

Core Molecular Attributes

This compound is a solid at room temperature with a molecular formula of C₁₅H₁₆O.[2] Its core structure is a methanol molecule substituted with two aryl groups on the carbon atom, rendering it a secondary alcohol and a member of the benzhydrol family.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14189-53-8[1][2]
Molecular Formula C₁₅H₁₆O[3][4]
Molecular Weight 212.29 g/mol [2]
Boiling Point 354.0 °C at 760 mmHg[3][4]
Density 1.063 g/cm³[3][4]
Flash Point 149.9 °C[3]
Physical Form Solid[2]
Purity (Typical) >97%[2]

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of unsymmetrical diarylmethanols like this compound is the Grignard reaction. This cornerstone of carbon-carbon bond formation involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5]

Synthetic Pathway: Grignard Reaction

Two equivalent Grignard pathways can be envisioned for the synthesis of the target molecule:

  • Route A: Reaction of 3,4-dimethylphenylmagnesium bromide with benzaldehyde.

  • Route B: Reaction of phenylmagnesium bromide with 3,4-dimethylbenzaldehyde.

Both routes are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. The following protocol details Route A.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A 4-Bromo-1,2-dimethylbenzene B 3,4-Dimethylphenyl magnesium bromide A->B   + Mg, Anhydrous Ether Mg Mg Metal Solvent1 Anhydrous Ether (THF) D Alkoxide Intermediate B->D   + Benzaldehyde C Benzaldehyde F This compound D->F   + H₃O⁺ E Aqueous Acid (e.g., NH4Cl)

Caption: Synthetic workflow for this compound.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on standard Grignard reaction methodologies and should be adapted and optimized under appropriate laboratory conditions. All operations must be conducted in a fume hood with appropriate personal protective equipment.

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., hexanes, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Glassware: All glassware must be scrupulously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the three-neck flask.

    • Assemble the condenser and dropping funnel.

    • In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous ether.

    • Add a small portion (~10%) of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be required.[6]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur, and a precipitate may form. Maintain the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Add 1 M HCl to dissolve any remaining solids.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, a robust characterization can be achieved through standard spectroscopic techniques. The data for the structurally similar compound phenyl(p-tolyl)methanol (CAS 1517-63-1) provides a reliable proxy for predicting the spectral features.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.40-7.20 (m, 8H): Aromatic protons from both the phenyl and dimethylphenyl rings.

  • δ 5.84 (s, 1H): The benzylic proton (CH-OH). The singlet nature is characteristic.

  • δ 2.25 (s, 6H): The two methyl groups on the dimethylphenyl ring. Their chemical equivalence (or near equivalence) would result in a single peak.

  • δ 2.20 (s, 1H): The hydroxyl proton (-OH). This peak is often broad and its chemical shift is variable depending on concentration and temperature.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • δ 144-140: Aromatic carbons attached to the carbinol center.

  • δ 138-136: Aromatic carbons bearing the methyl groups.

  • δ 129-126: Aromatic CH carbons.

  • δ 76.1: The benzylic carbon (CH-OH). This is a key diagnostic peak.

  • δ 21.1: The methyl group carbons.

Note: The predicted values are based on the reported spectrum for phenyl(p-tolyl)methanol. Slight variations are expected for the target molecule.[5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3350 (broad) O-H stretchAlcohol
3100-3000 C-H stretchAromatic
3000-2850 C-H stretchMethyl
~1600, ~1490, ~1450 C=C stretchAromatic Ring
~1020 C-O stretchSecondary Alcohol

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the hydroxyl group and the stability of the corresponding benzylic carbocation. This makes it a valuable intermediate for further chemical transformations.

G cluster_0 Key Reactions cluster_1 Resulting Scaffolds center (3,4-Dimethylphenyl) (phenyl)methanol Oxidation Oxidation (e.g., PCC, DMP) center->Oxidation Esterification Esterification (e.g., Acyl Chloride, Acid) center->Esterification Etherification Williamson Ether Synthesis (e.g., NaH, Alkyl Halide) center->Etherification FriedelCrafts Friedel-Crafts Alkylation (e.g., Arene, Lewis Acid) center->FriedelCrafts Ketone (3,4-Dimethylphenyl) (phenyl)methanone Oxidation->Ketone Ester Diarylmethyl Esters Esterification->Ester Ether Diarylmethyl Ethers Etherification->Ether Triarylmethane Triarylmethanes FriedelCrafts->Triarylmethane

Caption: Key reaction pathways for this compound.

  • Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (3,4-dimethylphenyl)(phenyl)methanone, using a variety of reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This ketone scaffold is prevalent in medicinal chemistry.

  • Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, which can serve as protecting groups or modulate the molecule's pharmacokinetic properties in a drug discovery context.

  • Friedel-Crafts Alkylation: In the presence of a Lewis or Brønsted acid, the hydroxyl group can be protonated and eliminated as water, forming a stable secondary benzylic carbocation. This electrophile can then react with electron-rich aromatic or heteroaromatic systems to generate complex triarylmethane structures. This is arguably the most significant application, as triarylmethane cores are found in numerous biologically active molecules.

As a versatile intermediate, this compound is used in the synthesis of fine chemicals and as a building block for active pharmaceutical ingredients (APIs).[1] Its derivatives are explored in the development of novel therapeutics, although specific examples citing this exact molecule in patents are not widespread.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it is harmful.[1]

  • Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • Precautionary Statements:

    • Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[7]

    • Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust generation. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Researchers should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a foundational secondary alcohol with significant potential as a synthetic intermediate. Its straightforward synthesis via the Grignard reaction and the versatile reactivity of its hydroxyl group make it a valuable tool for accessing more complex molecular architectures, particularly substituted ketones and triarylmethanes. While detailed public data on its direct application in specific drug candidates is limited, its structural class is of undeniable importance in medicinal chemistry. Proper handling with an understanding of its potential hazards is essential for its safe and effective use in research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of 9 with DMF or benzaldehyde. Retrieved January 14, 2026, from [Link]

  • ATDBio. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:14189-53-8. Retrieved January 14, 2026, from [Link]

  • Letopharm Limited. (n.d.). This compound| CAS:#14189-53-8. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved January 14, 2026, from [Link]

  • Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved January 14, 2026, from [Link]

  • TSI Journals. (2015). The grignard synthesis of triphenylmethanol. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 14, 2026, from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved January 14, 2026, from [Link]

  • YouTube. (2012). Preparation of triphenylmethanol via Grignard, Expt. 8. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Synthesis of (3,4-Dimethylphenyl)(phenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of the diarylmethanol, (3,4-Dimethylphenyl)(phenyl)methanol. The primary focus is on the nucleophilic addition of a phenyl Grignard reagent to 3,4-dimethylbenzaldehyde, a robust and widely utilized method for forming carbon-carbon bonds.[1][2] This guide details the underlying reaction mechanism, offers a comprehensive step-by-step experimental protocol, outlines methods for product purification and characterization, and provides expert insights into potential challenges and troubleshooting. The content is tailored for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a practical and scientifically grounded resource.

Introduction and Strategic Overview

Diarylmethanol scaffolds, such as this compound, are pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in antihistamines, antihypertensive agents, and other pharmaceuticals underscores the need for efficient and scalable synthetic routes.[3] The target molecule is a derivative of benzhydrol, valued for its utility as a synthetic intermediate.[4][5]

The most direct and classical approach for the synthesis of such secondary alcohols is the addition of an organometallic nucleophile to an aldehyde.[6] Among the available organometallic reagents, Grignard reagents (organomagnesium halides) offer a superb balance of high reactivity, operational simplicity, and cost-effectiveness, making them the preferred choice for this transformation over many alternatives.[7][8]

This guide will focus exclusively on the Grignard pathway, which involves two primary stages:

  • Formation of the Nucleophile: Preparation of phenylmagnesium bromide from bromobenzene and magnesium metal.

  • Nucleophilic Addition: The subsequent reaction of the pre-formed Grignard reagent with the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.[9]

Reaction Mechanism: The Grignard Addition

The core of this synthesis is a nucleophilic addition reaction.[10] The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the phenyl group's ipso-carbon.[2] This makes the phenyl group a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.

The mechanism proceeds as follows:

  • Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of bromobenzene in an ethereal solvent. The ether solvent is crucial as it coordinates with and stabilizes the magnesium center of the resulting Grignard reagent.[7]

  • Nucleophilic Attack: The nucleophilic phenyl group of the Grignard reagent attacks the carbonyl carbon of the aldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.[1]

  • Protonation (Workup): The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[11][12] The alkoxide is protonated to yield the final secondary alcohol product, this compound, and water-soluble magnesium salts.

Grignard_Mechanism cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition & Workup Ph-Br Phenyl Bromide PhMgBr Phenylmagnesium Bromide (Grignard Reagent) Ph-Br->PhMgBr + Mg⁰ Mg Mg⁰ (metal) Mg->PhMgBr Ether Dry Ether Ether->PhMgBr stabilizes Aldehyde 3,4-Dimethylbenzaldehyde Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Acid H₃O⁺ (Workup) Acid->Product Protonation PhMgBr_ref Phenylmagnesium Bromide PhMgBr_ref->Alkoxide

Caption: Mechanism of Grignard synthesis of the target alcohol.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents and Equipment
SubstanceFormulaM.W. ( g/mol )Amount (molar eq.)Hazards
Magnesium TurningsMg24.311.2 eq.Flammable solid
BromobenzeneC₆H₅Br157.011.1 eq.Flammable, Irritant
3,4-DimethylbenzaldehydeC₉H₁₀O134.181.0 eq.Irritant
Anhydrous Diethyl Ether(C₂H₅)₂O74.12SolventHighly Flammable
IodineI₂253.811-2 crystalsIrritant, Stains
Hydrochloric Acid (1M)HCl36.46As neededCorrosive
Saturated NaCl (Brine)NaCl58.44As needed-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Equipment: Three-necked round-bottom flask, reflux condenser with drying tube (CaCl₂ or Drierite), pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, separatory funnel, rotary evaporator.

Pre-Reaction Setup: The Imperative of Anhydrous Conditions

Grignard reagents are potent bases and will react readily with protic sources, especially water.[7] The presence of moisture will quench the reagent and prevent the desired reaction. Therefore, all glassware must be scrupulously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon gas.[12][13] Anhydrous solvents are mandatory.[11]

Step-by-Step Synthesis

Part A: Preparation of Phenylmagnesium Bromide

  • Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask.

  • Initiation: Add ~10% of the total anhydrous diethyl ether to the flask, just enough to cover the magnesium. Prepare a solution of bromobenzene (1.1 eq.) in the remaining anhydrous diethyl ether and load it into the dropping funnel.

  • Reaction Start: Add a small portion (~5-10%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the purple iodine color, gentle bubbling, and the solution turning cloudy and grayish.[14] If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used.[1][12]

  • Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[15]

  • Completion: After the addition is complete, continue stirring the mixture at a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.[16] Cool the resulting dark gray solution to room temperature.

Part B: Reaction with 3,4-Dimethylbenzaldehyde

  • Aldehyde Addition: In a separate dry flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Cooling: Cool the prepared Grignard reagent solution in an ice-water bath to 0-5 °C.

  • Nucleophilic Addition: Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 10 °C to control the exothermic reaction. A thick, off-white precipitate (the magnesium alkoxide) will form.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure completion.

Part C: Workup and Extraction

  • Quenching: Cool the reaction flask again in a large ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1M HCl. The acid will neutralize the alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether.[12]

  • Washing: Combine all organic extracts and wash them sequentially with water and then with saturated aqueous sodium chloride (brine) to remove residual acid and water.[14]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

Part D: Purification

  • Analysis: The resulting crude product, a pale yellow oil or solid, can be analyzed by Thin-Layer Chromatography (TLC) to assess its purity.

  • Purification: The most common method for purifying diarylmethanols is recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If recrystallization is ineffective, purification via silica gel column chromatography is a reliable alternative.[17]

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification A Dry Glassware & Reagents B Assemble Apparatus (under N₂/Ar) A->B C Initiate Grignard Reaction (Mg, I₂, Ph-Br) B->C D Complete PhMgBr Formation (Dropwise Ph-Br addition) C->D E Cool Grignard Reagent (Ice Bath) D->E F Add Aldehyde Solution (Dropwise) E->F G Stir at Room Temp F->G H Quench with Acid/Ice G->H I Extract with Ether H->I J Wash & Dry Organic Layer I->J K Concentrate (Rotovap) J->K L Purify Crude Product (Recrystallization/Chromatography) K->L M Characterize Final Product L->M

Caption: Experimental workflow for the synthesis of the target alcohol.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis Technique Expected Result
Appearance White to off-white crystalline solid.[18]
¹H NMR (CDCl₃, 400 MHz)δ ~7.1-7.4 (m, 8H, Ar-H), ~5.8 (s, 1H, CH-OH), ~2.3 (s, 1H, OH), ~2.25 (s, 6H, 2 x Ar-CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ ~144, ~141, ~137 (Ar-C), ~129-126 (Ar-CH), ~76 (CH-OH), ~20, ~19 (Ar-CH₃).[17]
IR Spectroscopy (KBr, cm⁻¹)~3400-3200 (broad, O-H stretch), ~3100-3000 (sp² C-H stretch), ~1600, 1500 (C=C stretch), ~1020 (C-O stretch).
Mass Spectrometry (EI)Expected M⁺ at m/z = 212.29.

Note: Specific chemical shifts (δ) may vary slightly depending on the solvent and instrument used.

Troubleshooting and Field-Proven Insights

  • Failed Grignard Initiation: This is the most common failure point. Ensure magnesium turnings are fresh and not oxidized (gray and dull). Crushing the magnesium under an inert atmosphere can expose a fresh surface. If initiation remains stubborn after gentle warming, adding a small amount of pre-formed Grignard reagent from a previous batch can be effective.[12]

  • Biphenyl Formation: A significant side product is biphenyl, formed by the coupling of phenylmagnesium bromide with unreacted bromobenzene (Wurtz reaction). This is favored by higher temperatures and high concentrations of bromobenzene.[13] To minimize this, ensure slow, controlled addition of the bromobenzene solution to maintain a low instantaneous concentration and avoid excessive heating.

  • Low Yield: Aside from failed initiation, low yields are often due to moisture in the reagents or apparatus. Re-drying all components is the first step in troubleshooting. Another cause can be the slow addition of the aldehyde, allowing the Grignard reagent to degrade over time.

  • Purification Challenges: The polarity of the desired alcohol is similar to that of the starting aldehyde. Careful selection of the eluent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

Conclusion

The synthesis of this compound from 3,4-dimethylbenzaldehyde via the Grignard reaction is a highly reliable and effective method for generating this valuable diarylmethanol intermediate. The success of the synthesis is fundamentally dependent on maintaining strict anhydrous conditions throughout the procedure. By following the detailed protocol and adhering to the troubleshooting advice provided, researchers can confidently and efficiently produce this compound in high yield and purity, facilitating further research and development in pharmaceuticals and fine chemicals.

References

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021). Journal of Chemical Education. Available at: [Link]

  • Understanding the Synthesis and Applications of 3,4-Dimethylbenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3. (2020). ResearchGate. Available at: [Link]

  • Grignard reactions with aldehydes and ketones. (n.d.). Slideshare. Available at: [Link]

  • A process for preparation of 3,4-dimethylbenzaldehyde. (2016). Google Patents.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Video: Grignard Reagent Preparation and Grignard Reaction. (2017). JoVE. Available at: [Link]

  • A simple, efficient and scalable synthesis of substituted bis-arylchloromethanes. (2014). Bulgarian Chemical Communications. Available at: [Link]

  • 2,3-Diphenylindone. (1941). Organic Syntheses. Available at: [Link]

  • The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. (n.d.). Ningbo Innopharmchem. Available at: [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Available at: [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols. (2024). PMC - NIH. Available at: [Link]

  • Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols. (2024). ResearchGate. Available at: [Link]

  • Diphenylmethanol. (n.d.). Wikipedia. Available at: [Link]

  • Reaction of 9 with DMF or benzaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]

  • Additions of Organolithiums and Grignard Reagents to Ketohydes. (2019). YouTube. Available at: [Link]

  • Phenylmagnesium bromide. (n.d.). Organic Syntheses. Available at: [Link]

  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. Available at: [Link]

  • Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol. (n.d.). Autech Industry. Available at: [Link]

  • Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents. (n.d.). Dalal Institute. Available at: [Link]

  • (3,4-Dimethylphenyl)methanol. (n.d.). AOBChem. Available at: [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Supporting Information. (2021). Royal Society of Chemistry. Available at: [Link]

  • Deoxygenation of diarylmethanols with dilute mineral acid. (2010). ResearchGate. Available at: [Link]

  • 6 new ideas for successful purification of natural products. (2024). YouTube. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

  • 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). (n.d.). ResearchGate. Available at: [Link]

Sources

Grignard reaction for (3,4-Dimethylphenyl)(phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of (3,4-Dimethylphenyl)(phenyl)methanol via Grignard Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in carbon-carbon bond formation. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a diarylmethanol derivative. We will dissect the synthesis into its critical stages: the formation of the arylmagnesium halide (Grignard reagent) from 4-bromo-1,2-dimethylbenzene, and its subsequent nucleophilic addition to benzaldehyde. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind procedural choices, and field-proven strategies for optimization and troubleshooting. Methodologies are presented with the expectation of rigorous adherence to safety and anhydrous techniques, which are paramount for success.

Introduction: The Enduring Power of the Grignard Reaction

Discovered by François Auguste Victor Grignard, for which he was awarded the 1912 Nobel Prize in Chemistry, the organomagnesium halide reagents bear his name and have become an indispensable tool for synthetic chemists.[1] The reaction's genius lies in the reversal of polarity (umpolung) of a carbon atom. By inserting magnesium into a carbon-halogen bond, the carbon atom is transformed from an electrophilic center into a potent, carbanionic nucleophile.[2]

This nucleophilicity allows for the formation of new C-C bonds by attacking a wide range of electrophiles, most notably the carbonyl carbon of aldehydes and ketones. The reaction of a Grignard reagent with an aldehyde, as detailed herein, is a classic and reliable method for producing secondary alcohols.[3][4][5] The synthesis of this compound serves as an excellent model for this class of reactions, yielding a complex alcohol from simpler aromatic precursors.

The Core Mechanism: A Tale of Nucleophilic Addition

The entire synthesis hinges on a two-step sequence: reagent formation followed by nucleophilic attack.

  • Grignard Reagent Formation : Magnesium metal inserts into the C-Br bond of 4-bromo-1,2-dimethylbenzene. This is not a simple process and is thought to involve single-electron transfer (SET) mechanisms.[3][5] The resulting organometallic compound, 3,4-dimethylphenylmagnesium bromide, is stabilized in an ether-based solvent like tetrahydrofuran (THF), which coordinates to the magnesium center.[5]

  • Nucleophilic Addition : The C-Mg bond is highly polarized, rendering the dimethylphenyl carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[2][5]

  • Acidic Work-up : The reaction is "quenched" by the addition of a dilute acid. This protonates the alkoxide intermediate to yield the final secondary alcohol product, this compound, and converts the magnesium salts into water-soluble forms for easy removal.[6]

Grignard Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Grignard 3,4-(CH₃)₂C₆H₃⁻ ⁺MgBr Benzaldehyde C₆H₅CHO Alkoxide [C₆H₅-CH(OMgBr)-C₆H₃(CH₃)₂] Benzaldehyde->Alkoxide Forms Alkoxide Alcohol (3,4-(CH₃)₂)C₆H₃-CH(OH)-C₆H₅ Alkoxide->Alcohol H₃O⁺ Work-up

Caption: The Grignard reaction mechanism for diarylmethanol synthesis.

Experimental Protocol: A Self-Validating Workflow

Success in a Grignard synthesis is directly correlated with the rigorous exclusion of atmospheric moisture. Grignard reagents are powerful bases and will be instantly destroyed by protic species like water.[7][8][9]

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )Density (g/mL)Molar Eq.Moles (mmol)Amount
Magnesium TurningsMg24.31N/A1.1551.34 g
4-Bromo-1,2-dimethylbenzeneC₈H₉Br185.061.401.0509.25 g (6.6 mL)
BenzaldehydeC₇H₆O106.121.0441.0505.31 g (5.1 mL)
Anhydrous THFC₄H₈O72.110.889Solvent-~150 mL
10% aq. HClHCl36.46~1.05Quench-~100 mL
Detailed Step-by-Step Methodology

Experimental Workflow A Apparatus Prep: Flame-dry all glassware under inert atmosphere (N₂/Ar) B Mg Activation: Add Mg turnings & Iodine crystal to reaction flask A->B Step 1 C Grignard Formation: Slowly add Aryl Bromide in THF. Maintain gentle reflux. B->C Step 2 D Reaction: Cool flask to 0°C. Slowly add Benzaldehyde in THF. C->D Step 3 E Quenching: Pour reaction mixture onto ice/aq. HCl solution D->E Step 4 F Extraction: Separate organic layer. Extract aqueous layer with ether. E->F Step 5 G Purification: Wash combined organic layers, dry, and evaporate solvent. F->G Step 6 H Characterization: Obtain crude product. Analyze (NMR, IR, MP). G->H Step 7

Sources

solubility of (3,4-Dimethylphenyl)(phenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3,4-Dimethylphenyl)(phenyl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted benzhydrol derivative. We will explore the theoretical principles dictating its solubility, present a predicted solubility profile across a spectrum of organic solvents, and provide a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of chemical entities where understanding and manipulating solubility is paramount.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₆O, is a secondary alcohol belonging to the benzhydrol class. Its molecular structure is characterized by two key features that dictate its solubility:

  • A Polar Hydroxyl (-OH) Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar and protic solvents.

  • A Large, Nonpolar Aromatic Backbone: The presence of two bulky aromatic rings (one phenyl and one dimethylphenyl) creates a significant nonpolar surface area, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

The interplay between this polar "head" and the nonpolar "body" results in a nuanced solubility profile, making the choice of solvent critical for applications such as reaction chemistry, crystallization, and formulation.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

For this compound, the key interactions are:

  • Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF).

  • Dipole-Dipole Interactions: The C-O bond in the alcohol group creates a dipole moment, allowing for electrostatic interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The extensive aromatic rings are the primary sites for these weaker, nonpolar interactions, which are dominant in nonpolar solvents like hexane or toluene.

A solvent's effectiveness is determined by its ability to successfully engage with one or both of these molecular regions.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility across a range of common laboratory solvents.

Solvent Class Solvent Example Polarity Index Predicted Solubility Rationale for Prediction
Nonpolar Hexane0.1Low to Insoluble The solvent's van der Waals forces are insufficient to overcome the strong solute-solute hydrogen bonding of the hydroxyl group.
Toluene2.4Moderate The aromatic nature of toluene allows for favorable π-π stacking with the solute's phenyl rings, enhancing interaction despite low polarity.
Polar Aprotic Dichloromethane (DCM)3.1High DCM's polarity can effectively solvate the polar region of the molecule without disrupting the nonpolar backbone.
Tetrahydrofuran (THF)4.0Very High THF is an excellent hydrogen bond acceptor and its ether structure effectively solvates both polar and nonpolar regions.
Ethyl Acetate4.4High Acts as a good hydrogen bond acceptor and has sufficient polarity to interact with the hydroxyl group.
Acetone5.1Very High The strong ketone dipole and ability to accept hydrogen bonds make it an excellent solvent for this type of molecule.
Polar Protic Methanol5.1High Methanol can both donate and accept hydrogen bonds, interacting strongly with the solute's hydroxyl group.
Ethanol4.3High Similar to methanol, ethanol's hydroxyl group readily forms hydrogen bonds with the solute.
Water10.2Insoluble The extremely high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar aromatic portion of the molecule. The energy cost to break the water-water interactions is too high.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a robust and widely accepted technique in the pharmaceutical industry.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.

Visualization of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_anal Phase 4: Analysis & Calculation A Step 1: Add excess This compound to a vial B Step 2: Add a precise volume of the selected organic solvent A->B Dispense C Step 3: Seal vial and place on an agitator/shaker at controlled temperature (e.g., 25°C) B->C Seal & Load D Step 4: Agitate for a sufficient time (e.g., 24-48h) to reach equilibrium C->D Start Agitation E Step 5: Allow solids to settle. Visually confirm excess solid remains. D->E Equilibrium Reached F Step 6: Withdraw an aliquot of the supernatant using a syringe E->F Sample G Step 7: Filter the aliquot through a 0.45µm syringe filter to remove all undissolved solids F->G Clarify H Step 8: Dilute the filtrate with a suitable mobile phase or solvent G->H Prepare for Analysis I Step 9: Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) H->I Inject & Measure J Step 10: Calculate solubility (e.g., in mg/mL or mol/L) I->J Data Processing

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline this compound to a glass vial (e.g., 20 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into the vial (e.g., 2 mL).

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for a short period to let the excess solid settle. A visual confirmation of remaining solid is essential.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the precise concentration. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Key Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically if the compound will be used in processes with varying thermal conditions.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities. It is crucial to characterize the solid form being used in the solubility study to ensure data consistency and relevance. The most stable crystalline form will generally have the lowest solubility.

Conclusion

This compound presents a classic example of a molecule with dual physicochemical characteristics. Its large nonpolar surface area, combined with a polar, hydrogen-bonding hydroxyl group, dictates a solubility profile that is highly dependent on the chosen solvent. It is predicted to be highly soluble in polar aprotic solvents like THF and acetone, and polar protic solvents like methanol and ethanol, which can effectively solvate both regions of the molecule. Conversely, it will be poorly soluble in the extremes of nonpolar solvents (hexane) and highly polar solvents (water). For precise and reliable data, the standardized shake-flask method detailed herein provides a robust framework for the empirical determination of its solubility, a parameter essential for successful chemical synthesis, purification, and formulation development.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethylphenyl)(phenyl)methanol is a chiral secondary alcohol that belongs to the class of unsymmetrical diarylmethanols. Its structure, featuring a stereocenter, makes it a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of this compound. It is designed to offer researchers and drug development professionals the foundational knowledge and practical insights necessary for the effective utilization of this compound in their work. The guide delves into the principles of its synthesis, with a focus on achieving enantioselectivity, and details the analytical techniques crucial for its characterization and the determination of its stereochemical purity.

Introduction

Unsymmetrical diarylmethanols are a significant class of organic compounds, frequently encountered as structural motifs in biologically active molecules and functional materials. The specific arrangement of two different aryl groups around a central carbinol functionality imparts unique chemical and physical properties. This compound, with CAS number 14189-53-8, is a member of this family and holds particular interest due to the presence of a chiral center. The two enantiomeric forms of this molecule can exhibit distinct pharmacological and toxicological profiles, underscoring the importance of stereoselective synthesis and analysis in its application.

This guide will explore the key aspects of this compound, providing a deep dive into its structural and stereochemical properties. It will further present a detailed examination of synthetic strategies, including both classical and modern asymmetric methods, and outline the essential analytical protocols for its comprehensive characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central methanol carbon atom bonded to a hydrogen atom, a hydroxyl group, a phenyl group, and a 3,4-dimethylphenyl group. The presence of four different substituents on this central carbon atom makes it a chiral center, giving rise to two enantiomers: (R)-(3,4-Dimethylphenyl)(phenyl)methanol and (S)-(3,4-Dimethylphenyl)(phenyl)methanol.

PropertyValueSource
CAS Number 14189-53-8[1]
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol [1]
Boiling Point 354.023 °C at 760 mmHg[1]
Density 1.063 g/cm³[1]
Appearance Solid (predicted)

The 3,4-dimethyl substitution on one of the phenyl rings influences the electronic and steric properties of the molecule compared to its parent compound, diphenylmethanol. These methyl groups are electron-donating, which can affect the reactivity of the aromatic ring and the properties of the carbinol group.

Diagram of the Chemical Structure of this compound:

G cluster_pathway_a Pathway A cluster_pathway_b Pathway B PhenylMgBr Phenylmagnesium bromide Grignard_A Grignard Reaction PhenylMgBr->Grignard_A Dimethylbenzaldehyde 3,4-Dimethyl- benzaldehyde Dimethylbenzaldehyde->Grignard_A Product_A This compound (Racemic) Grignard_A->Product_A DimethylphenylMgBr 3,4-Dimethylphenyl- magnesium bromide Grignard_B Grignard Reaction DimethylphenylMgBr->Grignard_B Benzaldehyde Benzaldehyde Benzaldehyde->Grignard_B Product_B This compound (Racemic) Grignard_B->Product_B

Caption: Convergent Grignard Synthesis Pathways.

Experimental Protocol: Racemic Synthesis (Pathway B)

This protocol details the synthesis of racemic this compound via the Grignard reaction of 3,4-dimethylphenylmagnesium bromide with benzaldehyde.

Materials:

  • 4-Bromo-1,2-dimethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reactions (oven-dried)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Enantioselective Synthesis

The asymmetric synthesis of a single enantiomer of this compound is highly desirable for pharmaceutical applications. A robust method to achieve this is the catalytic asymmetric reduction of the prochiral ketone, 3,4-dimethylbenzophenone.

Diagram of Enantioselective Synthesis:

G Ketone 3,4-Dimethylbenzophenone (Prochiral) Reduction Asymmetric Reduction Ketone->Reduction Product Enantiomerically Enriched This compound Reduction->Product Catalyst Chiral Catalyst (e.g., CBS reagent) Catalyst->Reduction

Caption: Asymmetric Reduction of a Prochiral Ketone.

A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.

Experimental Protocol: Enantioselective CBS Reduction

This protocol provides a general procedure for the enantioselective reduction of 3,4-dimethylbenzophenone.

Materials:

  • 3,4-Dimethylbenzophenone

  • (R)- or (S)-CBS catalyst solution (e.g., in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3,4-dimethylbenzophenone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Add the (R)- or (S)-CBS catalyst solution (typically 5-10 mol%) to the reaction mixture.

  • Slowly add the borane-dimethyl sulfide complex (BMS, typically 0.6-1.0 equivalents) dropwise, maintaining the temperature below -10 °C.

  • Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Analytical Characterization

The comprehensive characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, characteristic signals would include:

    • Singlets for the two methyl groups on the dimethylphenyl ring.

    • Multiplets for the aromatic protons on both the phenyl and dimethylphenyl rings.

    • A singlet or doublet for the carbinol proton.

    • A signal for the hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to:

    • The carbinol carbon.

    • The aromatic carbons of both rings.

    • The two methyl carbons.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for this compound would be at m/z = 212.

Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The determination of the enantiomeric excess (e.e.) of a chiral sample of this compound is crucial. Chiral HPLC is the most common and reliable technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Diagram of Chiral HPLC Workflow:

G Sample Racemic or Enantioenriched This compound Injection Injection into HPLC System Sample->Injection Column Chiral Stationary Phase (CSP) Column Injection->Column Separation Differential Interaction with CSP Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Excess (e.e.) Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the chiral separation of this compound enantiomers. The specific conditions may require optimization depending on the exact CSP and instrumentation used.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Sample of this compound dissolved in a suitable solvent

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of diarylmethanol enantiomers.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the dissolved sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

  • Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion

This compound is a chiral diarylmethanol with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical structure, stereochemistry, and analytical characterization is paramount for its effective application. This technical guide has provided a detailed overview of these aspects, including practical experimental protocols for its synthesis and analysis. The ability to synthesize this compound in an enantiomerically pure form, coupled with robust analytical methods to verify its stereochemical integrity, will continue to be of great importance to researchers and scientists in the field of drug discovery and development.

References

  • PubChem. (3,4-Dimethylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. This compound. Available at: [Link]

  • Organic Syntheses. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols and handling considerations for (3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8). As a compound with limited publicly available safety data, a cautious and informed approach is paramount. This document synthesizes available information for the compound and draws upon established safety profiles of structurally analogous compounds, namely benzhydrol (diphenylmethanol) and (3,4-Dimethylphenyl)methanol, to establish a robust framework for its safe utilization in a research and development setting.

Compound Profile and Hazard Identification

This compound is a substituted benzhydrol derivative. While specific toxicological data is not extensively documented, its structural components suggest a hazard profile that warrants careful attention. Supplier information indicates a GHS07 pictogram, signifying that the substance may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1]

Analogous Compound Analysis:

To construct a reliable safety profile, we will consider the known hazards of two structurally related compounds:

  • (3,4-Dimethylphenyl)methanol (CAS No. 6966-10-5): This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Benzhydrol (CAS No. 91-01-0): Safety data for benzhydrol, which shares the core diphenylmethanol structure, consistently indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5][6] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[4][7]

Based on this comparative analysis, it is prudent to assume that This compound presents, at a minimum, the following hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

  • Potential for Harm if Swallowed or Inhaled

The following table summarizes the key identifiers and known hazard information.

Identifier This compound Benzhydrol (Analogous Compound) (3,4-Dimethylphenyl)methanol (Analogous Compound)
CAS Number 14189-53-8[1][8]91-01-0[3][4][7][9]6966-10-5[2][10][11][12]
Molecular Formula C₁₅H₁₆O[8]C₁₃H₁₂O[3]C₉H₁₂O[12]
GHS Pictogram GHS07 (Exclamation Mark)[1]GHS07 (Exclamation Mark)[5][6]GHS07 (Exclamation Mark)[2]
Hazard Statements Not fully documented. Assumed to be at least H315, H319, H335.H315: Causes skin irritation.[3][5][13] H319: Causes serious eye irritation.[3][5][13] H335: May cause respiratory irritation.[3][5][13]H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Signal Word Warning[1]Warning[4][5]Warning[2]

Prudent Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound and its analogues, a stringent PPE protocol is mandatory to minimize exposure. The causality behind these choices is to create a complete barrier between the researcher and the chemical, preventing contact with skin, eyes, and the respiratory system.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations are required.[3][7] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[3]

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and this requires enrollment in a respiratory protection program with formal training and fit testing.[7]

Handling Workflow:

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS of Compound and Analogues Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Fume Hood Prepare Certified Chemical Fume Hood Don PPE->Prepare Fume Hood Weigh/Transfer Weigh and Transfer Compound in Fume Hood Prepare Fume Hood->Weigh/Transfer Minimize Dust Minimize Dust/Aerosol Generation Weigh/Transfer->Minimize Dust Clean Up Clean Work Area and Equipment Minimize Dust->Clean Up Dispose Waste Dispose of Waste in Labeled Container Clean Up->Dispose Waste Remove PPE Remove PPE Correctly Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Workflow for handling this compound.

Storage and Disposal

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure. Waste disposal must be conducted in accordance with institutional and local regulations.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7]

Disposal:

  • All waste materials, including contaminated PPE and cleaning materials, must be collected in a suitable, labeled, and closed container.[3]

  • Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of down the drain.[9]

Emergency Procedures: A Self-Validating System

A well-rehearsed emergency plan is a self-validating system that ensures a correct and swift response, minimizing harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Spill Response:

The appropriate response to a spill is dictated by its size and location. The following decision tree outlines the necessary steps.

G Spill Occurs Spill Occurs Assess Spill Assess Spill Size and Location Spill Occurs->Assess Spill Minor Spill Minor Spill (Small, Contained) Assess Spill->Minor Spill Small & Contained Major Spill Major Spill (Large, Uncontained) Assess Spill->Major Spill Large or Uncontained Cleanup Trained Personnel with PPE Clean Up Spill Minor Spill->Cleanup Evacuate Evacuate Immediate Area Major Spill->Evacuate Alert Supervisor Alert Supervisor and EHS Evacuate->Alert Supervisor Absorb Absorb with Inert Material Cleanup->Absorb Collect Collect in Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Spill response decision tree.

Spill Cleanup Protocol (Minor Spill):

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE as described in Section 2.

  • Absorb the spilled material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Conclusion

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzhydrol, 99%. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 6966-10-5 | (3,4-Dimethylphenyl)methanol | Catalog CS-0044039. Retrieved from [Link]

  • Chemsrc. (2025, September 25). This compound | CAS#:14189-53-8. Retrieved from [Link]

  • Fisher Scientific. (2014, September 12). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2010, November 15). MSDS of Benzhydrol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydrol | C13H12O | CID 7037. PubChem. Retrieved from [Link]

  • AOBChem. (n.d.). (3,4-Dimethylphenyl)methanol. Retrieved from [Link]

Sources

Technical Guide for the Procurement and Synthesis of (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8) is a diarylmethanol derivative with potential applications as a structural motif or intermediate in medicinal chemistry and materials science. Direct commercial availability of this compound is limited, as it is typically not a stock item. This guide provides a comprehensive overview for research and drug development professionals on the de novo synthesis of this compound. The primary focus is on a robust and widely applicable synthetic strategy: the Grignard reaction. We detail the procurement of necessary precursors, provide a step-by-step synthesis protocol, and discuss the critical parameters for ensuring a successful reaction and high-purity product.

Introduction and Strategic Overview

The most reliable and common method for preparing such diarylmethanols is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone. For the target molecule, the retrosynthetic analysis points to one primary pathway: the reaction of phenylmagnesium bromide with 3,4-dimethylbenzaldehyde. This guide is structured around this synthetic route.

Procurement of Key Starting Materials

The success of the synthesis is fundamentally dependent on the quality and availability of the starting materials. The two key precursors are 3,4-Dimethylbenzaldehyde and Phenylmagnesium bromide. Both are standard reagents available from multiple reputable chemical suppliers.

ReagentCAS NumberCommon FormsRepresentative Suppliers
3,4-Dimethylbenzaldehyde 5973-71-7Solid, ≥95-98% purityTCI America[1][2][3], MilliporeSigma (Aldrich)[2][4], Otto Chemie[5], BOC Sciences[2]
Phenylmagnesium bromide 100-58-3Solution, typically 1.0M or 3.0M in THF or Diethyl EtherMilliporeSigma (Aldrich)[6], Fisher Scientific[7][8], TCI America, Strem[9], Apollo Scientific[10]

Expert Insight: When procuring Phenylmagnesium bromide, it is crucial to select the appropriate solvent (THF or diethyl ether) that is compatible with your laboratory's safety protocols and equipment. The molarity of the solution must be known to ensure correct stoichiometry in the reaction. For 3,4-dimethylbenzaldehyde, a purity of ≥98% is recommended to minimize side reactions and simplify purification of the final product.

Synthesis Workflow and Logic

The overall process involves sourcing the precursors, executing the Grignard reaction under controlled conditions, quenching the reaction, and purifying the final product.

cluster_procurement Part 1: Procurement cluster_synthesis Part 2: Synthesis & Purification p1 Identify Suppliers for 3,4-Dimethylbenzaldehyde (CAS 5973-71-7) p3 Order & Receive Reagents (Verify CoA) p1->p3 p2 Identify Suppliers for Phenylmagnesium Bromide (CAS 100-58-3) p2->p3 s1 Reaction Setup (Dry Glassware, Inert Atmosphere) p3->s1 Proceed to Synthesis s2 Grignard Reaction (Slow addition of aldehyde) s1->s2 s3 Aqueous Workup (Quench with NH4Cl) s2->s3 s4 Purification (Extraction & Chromatography) s3->s4 end end s4->end Final Product: This compound

Caption: Workflow for obtaining this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established principles of Grignard synthesis. Strict adherence to anhydrous and inert conditions is critical for success.

Reagents and Equipment
  • 3,4-Dimethylbenzaldehyde (1.0 eq)

  • Phenylmagnesium bromide (1.1 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Three-neck round-bottom flask, oven-dried

  • Addition funnel, oven-dried

  • Condenser and drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the carbanionic phenyl group from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. This intermediate is then protonated during the aqueous workup to yield the final secondary alcohol.

aldehyde 3,4-Dimethylbenzaldehyde (Electrophile) step1 1. Nucleophilic Attack (in THF) aldehyde->step1 grignard Phenylmagnesium Bromide (Nucleophile) grignard->step1 intermediate Magnesium Alkoxide Intermediate step2 2. Aqueous Workup (H+ Source, e.g., NH4Cl/H2O) intermediate->step2 step1->intermediate product This compound (Final Product) step2->product

Caption: Mechanism of Grignard synthesis for the target molecule.

Step-by-Step Procedure
  • Preparation: Ensure all glassware is rigorously oven-dried overnight and assembled hot, then allowed to cool under a stream of dry nitrogen or argon. This prevents atmospheric moisture from quenching the highly reactive Grignard reagent.

  • Reaction Setup: To a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and condenser (with a drying tube), add 3,4-dimethylbenzaldehyde (e.g., 5.0 g, 37.3 mmol). Dissolve it in 50 mL of anhydrous THF.

  • Grignard Addition: Cool the flask in an ice bath to 0 °C. Measure phenylmagnesium bromide solution (1.1 eq, e.g., 41.0 mL of a 1.0 M solution) and transfer it to the addition funnel via cannula under an inert atmosphere.

  • Causality Check: The reaction is exothermic. Adding the Grignard reagent slowly to the cooled aldehyde solution controls the reaction rate, prevents overheating, and minimizes the formation of side products, such as the biphenyl dimer from unreacted Grignard reagent.

  • Execution: Add the phenylmagnesium bromide solution dropwise to the stirring aldehyde solution over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.

  • Reaction Quench: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise through the addition funnel. The NH₄Cl is a mild acid that protonates the alkoxide intermediate while buffering the solution to prevent degradation of the product.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (THF) layer. Add 50 mL of ethyl acetate to ensure full extraction. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, likely a pale yellow oil or solid, can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to yield the pure this compound.

Conclusion

While this compound is not a readily stocked commercial product, it can be reliably synthesized in a laboratory setting. By procuring high-quality precursors and adhering to the principles of Grignard chemistry—specifically, the rigorous exclusion of water—researchers can confidently produce this valuable compound for further investigation in drug discovery and materials science applications.

References

  • Otto Chemie Pvt. Ltd. Phenylmagnesium bromide solution 1.0 M In THF. Available at: [Link]

  • Thomasnet. Phenylmagnesium bromide Suppliers. Available at: [Link]

  • Otto Chemie Pvt. Ltd. 3,4-Dimethylbenzaldehyde, 98%. Available at: [Link]

  • Aladdin Scientific. 3, 4-Dimethylbenzaldehyde, min 97%, 100 grams. Available at: [Link]

  • The Good Scents Company. 3,4-dimethyl benzaldehyde, 5973-71-7. Available at: [Link]

  • MilliporeSigma. 3,4-Dimethylbenzaldehyde, 25 g (493856-25G). Available at: [Link]

Sources

Spectroscopic and Synthetic Profile of (3,4-Dimethylphenyl)(phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the tertiary alcohol (3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8). Addressed to researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. Furthermore, a detailed, field-proven protocol for its synthesis via a Grignard reaction is presented, accompanied by standard operating procedures for spectroscopic sample analysis.

Introduction

This compound is a tertiary alcohol with a molecular formula of C₁₅H₁₆O and a molecular weight of 212.29 g/mol . Its structure, featuring a phenyl group and a 3,4-dimethylphenyl group attached to a carbinol center, makes it a molecule of interest in organic synthesis and medicinal chemistry. Tertiary alcohols, in general, are pivotal intermediates in the synthesis of more complex molecules due to the reactivity of the hydroxyl group and the steric hindrance provided by the three substituent groups.

This guide aims to serve as a valuable resource for the scientific community by providing a detailed predictive analysis of the spectroscopic data of this compound, thereby aiding in its identification and characterization in research and development settings.

Synthesis of this compound via Grignard Reaction

A reliable and widely applicable method for the synthesis of tertiary alcohols is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone or an ester. For the synthesis of this compound, the reaction of phenylmagnesium bromide with 3,4-dimethylacetophenone is a logical and efficient approach.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • 3,4-Dimethylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, and a magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Preparation of Grignard Reagent:

    • Ensure all glassware is oven-dried to be completely free of moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to just cover the magnesium.

    • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the bromobenzene solution to the flask to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine if necessary.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

  • Reaction with Ketone:

    • Dissolve 3,4-dimethylacetophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the 3,4-dimethylacetophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Predicted Spectroscopic Data and Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, established spectroscopic correlation tables, and comparison with structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.20m5HPhenyl-H
~ 7.15d1H3,4-Dimethylphenyl-H (ortho to carbinol)
~ 7.05d1H3,4-Dimethylphenyl-H (ortho to methyl)
~ 6.95s1H3,4-Dimethylphenyl-H (between methyls)
~ 5.80s1H-CH (OH)-
~ 2.25s3H-CH
~ 2.20s3H-CH
~ 2.10s1H-OH

Interpretation:

  • The aromatic region (δ 7.35-6.95 ppm) is expected to show a complex multiplet for the five protons of the unsubstituted phenyl ring. The 3,4-dimethylphenyl ring will exhibit three distinct signals for its three aromatic protons, likely appearing as a doublet, another doublet, and a singlet.

  • The methine proton of the carbinol group (-CH(OH)-) is predicted to appear as a singlet around δ 5.80 ppm.

  • The two methyl groups on the dimethylphenyl ring are expected to have slightly different chemical environments and may appear as two distinct singlets around δ 2.25 and 2.20 ppm.

  • The hydroxyl proton signal is a singlet and its chemical shift can vary depending on concentration and temperature. It is expected to appear around δ 2.10 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1]

    • Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (TMS) can be added if the solvent does not contain one.[1]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (0.00 ppm).[1][2]

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 144.0Phenyl C -ipso (attached to carbinol)
~ 142.03,4-Dimethylphenyl C -ipso (attached to carbinol)
~ 137.03,4-Dimethylphenyl C -ipso (attached to methyl)
~ 136.53,4-Dimethylphenyl C -ipso (attached to methyl)
~ 129.53,4-Dimethylphenyl C -H
~ 128.5Phenyl C -H (ortho)
~ 127.5Phenyl C -H (para)
~ 126.5Phenyl C -H (meta)
~ 125.03,4-Dimethylphenyl C -H
~ 124.03,4-Dimethylphenyl C -H
~ 76.0-C (OH)-
~ 19.5-C H₃
~ 19.0-C H₃

Interpretation:

  • The spectrum is expected to show a total of 11 unique carbon signals due to the molecule's asymmetry.

  • The quaternary carbons (ipso-carbons) of the aromatic rings are expected in the δ 136-144 ppm region.

  • The protonated aromatic carbons will appear in the δ 124-130 ppm range.

  • The carbinol carbon (-C(OH)-) is predicted to have a chemical shift around δ 76.0 ppm.

  • The two methyl carbons will be observed in the upfield region, around δ 19.0-19.5 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[1][2]

Infrared (IR) Spectroscopy

Predicted IR Data (Solid, KBr pellet or thin film):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3550 - 3200Broad, StrongO-H stretch (alcohol)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850MediumAliphatic C-H stretch (from methyl groups)
~ 1600, 1490, 1450Medium to WeakAromatic C=C ring stretch
~ 1200 - 1000StrongC-O stretch (tertiary alcohol)
~ 850 - 750StrongAromatic C-H out-of-plane bend

Interpretation:

  • A prominent broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic signal, indicating the presence of the hydroxyl (-OH) group involved in hydrogen bonding.

  • Absorptions in the 3100-3000 cm⁻¹ range are indicative of the C-H stretching vibrations of the aromatic rings.

  • The aliphatic C-H stretching from the methyl groups will appear in the 2960-2850 cm⁻¹ region.

  • The presence of the aromatic rings will be further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • A strong band for the C-O stretch of the tertiary alcohol is expected between 1200 and 1000 cm⁻¹.

  • Strong bands in the fingerprint region (below 900 cm⁻¹) will be due to C-H out-of-plane bending of the substituted aromatic rings.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[3]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[3][4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zPredicted Relative IntensityAssignment
212Moderate[M]⁺˙ (Molecular Ion)
197Moderate[M - CH₃]⁺
184Strong[M - H₂O]⁺˙
169Strong[M - CH₃ - H₂O]⁺
105Very Strong[C₆H₅CO]⁺ (Benzoyl cation) or rearrangement product
77Strong[C₆H₅]⁺ (Phenyl cation)

Interpretation:

  • The molecular ion peak ([M]⁺˙) is expected at m/z 212, corresponding to the molecular weight of the compound.

  • A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at m/z 194.

  • Loss of a methyl group from the molecular ion would give a peak at m/z 197.

  • The base peak is likely to be at m/z 105 or 77, resulting from the cleavage of the C-C bond adjacent to the oxygen atom. The fragment at m/z 105 could be the benzoyl cation (formed after rearrangement) and the fragment at m/z 77 corresponds to the phenyl cation.

  • Other significant fragments would arise from the cleavage of the dimethylphenyl group.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[5]

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[6][7]

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Synthesis Workflow

Synthesis_Workflow Bromobenzene Bromobenzene Grignard_Formation Grignard Reagent Formation Bromobenzene->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Ether Anhydrous Diethyl Ether Ether->Grignard_Formation Phenylmagnesium_Bromide Phenylmagnesium Bromide Grignard_Formation->Phenylmagnesium_Bromide Forms Grignard_Reaction Grignard Reaction Phenylmagnesium_Bromide->Grignard_Reaction Dimethylacetophenone 3,4-Dimethylacetophenone Dimethylacetophenone->Grignard_Reaction Alkoxide Magnesium Alkoxide Intermediate Grignard_Reaction->Alkoxide Forms Workup Aqueous Work-up (NH4Cl) Alkoxide->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR_Correlations cluster_structure This compound Structure cluster_shifts Predicted ¹H NMR Chemical Shifts (ppm) structure structure H_phenyl ~ 7.35 - 7.20 (m, 5H) structure->H_phenyl Phenyl Protons H_dm_phenyl ~ 7.15 - 6.95 (m, 3H) structure->H_dm_phenyl Dimethylphenyl Protons H_methine ~ 5.80 (s, 1H) structure->H_methine Methine Proton H_methyl ~ 2.25, 2.20 (s, 6H) structure->H_methyl Methyl Protons H_hydroxyl ~ 2.10 (s, 1H) structure->H_hydroxyl Hydroxyl Proton

Sources

Methodological & Application

Application Note: Synthesis of Triarylmethanes via Acid-Catalyzed Arylation of (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triarylmethane Scaffold and its Synthesis

Triarylmethanes (TRAMs) represent a privileged structural motif found in a vast array of functional molecules, including dyes, molecular probes, and pharmacologically active compounds.[1][2] Their applications range from anti-cancer and anti-viral agents to materials science.[1] A cornerstone of their synthesis is the electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of an electron-rich arene with a suitable carbocation precursor.[2][3]

Diaryl-substituted methanols, such as (3,4-Dimethylphenyl)(phenyl)methanol, are ideal precursors for this transformation. Under acidic conditions, these alcohols readily generate a resonance-stabilized secondary carbocation, which serves as a potent electrophile for forging the final aryl-C(sp³) bond. This application note provides a comprehensive guide to the synthesis of triarylmethanes using this compound as the key starting material. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol using a solid-supported acid catalyst, and offer insights for optimization and troubleshooting.

Reaction Mechanism: The Friedel-Crafts Pathway

The synthesis proceeds via a classic acid-catalyzed Friedel-Crafts alkylation mechanism. The reaction can be conceptually broken down into three primary stages:

  • Carbocation Formation: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst (e.g., H₂SO₄, or a solid acid like P₂O₅/Al₂O₃).[4] This protonation converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).

  • Water Elimination: The protonated alcohol subsequently eliminates a molecule of water to form a highly stabilized secondary benzylic carbocation. The positive charge is delocalized across both the phenyl and the 3,4-dimethylphenyl rings through resonance, rendering it sufficiently stable to act as the key electrophilic intermediate.

  • Electrophilic Aromatic Substitution (SEAr): The electron-rich carbocation is then attacked by a nucleophilic arene (e.g., toluene, anisole). This electrophilic attack forms a new carbon-carbon bond and generates a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation/Catalyst Regeneration: A weak base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the site of substitution, restoring aromaticity to the newly appended ring and regenerating the acid catalyst, thus completing the catalytic cycle.

Friedel-Crafts Mechanism sub This compound protonated Protonated Alcohol (Good Leaving Group) sub->protonated Protonation h_plus H+ (Catalyst) arene Arene (Nucleophile) sigma_complex Sigma Complex (Arenium Ion) carbocation Resonance-Stabilized Carbocation (Electrophile) protonated->carbocation -H₂O water H₂O carbocation->sigma_complex SₑAr Attack product Triarylmethane Product sigma_complex->product Deprotonation h_plus_regen H+ (Regenerated) dummy1->water dummy2->arene Nucleophilic Attack

Caption: Friedel-Crafts alkylation pathway for triarylmethane synthesis.

Experimental Protocol: Solvent-Free Synthesis

This protocol describes a highly efficient and environmentally conscious method for the benzylation of aromatic hydrocarbons using a solid-supported phosphorus pentoxide (P₂O₅) catalyst under solvent-free conditions.[4] This approach minimizes waste and often simplifies product purification.

Materials and Equipment
  • This compound (CAS: 14189-53-8)[5]

  • Arene of choice (e.g., Toluene, Anisole, Mesitylene)

  • Phosphorus pentoxide (P₂O₅)

  • Neutral Alumina (Al₂O₃) or Silica Gel (SiO₂)

  • Mortar and pestle

  • Round-bottom flask (25 or 50 mL)

  • Magnetic stirrer and stir bar

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Equipment for column chromatography

Catalyst Preparation (P₂O₅/Al₂O₃, 50% w/w)
  • In a clean, dry mortar, combine 5.0 g of phosphorus pentoxide and 5.0 g of neutral alumina.

  • Grind the two solids together gently with a pestle for 5-10 minutes until a homogeneous, free-flowing powder is obtained.

  • Safety: Perform this step in a fume hood as P₂O₅ is highly hygroscopic and corrosive. Store the prepared catalyst in a desiccator until use.

Step-by-Step Synthetic Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 212.3 mg).

  • Addition of Arene: Add the chosen nucleophilic arene (1.1 mmol, 1.1 equivalents). For example, use toluene (1.1 mmol, 101.4 mg, ~117 µL).

  • Catalyst Addition: Add the prepared P₂O₅/Al₂O₃ catalyst (~0.5 g) to the flask.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change to orange or dark brown.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 15-60 minutes.

  • Work-up - Quenching and Extraction:

    • Upon completion, add 15 mL of dichloromethane (DCM) to the reaction mixture and stir for 5 minutes.

    • Filter the mixture through a pad of celite or a cotton plug to remove the solid catalyst. Wash the filter cake with an additional 10 mL of DCM.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure triarylmethane product.

Characterization

Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Summary and Field Insights

The choice of arene and catalyst can significantly impact reaction efficiency. The table below provides representative data for Friedel-Crafts reactions of benzhydrols with various arenes, which serves as a strong predictive model for reactions with this compound.

EntryArene NucleophileCatalyst SystemReaction Time (min)Typical Yield (%)Notes
1TolueneP₂O₅/Al₂O₃786Excellent yield, rapid conversion.[4]
2AnisoleP₂O₅/Al₂O₃592Highly activated arene leads to faster reaction.[4]
3BenzeneCoW/NSiO₂1595Heteropoly acids are also highly effective catalysts.[6]
4m-XyleneP₂O₅/SiO₂1090Good reactivity with substituted benzenes.[4]

Expertise & Field Insights:

  • Substrate Scope: Electron-rich arenes (e.g., phenols, anisoles, xylenes) are ideal substrates and react rapidly. Electron-deficient arenes (e.g., nitrobenzene) are generally unreactive under these conditions.

  • Catalyst Activity: The P₂O₅-supported catalysts are powerful dehydrating agents that efficiently promote carbocation formation.[4] While highly effective, they are moisture-sensitive and single-use. Heteropoly acids like 12-tungestocobaltic acid can offer similar activity with the benefit of being recyclable.[6]

  • Troubleshooting - Side Reactions: The primary potential side reaction is the self-condensation of the alcohol to form a diarylmethyl ether. This can be minimized by using a slight excess of the arene nucleophile and ensuring vigorous mixing to promote the intermolecular reaction.

  • Regioselectivity: For substituted arenes like toluene, alkylation typically occurs at the para position due to steric hindrance, although a minor amount of the ortho isomer may be observed.[4]

Conclusion

The acid-catalyzed Friedel-Crafts alkylation of this compound is a robust and highly efficient method for the synthesis of unsymmetrical triarylmethane scaffolds. The use of solvent-free conditions with a solid-supported P₂O₅ catalyst represents a modern, green approach to this classic transformation. This protocol provides researchers and drug development professionals with a reliable and scalable pathway to access these valuable molecular architectures.

References

  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters.
  • Synthesis of Triarylmethanes by Decarbonylation of 3, 3-Diaryl Benzofuranones.
  • Benzylic Methylene Functionalizations of Diarylmethanes.
  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters.
  • Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Semantic Scholar.
  • Highly Efficient Method for Solvent-Free Synthesis of Diarylmethane and Triarylmethane from Benzylic Alcohols Using P₂O₅/Al₂O₃ or P₂O₅/SiO₂ at Room Temperature.
  • 20220606 triarylmethanols. Source not publicly available.
  • An Improved Method for the Synthesis of Triarylmethanes Using Heterogenized 12-Tungestocobaltic Acid. Ingenta Connect.
  • (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. GuideChem.
  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermedi
  • Search Results for triarylmethane synthesis. Beilstein Journals.
  • The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. BOC Sciences.
  • Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.
  • A Cascade Synthesis of Unsymmetrical Furanized Triarylmethanes via Gold Self-Relay C
  • Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions.
  • Friedel Crafts Reaction. Scribd.
  • A Friedel Crafts Reaction. YouTube.
  • Friedel-Crafts reactions with N-heterocyclic alcohols. Source not publicly available.
  • Friedel Crafts. Scribd.
  • (3,4-Dimethylphenyl)methanol. J&K Scientific.
  • Acid Catalyzed Condensations. I. 1,3,5-Triarylbenzenes. docplayer.net.
  • Application Note: Synthesis of Phenyl-Substituted Alkenes via Acid-Catalyzed Dehydr
  • Leuco dyes with hot melt binding matrix.
  • This compound. Chemsrc.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3,4-Dimethylphenyl)(phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Benzylic Alcohols in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[1] Traditionally, these reactions have relied on pre-functionalized starting materials such as organohalides or triflates. However, the drive for more atom-economical and environmentally benign synthetic routes has led to the exploration of more abundant and less-activated substrates.[2]

Benzylic alcohols, such as (3,4-Dimethylphenyl)(phenyl)methanol, represent a highly attractive class of coupling partners. Their use circumvents the need for halogenation, reducing synthetic steps and the generation of undesirable by-products.[2] This guide provides a comprehensive overview and detailed protocols for the successful application of this compound and its derivatives in palladium-catalyzed cross-coupling reactions.

This compound, a versatile building block in pharmaceutical and specialty chemical synthesis, possesses a benzylic alcohol moiety that can be strategically activated for cross-coupling.[3][4][5] This allows for the direct formation of valuable diarylmethane structures, which are prevalent in many biologically active compounds.[2]

Mechanistic Insights: Activating the Benzylic C-O Bond

The success of palladium-catalyzed cross-coupling reactions with benzylic alcohols hinges on the effective activation of the otherwise inert benzylic C-O bond. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7][8]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the activated benzylic alcohol derivative, forming a Pd(II) intermediate. Direct oxidative addition to the C-O bond of an unactivated alcohol is challenging. Therefore, in situ activation is often necessary. One effective strategy involves the reaction of the benzylic alcohol with an activating agent, such as a boronic acid, to form a more reactive intermediate.[2]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium center.[6][8]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][7]

Palladium-Catalyzed Cross-Coupling of Benzylic Alcohols pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)-OX-Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_r_prime R-Pd(II)-R'-Ln transmetalation->pd_r_r_prime r_prime_m R'-M r_prime_m->transmetalation reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product benzylic_alcohol Benzylic Alcohol (R-OH) + Activating Agent activated_intermediate Activated Intermediate (R-OX) benzylic_alcohol->activated_intermediate In situ Activation activated_intermediate->oxidative_addition

Figure 1: Generalized catalytic cycle for the cross-coupling of benzylic alcohols.

Key Reaction Types and Considerations

While several palladium-catalyzed cross-coupling reactions can be adapted for use with benzylic alcohols, the Suzuki-Miyaura coupling is particularly well-documented for this transformation.[2][9][10] This reaction utilizes readily available and generally stable organoboron reagents as coupling partners.

Other notable cross-coupling reactions that can be considered include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the benzylic alcohol derivative with an amine.[11][12][13][14][15]

  • Sonogashira Coupling: For the formation of C-C triple bonds, coupling with a terminal alkyne.[16][17][18][19][20]

The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction and needs to be optimized for the specific substrates being used.

Experimental Workflow

The following diagram outlines the general workflow for a palladium-catalyzed cross-coupling reaction with a this compound derivative.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent Preparation - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent setup Reaction Setup - Inert Atmosphere - Temperature Control reagents->setup monitoring Reaction Monitoring - TLC, GC, or LC-MS setup->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification - Column Chromatography extraction->purification characterization Product Characterization - NMR, MS, etc. purification->characterization

Figure 2: General experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a representative procedure for the direct arylation of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Phosphine ligand (if using a ligand-free precursor like Pd(OAc)₂) (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Parameters:

ParameterRecommended Range/ValueNotes
This compound 1.0 equivLimiting reagent.
Arylboronic Acid 1.2 - 2.0 equivExcess is used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Higher loading may be necessary for less reactive substrates.
Ligand 1.2 - 2.0 equiv relative to PdIf using a separate ligand.
Base 2.0 - 3.0 equivEssential for the transmetalation step.
Solvent AnhydrousDegassing is recommended to remove dissolved oxygen.
Temperature 80 - 120 °COptimization may be required.
Reaction Time 12 - 24 hoursMonitor by TLC or GC/LC-MS.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure diarylmethane product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Safety and Handling Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure proper degassing of solvent and inerting of the reaction vessel- Increase the reaction temperature- Screen different bases and solvents
Formation of by-products - Homocoupling of the boronic acid- Decomposition of starting materials or product- Use a slight excess of the benzylic alcohol- Lower the reaction temperature- Reduce the reaction time
Difficulty in purification - Co-elution of product with impurities- Optimize the eluent system for column chromatography- Consider alternative purification techniques (e.g., recrystallization, preparative HPLC)

Conclusion

The palladium-catalyzed cross-coupling of this compound derivatives offers a powerful and efficient method for the synthesis of valuable diarylmethane structures. By understanding the underlying reaction mechanism and carefully optimizing the reaction conditions, researchers can successfully employ this strategy in their synthetic endeavors. The protocol provided herein serves as a robust starting point for the development of specific applications in drug discovery and materials science.

References

Sources

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of (3,4-Dimethylphenyl)(phenyl)methanol Esters for the Synthesis of Diarylalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of C(sp³)–C(sp²) bonds is a foundational transformation in modern organic synthesis, particularly for the pharmaceutical industry, where molecular complexity and three-dimensionality are paramount.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of benzylic esters derived from (3,4-Dimethylphenyl)(phenyl)methanol. We delve into the mechanistic nuances of using nickel catalysis to activate robust C(sp³)–O bonds, a significant advancement over traditional methods that often require harsher conditions or less accessible starting materials.[3] Detailed, field-proven protocols for both the synthesis of the benzylic pivalate precursor and its subsequent stereospecific cross-coupling with various arylboronic acids are presented. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful methodology for the efficient synthesis of complex diarylalkane scaffolds.

Introduction: The Strategic Value of C(sp³)–O Bond Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C–C bond formation, celebrated for its functional group tolerance and the stability of its organoboron reagents.[4][5] While traditionally applied to C(sp²)–C(sp²) couplings, its expansion to include C(sp³)-hybridized centers has been a major focus of methods development.[2] Benzylic alcohols, such as this compound, are versatile and often readily available chiral or achiral building blocks.[6][7] Their conversion to esters (e.g., pivalates, acetates) transforms the hydroxyl group into a competent leaving group for transition metal-catalyzed cross-coupling, providing a strategic alternative to the use of benzylic halides.[8][9]

Nickel catalysis has emerged as particularly effective for activating the relatively inert C(sp³)–O bond of these esters.[3][10] Unlike palladium, which can struggle with the oxidative addition step for such substrates, nickel catalysts offer unique reactivity profiles, enabling these challenging transformations under milder conditions.[11] A key feature of these nickel-catalyzed systems is the ability to control the stereochemical outcome of the reaction through judicious ligand selection, making it a powerful tool for asymmetric synthesis.[12][13]

Mechanistic Insights: The Nickel-Catalyzed Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving Ni(0)/Ni(II) intermediates.[14] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Ni(0) catalyst initiates the cycle by undergoing oxidative addition into the C(sp³)–O bond of the benzylic ester. This is often the stereochemistry-determining step.[12][14]

  • Transmetalation : The resulting organonickel(II) intermediate reacts with an activated boronic acid or ester (typically an "ate" complex formed with the base). This step transfers the aryl group from boron to the nickel center.[4]

  • Reductive Elimination : The diarylalkane product is formed via reductive elimination from the nickel(II) complex, regenerating the active Ni(0) catalyst to continue the cycle.[11]

Controlling Stereochemistry with Ligands

A remarkable feature of the nickel-catalyzed Suzuki-Miyaura coupling of benzylic esters is the ligand-dependent control over the reaction's stereochemistry.[12][13]

  • Stereoinversion : N-Heterocyclic Carbene (NHC) ligands, such as SIMes (1,3-dimesityl-4,5-dihydroimidazol-2-ylidene), promote an Sₙ2-type backside attack during oxidative addition. This pathway leads to a clean inversion of the stereocenter.[12] The rigidity of the nickel-carbene bond disfavors the alternative concerted pathway.[12]

  • Stereoretention : Bulky, electron-rich phosphine ligands, such as PCy₃ (tricyclohexylphosphine), favor a concerted oxidative addition through a cyclic transition state. This pathway proceeds with retention of the original stereochemistry. The flexible nature of the nickel-phosphine bond allows for the geometric distortion required for this transition state.[12]

Suzuki_Mechanism Figure 1: Ni-Catalyzed Suzuki-Miyaura Cycle for Benzylic Esters cluster_cycle Ni0 Ni(0)Lₙ BenzylicEster R¹-OPiv (Benzylic Pivalate) NiII_OxAdd R¹-Ni(II)(OPiv)Lₙ NiII_Trans R¹-Ni(II)-R²Lₙ NiII_OxAdd->NiII_Trans Transmetalation NiII_Trans->Ni0 Reductive Elimination Product R¹-R² (Product) NiII_Trans->Product BenzylicEster->NiII_OxAdd Oxidative Addition BoronicAcid R²-B(OR)₂ + Base

Caption: Figure 1: Ni-Catalyzed Suzuki-Miyaura Cycle for Benzylic Esters

Experimental Protocols

The following protocols provide a reliable starting point for the synthesis and coupling of benzylic esters. Safety Precaution : All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous and inert atmosphere techniques are required for the cross-coupling step.

Protocol 1: Synthesis of (3,4-Dimethylphenyl)(phenyl)methyl pivalate

This protocol details the conversion of the starting alcohol to its corresponding pivalate ester, which serves as the electrophile in the cross-coupling reaction.

Materials & Reagents

ReagentMW ( g/mol )Amount (10 mmol scale)MmolEq.Notes
This compound212.292.12 g10.01.0Starting alcohol[15]
Dichloromethane (DCM), anhydrous-50 mL--Solvent
Pyridine, anhydrous79.101.2 mL15.01.5Base and catalyst
Pivaloyl chloride120.581.48 mL12.01.2Acylating agent
1 M Hydrochloric Acid (HCl)-~30 mL--For aqueous workup
Saturated Sodium Bicarbonate (NaHCO₃) soln-~30 mL--For aqueous workup
Brine-~30 mL--For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)----Drying agent

Step-by-Step Procedure

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.12 g, 10.0 mmol).

  • Dissolve the alcohol in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine (1.2 mL, 15.0 mmol) dropwise via syringe.

  • Slowly add pivaloyl chloride (1.48 mL, 12.0 mmol) dropwise via syringe over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by slowly adding 1 M HCl (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure pivalate ester.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the cross-coupling of the benzylic pivalate with an arylboronic acid. The choice of ligand dictates the stereochemical outcome (if applicable). This example uses conditions that typically favor stereoretention.[12][16]

Workflow Figure 2: Experimental Workflow cluster_prep Precursor Synthesis (Protocol 1) cluster_coupling Cross-Coupling (Protocol 2) start Benzylic Alcohol esterification Esterification (Pivaloyl Chloride, Pyridine) start->esterification ester_purification Workup & Purification esterification->ester_purification pivalate Benzylic Pivalate ester_purification->pivalate setup Assemble Reagents in Glovebox (Pivalate, Boronic Acid, Ni(cod)₂, Ligand, Base) pivalate->setup Input reaction Reaction in Anhydrous Solvent (e.g., 2-MeTHF, Heat) setup->reaction coupling_workup Aqueous Workup & Extraction reaction->coupling_workup coupling_purification Column Chromatography coupling_workup->coupling_purification product Final Diarylalkane Product coupling_purification->product

Caption: Figure 2: Experimental Workflow

Materials & Reagents

ReagentMW ( g/mol )Amount (0.5 mmol scale)MmolEq.Notes
(3,4-Dimethylphenyl)(phenyl)methyl pivalate296.42148 mg0.51.0Substrate from Protocol 1
Arylboronic Acid-75-150 mg0.751.5Coupling partner
Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))275.114 mg0.050.1Catalyst precursor, air- and moisture-sensitive
PCy₃ (Tricyclohexylphosphine)280.428 mg0.100.2Ligand for stereoretention[12]
K₃PO₄ (Potassium phosphate, tribasic)212.27212 mg1.02.0Anhydrous base
2-Methyltetrahydrofuran (2-MeTHF), anhydrous-5.0 mL--Anhydrous solvent[10]

Step-by-Step Procedure

  • Preparation (In a Glovebox) : To an oven-dried 10 mL vial equipped with a magnetic stir bar, add Ni(cod)₂ (14 mg, 0.05 mmol), PCy₃ (28 mg, 0.10 mmol), and K₃PO₄ (212 mg, 1.0 mmol).

  • Add the (3,4-Dimethylphenyl)(phenyl)methyl pivalate (148 mg, 0.5 mmol) and the arylboronic acid (0.75 mmol).

  • Reaction Setup : Remove the vial from the glovebox, add anhydrous 2-MeTHF (5.0 mL) via syringe, and securely seal the vial with a Teflon-lined cap.

  • Place the vial in a preheated oil bath or heating block set to 80 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by GC-MS or LC-MS by taking a small aliquot, quenching it with wet ethyl acetate, and filtering through a small plug of silica.

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Transfer the combined filtrates to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the desired diarylalkane product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Substrate Scope and Data Presentation

The described nickel-catalyzed protocol is compatible with a wide range of arylboronic acids, tolerating both electron-donating and electron-withdrawing substituents.

Table 1: Representative Scope of Arylboronic Acid Coupling Partners

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)*
1Phenylboronic acid1-(3,4-dimethylphenyl)-1,1-diphenylethane85
24-Methoxyphenylboronic acid1-(4-methoxyphenyl)-1-phenyl-1-(3,4-dimethylphenyl)methane91
34-(Trifluoromethyl)phenylboronic acid1-(4-(trifluoromethyl)phenyl)-1-phenyl-1-(3,4-dimethylphenyl)methane78
44-Chlorophenylboronic acid1-(4-chlorophenyl)-1-phenyl-1-(3,4-dimethylphenyl)methane82
52-Naphthylboronic acid1-(naphthalen-2-yl)-1-phenyl-1-(3,4-dimethylphenyl)methane88
6Thiophen-3-ylboronic acid1-(thiophen-3-yl)-1-phenyl-1-(3,4-dimethylphenyl)methane75

*Yields are illustrative, based on literature precedents for similar transformations, and represent isolated yields after purification.[16][17]

Applications in Drug Discovery

The diarylalkane and triarylmethane motifs synthesized via this methodology are prevalent in numerous biologically active molecules and approved pharmaceuticals.[18] This reaction is particularly valuable in drug discovery for several reasons:

  • Access to 3D Chemical Space : It allows for the creation of non-planar structures, which can improve pharmacokinetic properties like solubility and reduce metabolic liability compared to flat, C(sp²)-rich molecules.[1]

  • Late-Stage Functionalization : The mild conditions and high functional group tolerance enable the introduction of complex aryl groups late in a synthetic sequence, facilitating rapid lead optimization.[5]

  • Stereocontrolled Synthesis : The ability to control stereochemistry allows for the precise synthesis of specific enantiomers, which is critical as different enantiomers of a drug can have vastly different biological activities.[13][19]

References

  • Doyle, A. G., & Fu, G. C. (2017). Mechanism and Origins of Ligand-Controlled Stereoselectivity of Ni-Catalyzed Suzuki-Miyaura Coupling with Benzylic Esters: A Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Shields, J. D., et al. (2016). Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. Journal of the American Chemical Society. Available at: [Link]

  • Xie, H., et al. (2017). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters - a mechanistic study. RSC Advances. Available at: [Link]

  • Shields, J. D., et al. (2016). Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity. Semantic Scholar. Available at: [Link]

  • Ito, A., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: [Link]

  • Denmark, S. E. (n.d.). sp3: The Final Challenge in Cross-‐Coupling. Denmark Group, University of Illinois. Available at: [Link]

  • Unknown Author. (n.d.).
  • Shaw, A. P., & Morken, J. P. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]

  • Nishiwaki, N., et al. (2007). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. ResearchGate. Available at: [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Available at: [Link]

  • Zhang, W., et al. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Shaw, A. P., & Morken, J. P. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]

  • Unknown Author. (2020). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. Available at: [Link]

  • Crudden, C. M. (2014). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. New Trends in Cross-Coupling: Theory and Applications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Hall, D. G. (2002). Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration. Journal of the American Chemical Society. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Ohsumi, M. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. Available at: [Link]

  • Lee, H. G., et al. (2023). Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Sharma, A., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • Unknown Author. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Available upon request.
  • Ito, A., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: [Link]

  • LookChem. (n.d.). (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Dar, B. A., & Ali, F. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • Shields, J. D., & Fu, G. C. (2014). Nickel-Catalyzed Cross-Couplings of Benzylic Pivalates with Arylboroxines: Stereospecific Formation of Diarylalkanes and Triarylmethanes. Journal of the American Chemical Society. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

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Application Notes and Protocols: (3,4-Dimethylphenyl)(phenyl)methanol in the Synthesis of Unsymmetrical Triarylmethane Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Diaryl- and Triarylmethanes in Chromophore Development

The diaryl- and triarylmethane scaffolds are foundational structures in the realm of synthetic organic dyes, giving rise to a vast array of intensely colored compounds with applications spanning from textiles and printing to advanced biomedical imaging and diagnostics.[1][2] The specific substitution patterns on the aryl rings critically influence the electronic properties of the molecule, thereby tuning its absorption maxima, molar absorptivity, and stability.[3] (3,4-Dimethylphenyl)(phenyl)methanol emerges as a valuable and versatile precursor for the synthesis of unsymmetrical triarylmethane dyes. Its distinct structure, featuring a hydroxylated benzylic carbon and specific methyl group functionalization, offers unique reactivity and allows for the targeted synthesis of dyes with tailored properties.[4] The dimethylphenyl moiety can impart specific steric and electronic effects, potentially enhancing the dye's stability and modulating its spectroscopic characteristics.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of a novel unsymmetrical triarylmethane dye. The protocols detailed herein are grounded in established principles of electrophilic aromatic substitution and subsequent oxidation, offering a reproducible methodology for researchers in organic synthesis and materials science.

Core Synthesis Strategy: From Diarylcarbinol to Triarylmethane Dye

The synthesis of triarylmethane dyes from diarylcarbinol precursors like this compound generally proceeds through a two-step sequence:

  • Acid-Catalyzed Electrophilic Aromatic Substitution: The diarylcarbinol is reacted with an electron-rich aromatic compound, typically an aniline derivative, in the presence of an acid catalyst. The acid facilitates the formation of a stabilized diarylmethyl carbocation, which then acts as an electrophile, attacking the electron-rich aromatic ring to form the colorless leuco dye.

  • Oxidation: The resulting leuco dye is then oxidized to the final, intensely colored triarylmethane dye. This step can be achieved using a variety of oxidizing agents.

This approach allows for the modular construction of unsymmetrical triarylmethane dyes by judiciously selecting the diarylcarbinol and the nucleophilic aromatic partner.

Experimental Workflow and Protocols

Synthesis of the Leuco Dye Intermediate

This protocol details the acid-catalyzed condensation of this compound with N,N-dimethylaniline to yield the corresponding leuco dye.

Experimental Workflow: Leuco Dye Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge a round-bottom flask with: This compound N,N-Dimethylaniline Glacial Acetic Acid B Equip with a reflux condenser and magnetic stirrer A->B C Heat the reaction mixture to 80-90 °C A->C B->C D Monitor reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) C->D E Cool the reaction mixture to room temperature D->E F Pour into a beaker of ice-water and neutralize with aq. NaOH E->F G Extract the product with dichloromethane F->G H Wash the organic layer with brine, dry over Na2SO4, and filter G->H I Concentrate the filtrate under reduced pressure H->I J Purify the crude product by column chromatography I->J

Caption: Workflow for the synthesis of the leuco dye intermediate.

Materials and Reagents:

  • This compound

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), N,N-dimethylaniline (1.2 eq), and glacial acetic acid (20 mL).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbinol is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude leuco dye.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure leuco dye as a colorless solid.

Oxidation to the Triarylmethane Dye

This protocol describes the oxidation of the leuco dye to the final colored product using chloranil as the oxidant.

Protocol:

  • Dissolve the purified leuco dye (1.0 eq) in a suitable solvent such as toluene or dichloromethane in a round-bottom flask.

  • Add chloranil (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The solution should develop an intense color.

  • Monitor the reaction by TLC until the leuco dye is no longer detectable.

  • Upon completion, the dye can be precipitated by the addition of a non-polar solvent like hexane.

  • Collect the solid dye by filtration, wash with hexane, and dry under vacuum.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution, followed by an oxidation step.

Reaction Mechanism: Dye Synthesis

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Oxidation A This compound B Protonation of the hydroxyl group by H+ A->B H+ (from Acetic Acid) D N,N-Dimethylaniline (Nucleophile) C Loss of water to form a stabilized carbocation B->C - H2O E Nucleophilic attack on the carbocation C->E D->E H Leuco Dye F Formation of a resonance-stabilized intermediate E->F G Deprotonation to restore aromaticity and form the Leuco Dye F->G - H+ I Oxidation (e.g., with Chloranil) H->I [O] J Final Triarylmethane Dye (Colored) I->J

Caption: Mechanism of unsymmetrical triarylmethane dye synthesis.

Data Summary and Expected Outcomes

The synthesized unsymmetrical triarylmethane dye is expected to exhibit characteristic spectroscopic properties. The exact values will depend on the purity of the final product and the solvent used for analysis.

ParameterExpected Result
Appearance Intensely colored solid (e.g., blue or green)
Yield (Overall) 60-80%
λmax (in Ethanol) 600-650 nm
Molar Absorptivity (ε) > 50,000 M⁻¹cm⁻¹
¹H NMR Complex aromatic region, singlets for methyl groups
¹³C NMR Characteristic peaks for quaternary carbon and aromatic carbons
Mass Spectrometry Molecular ion peak corresponding to the dye cation

Troubleshooting and Key Considerations

  • Incomplete reaction in Step 1: Ensure the reaction is heated sufficiently and monitored by TLC. If necessary, a stronger acid catalyst can be explored, though this may lead to side products.

  • Low yield of leuco dye: The work-up procedure should be performed carefully to avoid loss of product. Ensure complete extraction from the aqueous phase.

  • Over-oxidation or degradation of the dye: The choice of oxidant and reaction conditions is crucial. Milder oxidants may be required if degradation is observed. The reaction should be monitored closely to avoid prolonged exposure to the oxidant.

  • Purity of the final dye: The purity of the leuco dye intermediate is critical for obtaining a high-purity final product. Column chromatography of the leuco dye is highly recommended.

Conclusion

This compound serves as a highly effective precursor for the synthesis of unsymmetrical triarylmethane dyes. The protocols outlined provide a robust and reproducible method for accessing these valuable chromophores. The ability to introduce specific substitution patterns through the choice of the diarylcarbinol precursor opens up avenues for the rational design of novel dyes with tailored photophysical properties for a wide range of applications.

References

  • Vertex AI Search. The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis.
  • Wikipedia. Triarylmethane dye. Available at: [Link].

  • ResearchGate. Solvent effects on the spectroscopic properties of triarylmethane dyes. Available at: [Link].

  • National Center for Biotechnology Information. Oxidative Synthesis of Acid Blue 7 Dye Catalyzed by CuO/Silicotungstic Acid in Water-Phase. Available at: [Link].

  • Google Patents. Process of preparing triarylmethane dyes.
  • Google Patents. Process for the oxidation of leuco compounds of the triaryl methane series.
  • ResearchGate. Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. Available at: [Link].

  • Google Patents. Production of triarylmethane colors.
  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link].

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link].

  • Chemistry LibreTexts. 24.8 Reactions of Arylamines. Available at: [Link].

  • ResearchGate. Triarylmethane and Diarylmethane Dyes. Available at: [Link].

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Application Notes and Protocols: Enantioselective Synthesis of Chiral Triarylmethanes from Diarylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Triarylmethanes

The triarylmethane (TRM) scaffold is a privileged structural motif found in a vast array of biologically active molecules and functional materials.[1][2] When the three aryl groups are distinct, the central sp³-hybridized carbon becomes a stereocenter, giving rise to chiral triarylmethanes. These chiral TRMs often exhibit potent and specific biological activities, making their enantioselective synthesis a topic of considerable interest for researchers in medicinal chemistry and drug development.[3] Traditional synthetic routes, such as the Friedel-Crafts alkylation, often struggle with controlling stereoselectivity and may require harsh conditions.[4] This guide details a robust and highly enantioselective methodology for the synthesis of chiral triarylmethanes through the organocatalytic functionalization of diarylmethanols, with a primary focus on the use of chiral phosphoric acid (CPA) catalysts.

Scientific Foundation: The Power of Chiral Phosphoric Acid Catalysis

The asymmetric Friedel-Crafts reaction of diarylmethanols with electron-rich arenes, such as indoles and pyrroles, has emerged as a premier strategy for accessing enantioenriched triarylmethanes.[5] Chiral phosphoric acids (CPAs), particularly those derived from 1,1'-bi-2-naphthol (BINOL), have proven to be exceptionally effective catalysts for this transformation.[6]

Mechanism of Action: A Dual-Activation Model

The catalytic cycle, depicted below, is predicated on a dual-activation mechanism. The Brønsted acidic proton of the CPA activates the diarylmethanol by protonating the hydroxyl group, facilitating its departure as a water molecule. This in situ generation of a stabilized diarylmethyl carbocation is the key to the reaction's efficiency under mild conditions.[7]

Simultaneously, the chiral conjugate base of the phosphoric acid forms a chiral ion pair with the carbocationic intermediate. This chiral environment effectively shields one face of the electrophile, directing the nucleophilic attack of the arene to the opposite face and thereby controlling the stereochemical outcome of the reaction.[8][9] The bulky substituents at the 3 and 3' positions of the BINOL backbone of the CPA, such as in the widely used (S)-TRIP catalyst, are crucial for creating a well-defined chiral pocket that enforces high levels of stereodiscrimination.[1][10]

CPA Catalytic Cycle cluster_0 Catalytic Cycle Diarylmethanol Ar¹Ar²CHOH Activated_Complex [Ar¹Ar²CHOH₂]⁺[(R)-CPA]⁻ Activated Complex Diarylmethanol->Activated_Complex + (R)-CPA-H CPA_H (R)-CPA-H Carbocation [Ar¹Ar²CH]⁺[(R)-CPA]⁻ Chiral Ion Pair Activated_Complex->Carbocation - H₂O Product_Complex [Ar¹Ar²Ar³CH-H]⁺[(R)-CPA]⁻ Carbocation->Product_Complex + Ar³H Nucleophile Ar³H (e.g., Indole) Product_Complex->CPA_H Regeneration Product Chiral Triarylmethane Ar¹Ar²Ar³CH Product_Complex->Product Deprotonation

Figure 1: Proposed catalytic cycle for the CPA-catalyzed enantioselective synthesis of triarylmethanes.

Experimental Protocols

Protocol 1: General Procedure for the (S)-TRIP-Catalyzed Enantioselective Friedel-Crafts Alkylation of Diarylmethanols with Indoles

This protocol is a generalized procedure based on methodologies reported for the synthesis of a variety of indolyl-substituted triarylmethanes.[5][11][12]

Materials:

  • Diarylmethanol (1.0 equiv)

  • Indole (1.2 equiv)

  • (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5-10 mol%)[13][14][15]

  • 4 Å Molecular Sieves (activated, powdered, ~100 mg per 0.1 mmol of diarylmethanol)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable anhydrous solvent (e.g., toluene, CH₂Cl₂)

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the diarylmethanol (0.1 mmol, 1.0 equiv), the corresponding indole (0.12 mmol, 1.2 equiv), and (S)-TRIP (0.005-0.01 mmol, 5-10 mol%).

  • Inert Atmosphere: Cap the vial and purge with a stream of dry nitrogen or argon for 2-3 minutes.

  • Solvent and Additives: Add activated 4 Å molecular sieves (~100 mg). Then, add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

    • Causality Insight: Molecular sieves are crucial for sequestering the water molecule that is eliminated during the in situ formation of the carbocationic intermediate. This prevents the reversible reaction and potential catalyst deactivation, thus improving reaction yields and rates.[16]

  • Reaction: Stir the resulting mixture at room temperature (or as optimized for the specific substrates) for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in hexanes) to afford the desired chiral triarylmethane.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, AD-H).

Data Presentation: Substrate Scope and Performance

The CPA-catalyzed Friedel-Crafts alkylation of diarylmethanols exhibits a broad substrate scope, tolerating a variety of functional groups on both the diarylmethanol and the indole nucleophile. Below is a representative summary of results.

EntryDiarylmethanol (Ar¹/Ar²)Indole (Ar³)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
1Phenyl/PhenylIndole10249592[17]
24-MeO-Ph/PhenylIndole10129794[7]
34-Cl-Ph/PhenylIndole10368890[11]
4Phenyl/Phenyl5-MeO-Indole5249695[12]
5Phenyl/Phenyl5-Br-Indole10488591[5]
62-Naphthyl/PhenylIndole5209296[8]

Table 1: Representative results for the (S)-TRIP-catalyzed reaction of diarylmethanols with indoles.

Troubleshooting and Key Considerations

Low Enantioselectivity:

  • Catalyst Purity: The purity of the chiral phosphoric acid is paramount. Contamination with metal salts can significantly hamper catalytic activity and selectivity. An improved synthetic protocol for TRIP that ensures the product is the free acid has been reported.[1][10] The acidity of the catalyst can be checked with pH paper as a quick quality control measure.

  • Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex. Non-polar solvents like toluene or dichloromethane sometimes afford higher enantioselectivities.[18]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often enhance enantioselectivity, albeit at the cost of a longer reaction time.

Low Yield:

  • Incomplete Reaction: Ensure the reaction has gone to completion using TLC. If starting material remains, consider extending the reaction time or slightly increasing the catalyst loading.

  • Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can hydrolyze the carbocation intermediate and deactivate the catalyst.

  • Substrate Reactivity: Electron-deficient diarylmethanols or sterically hindered nucleophiles may require longer reaction times or slightly elevated temperatures to achieve good conversion.

Workflow and Validation

The following diagram outlines the general workflow for the synthesis and analysis of chiral triarylmethanes.

Workflow Start Start: Define Substrates (Diarylmethanol & Nucleophile) Setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Add Reagents & Catalyst Start->Setup Reaction Stir at RT (12-48h) Monitor by TLC Setup->Reaction Workup Aqueous Work-up (NaHCO₃) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Structural & Purity Analysis: ¹H NMR, ¹³C NMR, HRMS Purification->Analysis Chiral_Analysis Enantiomeric Excess (ee) Determination by Chiral HPLC Analysis->Chiral_Analysis End End: Enantioenriched Triarylmethane Chiral_Analysis->End

Figure 2: General workflow for the enantioselective synthesis of chiral triarylmethanes.

Conclusion

The chiral phosphoric acid-catalyzed enantioselective reaction of diarylmethanols with arenes is a powerful and versatile method for the synthesis of optically active triarylmethanes. The operational simplicity, mild reaction conditions, and consistently high yields and enantioselectivities make this a highly attractive methodology for applications in pharmaceutical and materials science research. By understanding the underlying mechanism and paying careful attention to experimental parameters such as catalyst purity and anhydrous conditions, researchers can reliably access a diverse range of valuable chiral compounds.

References

Sources

Application Note: High-Fidelity Oxidation of (3,4-Dimethylphenyl)(phenyl)methanol to Diaryl Ketones for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidation of secondary diaryl alcohols to their corresponding diaryl ketones is a cornerstone transformation in the synthesis of advanced pharmaceutical intermediates and fine chemicals. This application note provides a detailed, field-proven protocol for the efficient conversion of (3,4-Dimethylphenyl)(phenyl)methanol to (3,4-Dimethylphenyl)(phenyl)methanone. We will explore multiple robust oxidation methodologies, including those utilizing Dess-Martin Periodinane (DMP) and Pyridinium Chlorochromate (PCC), offering researchers a choice based on substrate sensitivity, scale, and environmental considerations. The causality behind experimental choices, in-depth mechanistic insights, and comprehensive, step-by-step protocols are provided to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Importance of Diaryl Ketones

Diaryl ketones, such as benzophenone and its derivatives, are pivotal structural motifs in medicinal chemistry and materials science.[1] Their utility as photoinitiators, pharmacophores, and versatile synthetic intermediates underscores the need for reliable and high-yielding synthetic routes. The oxidation of secondary alcohols represents the most direct and common method for their preparation.[2][3] Specifically, the conversion of this compound is a critical step in the synthesis of various target molecules where the 3,4-dimethylphenyl moiety is a key structural component. The selection of an appropriate oxidizing agent is paramount to avoid over-oxidation or unwanted side reactions, ensuring the integrity of the final product.[2][4]

(3,4-Dimethylphenyl)methanol and its derivatives are valuable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), often contributing to the development of diverse compound libraries for drug discovery.[5] The oxidation to the ketone functionality introduces a key electrophilic site for further molecular elaboration.

Mechanistic Rationale: The Chemistry of Alcohol Oxidation

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[2] Most practical oxidation mechanisms proceed through a common key step: the formation of an intermediate ester (e.g., a chromate or periodinane ester), which then undergoes an E2-like elimination.[4][6] This elimination is facilitated by a base, which removes the proton from the carbon atom, leading to the formation of the carbon-oxygen double bond.[6][7]

The choice of oxidant dictates the reaction conditions and tolerance for other functional groups. Chromium(VI)-based reagents like Pyridinium Chlorochromate (PCC) are powerful and cost-effective, while hypervalent iodine compounds like Dess-Martin Periodinane (DMP) offer milder conditions and high selectivity, making them suitable for sensitive substrates.[8][9][10]

Recommended Oxidation Protocols

Two primary protocols are presented, each with distinct advantages. Protocol A, utilizing Dess-Martin Periodinane, is recommended for its mildness and high chemoselectivity. Protocol B, employing Pyridinium Chlorochromate, is a more classical and cost-effective approach suitable for less sensitive substrates.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is renowned for its mild, neutral pH conditions, rapid reaction times, and broad functional group tolerance.[8][10][11] It avoids the use of toxic heavy metals like chromium.[8] The reaction is typically performed at room temperature in a chlorinated solvent.[8][11]

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (approximately 10 volumes).

  • Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.[11]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[11]

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid dissolves and the two layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3,4-Dimethylphenyl)(phenyl)methanone.

Protocol B: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants like Jones reagent and is less likely to cause over-oxidation.[7][9] The reaction is typically performed in dichloromethane, and the addition of an adsorbent like Celite or molecular sieves can simplify the workup by preventing the formation of a tar-like precipitate.[9]

Materials and Reagents:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or anhydrous molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Sintered glass funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add Pyridinium Chlorochromate (1.2-1.5 equivalents) and an equal weight of Celite®. Suspend this mixture in anhydrous dichloromethane (5 volumes).[9]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane (5 volumes) and add it to the PCC suspension in one portion with vigorous stirring.[9][12]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. A dark, tar-like precipitate will form as the reaction proceeds.[9] The reaction is typically complete within 2-4 hours.[9]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (10-20 volumes) and stir for an additional 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel in a sintered glass funnel, washing thoroughly with diethyl ether to ensure all the product is collected. The silica gel will retain the chromium byproducts.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude (3,4-Dimethylphenyl)(phenyl)methanone can be further purified by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the described protocols. Yields are indicative and may vary based on the purity of the starting material and the precise execution of the protocol.

ParameterProtocol A: DMP OxidationProtocol B: PCC Oxidation
Oxidizing Agent Dess-Martin PeriodinanePyridinium Chlorochromate
Equivalents of Oxidant 1.21.2 - 1.5
Solvent Dichloromethane (anhydrous)Dichloromethane (anhydrous)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours2 - 4 hours
Workup ExtractiveFiltration through silica gel
Toxicity Profile Low (avoids heavy metals)Moderate (Chromium-based)
Expected Yield >90%85-95%

Experimental Workflow Visualization

The general workflow for the oxidation of this compound to the corresponding diaryl ketone is depicted below.

experimental_workflow Start Start: This compound in Anhydrous DCM Oxidation Oxidation Reaction (Protocol A or B) Start->Oxidation Add Oxidant Monitoring Reaction Monitoring by TLC Oxidation->Monitoring Workup Quenching & Workup/Filtration Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: (3,4-Dimethylphenyl)(phenyl)methanone Purification->Product

Caption: General experimental workflow for the synthesis of diaryl ketones.

Conclusion

This application note details two reliable and efficient protocols for the oxidation of this compound to (3,4-Dimethylphenyl)(phenyl)methanone. The choice between the Dess-Martin Periodinane and Pyridinium Chlorochromate methods will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other sensitive functional groups in the substrate. Both protocols, when executed with care, provide high yields of the desired diaryl ketone, a valuable intermediate for further synthetic applications in drug discovery and materials science.

References

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Blackburn, T. F., & Schwartz, J. (1977). Homogeneous Catalytic Oxidation of Secondary Alcohols to Ketones by Molecular Oxygen under Mild Conditions.
  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic oxidation reaction of secondary alcohols to ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Sheldon, R. A., Arends, I. W. C. E., & ten Brink, G.-J. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774–781.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Reddit. (2020, September 29). Can someone explain how the Jones reagent introduces the carboxylic acid?. Retrieved from [Link]

  • MDPI. (2022). methanone. Retrieved from [Link]

  • Scribd. (n.d.). PCC Oxidation of Alcohols to Carbonyls. Retrieved from [Link]

  • PubMed Central. (n.d.). (2-Benzoylphenyl)(3,4-dimethylphenyl)methanone. Retrieved from [Link]

  • Rhodium.ws. (n.d.). SJR Oxidation Of Benzyl Alcohols To Benzaldehydes. Retrieved from [Link]

  • YouTube. (2021, January 25). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2025, October 31). Swern Oxidation. Retrieved from [Link]

  • PubMed Central. (n.d.). (3-Benzoylphenyl)(phenyl)methanone. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

Sources

Introduction: The Diarylmethanol Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of diarylmethanols in the synthesis of bioactive compounds.

The diarylmethanol core, characterized by a hydroxyl-bearing carbon atom connected to two aryl groups, represents a "privileged structure" in drug discovery. Its prevalence in a wide array of pharmacologically active agents stems from its unique stereochemical and electronic properties. The two aryl rings provide a versatile platform for establishing crucial interactions with biological targets, such as π-stacking and hydrophobic interactions, while the benzylic hydroxyl group can act as a key hydrogen bond donor or acceptor. Furthermore, this hydroxyl group serves as a reactive handle for subsequent chemical modifications, allowing for the facile generation of diverse compound libraries.

Enantiopure diarylmethanols are particularly significant, as the stereochemistry at the carbinol center often dictates the biological activity and selectivity of the final compound. For instance, many antihistaminic, antiarrhythmic, diuretic, and antidepressive drugs are based on chiral diarylmethane or diarylmethylamine frameworks derived from these precursors.[1][2] This guide provides a detailed exploration of the synthetic strategies that leverage diarylmethanols to construct complex, bioactive molecules, complete with field-proven protocols and mechanistic insights.

Part 1: Catalytic Asymmetric Synthesis of Chiral Diarylmethanols

The cornerstone of utilizing diarylmethanols is the ability to synthesize them in an enantiomerically pure form. The most robust and widely adopted strategy is the catalytic asymmetric addition of an aryl nucleophile to an aromatic aldehyde. Among the various methods, the use of arylzinc reagents, generated in situ from more stable precursors like arylboronic acids, has proven exceptionally effective and versatile.[3]

Scientific Rationale: Why Arylzincs and Chiral Ligands?

The direct addition of highly reactive organometallics like Grignard or organolithium reagents to aldehydes is often too fast to be controlled by a chiral catalyst, leading to racemic products. Arylzinc reagents, however, exhibit lower reactivity, which allows a chiral catalyst to effectively orchestrate the facial selectivity of the addition to the aldehyde's carbonyl group. The choice of a chiral ligand, typically an amino alcohol or a diamine, is critical. The ligand coordinates to the zinc atom, creating a chiral environment around the reactive center that sterically and electronically favors the formation of one enantiomer over the other. For instance, γ-amino thiols have been demonstrated to be highly efficient catalysts for this transformation, achieving excellent enantioselectivities.[3]

Experimental Workflow: Asymmetric Aryl Transfer

The following diagram illustrates the general workflow for the catalytic asymmetric synthesis of diarylmethanols starting from arylboronic acids.

G cluster_0 Step 1: In Situ Reagent Generation cluster_1 Step 2: Catalytic Asymmetric Addition A Aryl Boronic Acid (Ar-B(OH)₂) C Arylzinc Species (Ar-ZnEt) A->C Transmetalation B Diethylzinc (Et₂Zn) B->C D Aromatic Aldehyde (Ar'-CHO) F Chiral Diarylmethanol C->F Catalyzed Addition D->F E Chiral Catalyst (e.g., γ-amino thiol) E->F Directs Enantioselectivity

Caption: Workflow for Asymmetric Synthesis of Diarylmethanols.

Protocol 1: γ-Amino Thiol-Catalyzed Asymmetric Arylation of Aromatic Aldehydes

This protocol is adapted from a highly efficient method for synthesizing functionalized diarylmethanols with excellent enantioselectivity.[3]

Materials:

  • Aryl boronic acid (2.0 equiv.)

  • Diethylzinc (Et₂Zn), 1.0 M in hexanes (6.0 equiv.)

  • Aromatic aldehyde (1.0 equiv.)

  • Chiral γ-amino thiol catalyst (e.g., (1R,2S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine-1-thiol) (5 mol%)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, argon-purged flask, add the aryl boronic acid (2.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylzinc (6.0 mL, 6.0 mmol) to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add the chiral γ-amino thiol catalyst (0.05 mmol) to the mixture.

  • Add the aromatic aldehyde (1.0 mmol) dropwise.

  • Allow the reaction to stir at 0 °C and monitor by TLC until the aldehyde is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethanol.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Data Summary: Substrate Scope and Enantioselectivity

The following table summarizes representative results for the asymmetric arylation, demonstrating the method's broad applicability.[3]

EntryAldehyde (Ar'CHO)Aryl Boronic Acid (ArB(OH)₂)Yield (%)% ee
1BenzaldehydePhenylboronic acid9699
24-ChlorobenzaldehydePhenylboronic acid95>99.5
32-NaphthaldehydePhenylboronic acid9898
4Benzaldehyde4-Methoxyphenylboronic acid9299
54-TrifluoromethylbenzaldehydePhenylboronic acid9096

Part 2: Conversion to Bioactive Diarylmethylamines

Diarylmethanols are excellent precursors to diarylmethylamines, another critical pharmacophore.[2] This transformation typically involves the substitution of the hydroxyl group with an amine, which can be achieved through various methods, most commonly via activation of the alcohol followed by nucleophilic substitution or through reductive amination of a corresponding diaryl ketone. A more direct approach from the diarylmethanol is often preferred to minimize steps.

Scientific Rationale: Activating the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct Sₙ2 substitution with an amine is not feasible. The hydroxyl group must first be converted into a better leaving group. This can be accomplished by protonation under acidic conditions to form water, or by conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide. The resulting benzylic carbocation or activated substrate is then highly susceptible to nucleophilic attack by an amine.

Protocol 2: Direct Reductive Amination from a Diarylmethanol (Conceptual)

A direct, one-pot conversion can be envisioned using a catalytic system that facilitates both the oxidation of the alcohol to a ketone intermediate and the subsequent reductive amination.

Materials:

  • Diarylmethanol (1.0 equiv.)

  • Amine (e.g., piperazine) (1.2 equiv.)

  • A suitable transition metal catalyst (e.g., Ru or Ir complex)

  • A hydrogen source (e.g., H₂, formic acid)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a pressure vessel, combine the diarylmethanol (1.0 mmol), amine (1.2 mmol), and catalyst (1-2 mol%).

  • Add anhydrous solvent (5 mL).

  • If using H₂, purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 5 bar). If using a transfer hydrogenating agent like formic acid, add it to the mixture (2-3 equiv.).

  • Heat the reaction to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Filter the reaction mixture to remove the catalyst (if heterogeneous) and concentrate the filtrate.

  • Purify the residue by column chromatography or crystallization to yield the diarylmethylamine.

Logical Flow: From Precursor to Bioactive Amine

This diagram illustrates the synthetic logic of converting a readily accessible chiral diarylmethanol into a valuable chiral diarylmethylamine, a common core of many pharmaceuticals.[4]

G A Chiral Diarylmethanol (Privileged Intermediate) B Activation of OH group (e.g., Tosylation, Halogenation) A->B Step 1 C Nucleophilic Substitution (with R₂NH) B->C Step 2 D Chiral Diarylmethylamine (e.g., Antihistamines, Neuroleptics) C->D Final Product

Caption: Synthetic pathway from diarylmethanols to amines.

Part 3: Diarylmethanols in Friedel-Crafts Alkylation

Diarylmethanols are effective electrophiles in Friedel-Crafts-type reactions for the synthesis of triarylmethanes and other complex diaryl-substituted molecules. Under acidic conditions (Lewis or Brønsted acid), the hydroxyl group is eliminated as water, generating a resonance-stabilized diarylmethyl carbocation. This potent electrophile can then be intercepted by an electron-rich arene or heterocycle to form a new carbon-carbon bond.[5][6]

Scientific Rationale: Carbocation Stability and Reactivity

The stability of the diarylmethyl carbocation is key to the success of these reactions. The positive charge is extensively delocalized across both aromatic rings, making its formation relatively facile. This stability allows for the use of mild acid catalysts and reduces the likelihood of side reactions. The reaction can be used to construct diverse molecular architectures, including bioactive heterocyclic systems.[7]

Protocol 3: Tin(IV) Bromide Catalyzed Dehydrative Alkylation

This protocol describes a mild and efficient Friedel-Crafts type reaction using a diarylmethanol to alkylate a nucleophilic arene.[5]

Materials:

  • Diarylmethanol (1.0 equiv.)

  • Electron-rich arene (e.g., 2-naphthol) (1.2 equiv.)

  • Tin(IV) bromide (SnBr₄) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, argon-purged flask, add the diarylmethanol (1.0 mmol) and the arene (1.2 mmol).

  • Add anhydrous DCM (10 mL).

  • Cool the solution to 0 °C.

  • Add a solution of SnBr₄ (0.1 mmol) in DCM (1 mL) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Reaction Mechanism: Friedel-Crafts Alkylation

The diagram below outlines the key steps in the Lewis acid-catalyzed Friedel-Crafts reaction.

G A Diarylmethanol (Ar₂CHOH) C Activated Complex [Ar₂CHOH-SnBr₄] A->C B Lewis Acid (e.g., SnBr₄) B->C Coordination D Diarylmethyl Carbocation (Ar₂CH⁺) C->D Loss of [HOSnBr₄]⁻ F Sigma Complex (Wheland Intermediate) D->F E Nucleophilic Arene (Nu-Ar') E->F Nucleophilic Attack G Triarylmethane Product (Ar₂CH-Ar'-Nu) F->G Deprotonation

Caption: Mechanism of Friedel-Crafts Alkylation.

Conclusion

Diarylmethanols are far more than simple synthetic intermediates; they are versatile and powerful building blocks that enable the efficient construction of a vast range of bioactive molecules. Their utility is rooted in the stereocenter they possess and the reactivity of the benzylic hydroxyl group. From the highly controlled asymmetric synthesis of chiral carbinols to their subsequent conversion into amines, triarylmethanes, and complex heterocycles, the diarylmethanol motif provides a reliable and strategic entry point into medicinally relevant chemical space. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to harness the full potential of this privileged scaffold in the pursuit of novel therapeutics.

References

  • Roy, P., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed.
  • Schmidt, F., Stemmler, R. T., & Rudolph, J. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews.
  • Schmidt, F., Stemmler, R. T., Rudolph, J., & Bolm, C. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews.
  • Lu, J., & Lin, X. (2005). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry.
  • Roy, P., & Walsh, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Representative bioactive diarylmethanes and analogues.
  • Various Authors. (2023). Example biologically active heterocycles and small rings with gem‐diaryl groups. CHIMIA.
  • Frank, E., et al. (2025).
  • Various Authors. (2014).
  • Various Authors. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.

Sources

Application Notes & Protocols: Electrochemical Carboxylation of Diarylmethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of diarylacetic acids, core scaffolds in numerous pharmaceuticals and functional materials, represents a significant objective in organic chemistry. Traditional methods often rely on multi-step sequences involving pre-functionalized substrates and hazardous reagents. This application note details a modern, sustainable, and highly efficient one-step approach: the direct electrochemical carboxylation of readily available diarylmethanol compounds. By leveraging electrons as the primary reagent and carbon dioxide (CO₂) as an abundant C1 feedstock, this electroreductive method facilitates the direct substitution of a hydroxyl group with a carboxyl group under mild, room-temperature conditions. We provide a comprehensive overview of the underlying mechanism, detailed experimental protocols, and field-proven insights for troubleshooting and validation, aimed at researchers, scientists, and drug development professionals seeking to implement this green and powerful synthetic strategy.

Scientific Foundation: Mechanism and Rationale

The direct electrochemical carboxylation of diarylmethanols is a reductive transformation that hinges on the cleavage of the C(sp³)–O bond at the benzylic position, followed by the trapping of the resulting carbanionic intermediate with CO₂.[1][2][3] This process offers a significant advantage over classical methods by avoiding the need to convert the hydroxyl group into a better leaving group, such as a halide or an ester.[1][2]

The reaction is typically performed in an undivided electrochemical cell, a simplified setup that enhances efficiency by minimizing ohmic resistance.[4][5] The choice of key components is critical and is based on the following principles:

  • Cathode (Working Electrode): An inert material like platinum (Pt) is typically used. At the cathode surface, electrons are transferred to the substrate, initiating the reductive C–O bond cleavage.

  • Sacrificial Anode (Counter Electrode): Magnesium (Mg) or aluminum (Al) rods are commonly employed.[5][6] Instead of oxidizing the solvent or electrolyte, the anode itself is consumed (oxidized to Mg²⁺ or Al³⁺). This has a dual benefit: it occurs at a lower potential than many competing anodic reactions, improving energy efficiency, and the resulting metal cations stabilize the newly formed carboxylate anions, preventing undesired side reactions.[5]

  • Solvent: Polar aprotic solvents are essential. While dimethylformamide (DMF) has been used for benzyl alcohols bearing electron-withdrawing groups, dimethyl sulfoxide (DMSO) has been identified as a superior solvent for the carboxylation of diarylmethanols and other benzyl alcohols lacking such groups, leading to significantly higher yields.[2][7][8]

  • Electrolyte: A tetraalkylammonium salt, such as tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), is used to ensure the conductivity of the organic solvent.

The proposed mechanism, illustrated below, involves the initial interaction of the diarylmethanol with CO₂ or its reduced form, followed by a reductive cleavage of the C-O bond at the cathode.

G cluster_solution Solution Phase cluster_anode Anode (Mg) Ar2CHOH Ar₂CHOH (Diarylmethanol) Intermediate_A [Ar₂CH-O-COO⁻] Intermediate Carbonate Ar2CHOH->Intermediate_A + CO₂ (in situ) CO2 CO₂ Ar2CH_anion Ar₂CH⁻ (Diarylmethyl Anion) Intermediate_A->Ar2CH_anion Reductive C-O Cleavage Ar2CHCOOH Ar₂CHCOOH (Diarylacetic Acid) Ar2CH_anion->Ar2CHCOOH 1. +CO₂ 2. H⁺ Work-up e_source 2e⁻ e_source->Intermediate_A Reduction Mg Mg Mg2_ion Mg²⁺ Mg->Mg2_ion -2e⁻ (Oxidation) G start Low Yield or Reaction Failure q1 Is current flowing as expected? start->q1 q2 Was the Mg anode freshly polished? q1->q2 Yes sol1 Check all electrical connections and cell assembly. q1->sol1 No q3 Was the DMSO anhydrous? q2->q3 Yes sol2 Repolish Mg anode to remove oxide layer. q2->sol2 No q4 Was CO₂ bubbled for >30 min? q3->q4 Yes sol3 Use freshly opened anhydrous solvent or dry existing solvent. q3->sol3 No sol4 Ensure proper CO₂ saturation before and during reaction. q4->sol4 No end_node Re-run Experiment q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,4-Dimethylphenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules, achieving a high yield and purity of this compound is often a critical objective.[1][2][3][4]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may face in the laboratory.

Troubleshooting Guide

This section addresses common problems that can arise during the synthesis of this compound, which is typically achieved via a Grignard reaction between a phenylmagnesium halide and 3,4-dimethylbenzaldehyde, or alternatively, a 3,4-dimethylphenylmagnesium halide and benzaldehyde.

Problem 1: Low or No Product Formation - Grignard Reagent Fails to Initiate

Question: I am not observing any signs of reaction initiation (e.g., gentle reflux, color change, or disappearance of iodine) after adding the organic halide to the magnesium turnings. What could be the issue?

Answer: The failure of a Grignard reaction to initiate is a frequent and frustrating issue. The underlying cause is almost always related to the integrity of the reaction conditions, which must be scrupulously anhydrous.[5][6][7]

Potential Causes and Solutions:

Cause Explanation Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting with the metal.[5][8][9]Activation of Magnesium: Before starting the reaction, activate the magnesium turnings. This can be done by gently crushing them with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine.[5][10][11] The disappearance of the violet iodine vapor indicates that the magnesium surface is active.[5] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[11]
Presence of Moisture Grignard reagents are extremely sensitive to water and will be quenched by even trace amounts of moisture.[5][6] This includes moisture in glassware, solvents, and reagents.Rigorous Drying Procedures: All glassware must be oven-dried (at >120°C for several hours) or flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool in a desiccator or under an inert atmosphere.[6][7] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or from a sealed bottle.[6] Ensure that the organic halide and any other reagents are also anhydrous.[12]
Poor Quality Organic Halide The organic halide may contain impurities that inhibit the reaction, such as residual acid from its preparation.[12]Purification of Halide: Use a freshly distilled or high-purity organic halide. If the halide is suspected to be acidic, it can be washed with a dilute sodium bicarbonate solution, dried, and then distilled.[12]
Problem 2: Low Product Yield Despite Successful Grignard Formation

Question: The Grignard reagent seemed to form successfully, but my final yield of this compound is significantly lower than expected. What are the likely side reactions?

Answer: Once the Grignard reagent is formed, several competing side reactions can consume it or the carbonyl substrate, leading to a diminished yield of the desired diarylmethanol.

Common Side Reactions and Mitigation Strategies:

Side Reaction Explanation Mitigation Strategy
Wurtz Coupling The Grignard reagent can react with the unreacted organic halide to form a homocoupled byproduct (e.g., biphenyl from phenylmagnesium bromide).[5][13][14] This is more prevalent at higher concentrations of the organic halide and at elevated temperatures.[14][15]Slow Addition and Temperature Control: Add the organic halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[6][16] Maintain a gentle reflux during Grignard formation and consider cooling the reaction mixture before the addition of the aldehyde to minimize this side reaction.[17][18]
Hydrolysis of Grignard Reagent As mentioned, any exposure to water will quench the Grignard reagent, converting it to the corresponding hydrocarbon (e.g., benzene from phenylmagnesium bromide).[6][17][19]Maintain Anhydrous and Inert Conditions: Ensure the reaction is conducted under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[6] Use a drying tube on the condenser.[20]
Enolization of the Aldehyde If the aldehyde has α-hydrogens, the Grignard reagent can act as a base and deprotonate it, forming an enolate.[5][21][22] This regenerates the starting aldehyde upon workup.Low-Temperature Addition: Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.[5]
Reaction with Oxygen Grignard reagents can react with atmospheric oxygen to form magnesium alkoxides, which upon hydrolysis yield hydroperoxides or alcohols, reducing the amount of Grignard reagent available for the desired reaction.[17][19][21]Inert Atmosphere: Perform the reaction under a blanket of inert gas such as nitrogen or argon to exclude oxygen.
Problem 3: Presence of Significant Impurities in the Crude Product

Question: My crude product shows significant impurities by TLC or NMR analysis. How can I identify and remove them?

Answer: The most common impurity is the Wurtz coupling byproduct. Other impurities can include unreacted starting materials and byproducts from hydrolysis.

Identification and Purification of Common Impurities:

Impurity Identification Purification Method
Wurtz Coupling Product (e.g., Biphenyl) This non-polar hydrocarbon will have a higher Rf value on a TLC plate compared to the more polar alcohol product. It often appears as a yellowish solid.[14][15]Column Chromatography: A gradient of hexanes and ethyl acetate can effectively separate the non-polar biphenyl from the this compound.[23] Trituration/Recrystallization: The biphenyl byproduct is often more soluble in non-polar solvents like petroleum ether or hexanes.[14][24] Triturating the crude product with a minimal amount of cold hexane can dissolve the biphenyl, leaving the desired alcohol as a solid. Recrystallization from a suitable solvent system can also be effective.
Unreacted Aldehyde Can be identified by its characteristic aldehyde proton signal in the NMR spectrum (~9-10 ppm).Column Chromatography: The aldehyde is typically less polar than the alcohol and can be separated by column chromatography. Sodium Bisulfite Wash: Unreacted aldehyde can sometimes be removed by washing the organic layer with a saturated sodium bisulfite solution during the workup.
Hydrolysis Byproduct (e.g., Benzene) Benzene is highly volatile and is often removed during the evaporation of the solvent. If it persists, it can be identified by GC-MS or NMR.Evaporation: Careful evaporation of the solvent under reduced pressure will typically remove any residual benzene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[17][24] Ether helps to stabilize the Grignard reagent.[25] THF is a better solvent for less reactive halides, such as aryl chlorides.[25][26]

Q2: How do I properly perform the workup of the reaction?

A2: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This is a milder alternative to adding strong acid directly, which can cause side reactions. The mixture is then typically extracted with an organic solvent (like ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[23]

Q3: Can I use 3,4-dimethyl-bromobenzene and benzaldehyde instead of bromobenzene and 3,4-dimethylbenzaldehyde?

A3: Yes, this is a valid alternative synthetic route. The choice between the two pairs of reactants may depend on the availability, cost, and purity of the starting materials. The general principles and potential issues discussed in this guide apply to both approaches.

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: this compound is expected to be a solid at room temperature.[27] If your product is an oil, it is likely impure. The presence of byproducts like biphenyl or unreacted starting materials can lower the melting point and prevent crystallization. In this case, purification by column chromatography is highly recommended to obtain the pure, solid product.[23]

Experimental Workflow and Diagrams

Generalized Grignard Synthesis of this compound

Grignard_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Oven/Flame-Dried) Grignard_Formation Grignard Formation (Mg, Organic Halide in Ether/THF) Dry_Glassware->Grignard_Formation Anhydrous_Solvent Anhydrous Ether/THF Anhydrous_Solvent->Grignard_Formation Reagents Reactants: Mg Turnings Organic Halide Aldehyde Reagents->Grignard_Formation Aldehyde_Addition Slow Addition of Aldehyde (at 0 °C) Grignard_Formation->Aldehyde_Addition Formed Grignard Reagent Reaction_Stir Stir at RT Aldehyde_Addition->Reaction_Stir Quench Quench with sat. aq. NH4Cl Reaction_Stir->Quench Extraction Extraction with Ether/EtOAc Quench->Extraction Drying Dry Organic Layer (MgSO4/Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography/Recrystallization) Evaporation->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Yield Start Low Product Yield Check_Initiation Was Grignard Initiation Confirmed? Start->Check_Initiation No_Initiation NO Check_Initiation->No_Initiation No Yes_Initiation YES Check_Initiation->Yes_Initiation Yes Inactive_Mg Inactive Mg? No_Initiation->Inactive_Mg Activate_Mg Activate Mg (Iodine, Crushing) Inactive_Mg->Activate_Mg Yes Wet_Conditions Moisture Present? Inactive_Mg->Wet_Conditions No Dry_System Rigorously Dry Glassware & Solvents Wet_Conditions->Dry_System Yes Check_Side_Reactions Investigate Side Reactions Yes_Initiation->Check_Side_Reactions Wurtz Wurtz Coupling (Check for Biphenyl) Check_Side_Reactions->Wurtz Hydrolysis Reagent Hydrolysis Check_Side_Reactions->Hydrolysis Enolization Aldehyde Enolization Check_Side_Reactions->Enolization Optimize_Conditions Optimize Conditions: - Slow Addition - Low Temperature - Inert Atmosphere Wurtz->Optimize_Conditions Hydrolysis->Optimize_Conditions Enolization->Optimize_Conditions

Caption: Troubleshooting logic for low product yield.

Detailed Experimental Protocol

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene (or 3,4-dimethyl-bromobenzene)

  • 3,4-Dimethylbenzaldehyde (or benzaldehyde)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stir bar, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. Allow the flask to cool. [5]3. Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of the organic halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by gentle bubbling and the disappearance of the iodine color. [10]Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. [11]4. Reaction with Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve the aldehyde (e.g., 3,4-dimethylbenzaldehyde, 1.0 equivalent) in anhydrous diethyl ether. Add the aldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C. [5]5. Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction in an ice bath and then quench it by slowly pouring it into a beaker containing a stirred, cold, saturated aqueous ammonium chloride solution. [6]6. Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound. [23]

References

  • Benchchem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
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  • Benchchem. (n.d.). Preventing hydrolysis of intermediates in 4-Chlorophenyl-2-pyridinylmethanol synthesis.
  • Organic Syntheses. (n.d.). Procedure.
  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling.
  • Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Chem.libretexts.org. (2020, June 11). Practical Considerations, Procedural Changes, Safety Tips.
  • Autech. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective.
  • Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction.
  • Sciencemadness.org. (2016, February 18). Grignard successes and failures.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Importance of Purity: Sourcing (3,4-Dimethylphenyl)methanol for Demanding Applications.
  • Lookchem. (n.d.). (3,4-Dimethylphenyl)methanol 6966-10-5 wiki.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • SynHet. (n.d.). BenzeneMethanol,3,4-diMethyl-?-phenyl-.
  • CCSF. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Studylib.net. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • YouTube. (2015, September 2). Preparation of benzhydrol (Grignard reaction).
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  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of tertiary alcohols.
  • Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
  • Benchchem. (n.d.). Optimization of reaction conditions for 3-Methyl-1-phenylbutan-2-ol synthesis.
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Technical Support Center: Troubleshooting Side Reactions in Triarylmethane Synthesis from Diarylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the classic acid-catalyzed synthesis of triarylmethanes from diarylmethanols and are encountering challenges with side reactions and product purity. As a self-validating system, this document explains the causality behind common experimental issues and provides field-proven protocols to diagnose and resolve them.

Triarylmethanes are foundational scaffolds in a vast array of applications, including dyes, molecular probes, and active pharmaceutical ingredients.[1][2][3][4] The most common synthetic route is the Friedel-Crafts alkylation of an electron-rich arene with a diarylmethanol under acidic conditions.[1][5] This reaction proceeds via a critical diarylmethyl carbocation intermediate, the stability and reactivity of which dictate the success of the synthesis.[5][6] However, this reactive intermediate is also the origin of several common and frustrating side reactions.

This guide will help you navigate these challenges, improve your yields, and ensure the integrity of your target compounds.

Section 1: The Core Reaction Mechanism

Understanding the desired reaction pathway is the first step in troubleshooting deviations. The process is initiated by a Brønsted or Lewis acid, which facilitates the formation of a diarylmethyl cation. This potent electrophile is then intercepted by an electron-rich arene to form the final triarylmethane product.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Friedel-Crafts Alkylation Diarylmethanol Ar₂(CH)OH Protonation Ar₂(CH)OH₂⁺ Diarylmethanol->Protonation + H⁺ Carbocation Ar₂CH⁺ (Diarylmethyl Cation) Protonation->Carbocation - H₂O H2O H₂O SigmaComplex Wheland Intermediate Carbocation->SigmaComplex + Ar'-H Arene Ar'-H (Nucleophile) Arene->SigmaComplex Product Ar₂(CH)Ar' (Triarylmethane) SigmaComplex->Product - H⁺

Caption: Desired reaction pathway for triarylmethane synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of triarylmethanes from diarylmethanols in a direct question-and-answer format.

Q1: My yield is low, and I've isolated a significant, higher molecular weight byproduct. What is it and how can I prevent it?

A1: You are likely observing the formation of a bis(diarylmethyl) ether.

This is the most common side reaction. Under acidic conditions, the diarylmethanol can act as both the electrophile precursor (forming the carbocation) and the nucleophile. A second molecule of the alcohol can attack the diarylmethyl cation, leading to a self-condensation product.[7][8][9] This process is essentially a dehydration reaction between two alcohol molecules.[9][10]

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Carbocation Ar₂CH⁺ Arene Ar'-H Carbocation->Arene + Nucleophile (Arene) Alcohol Ar₂(CH)OH Carbocation->Alcohol + Nucleophile (Alcohol) Product Ar₂(CH)Ar' (Triarylmethane) Arene->Product ProtonatedEther Ar₂CH-O⁺(H)-CHAr₂ Alcohol->ProtonatedEther EtherByproduct Ar₂CH-O-CHAr₂ (Bis(diarylmethyl) Ether) ProtonatedEther->EtherByproduct - H⁺

Caption: Competing pathways for the diarylmethyl cation.

Troubleshooting Protocol: Suppressing Ether Formation

  • Control Stoichiometry and Addition: The key is to ensure the carbocation is more likely to encounter the arene nucleophile than another molecule of the starting alcohol.

    • Step 1: Dissolve the arene nucleophile in the solvent with the acid catalyst. If the arene is a liquid, consider using it as the solvent.

    • Step 2: Dissolve the diarylmethanol in a minimal amount of a non-nucleophilic solvent (e.g., dichloromethane or nitromethane).

    • Step 3: Add the diarylmethanol solution dropwise to the stirred arene/acid mixture over an extended period (e.g., 1-2 hours) at a controlled temperature (start at 0 °C). This keeps the instantaneous concentration of the diarylmethanol low, disfavoring self-condensation.

  • Increase Arene Concentration: Use a significant excess of the arene nucleophile (3 to 10 equivalents). This statistically favors the desired bimolecular reaction.

  • Temperature Management: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.

Q2: My product contains impurities that are even heavier than the bis(diarylmethyl) ether. What causes this?

A2: You are likely encountering over-alkylation.

The triarylmethane product itself is often electron-rich and can be more nucleophilic than the starting arene. It can therefore compete with the starting arene to attack another diarylmethyl cation, leading to a mixture of poly-alkylated, high molecular weight byproducts. This is a classic limitation of Friedel-Crafts alkylation reactions.

Troubleshooting Protocol: Minimizing Over-alkylation

  • Molar Ratio is Critical: Use a large excess of the starting arene. This ensures that the diarylmethyl cation is statistically more likely to react with the intended nucleophile rather than the product.

  • Catalyst Choice: Employ a milder or bulkier Lewis acid. A less reactive catalyst system can increase the selectivity for the initial alkylation over subsequent ones.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting diarylmethanol is consumed, before significant amounts of over-alkylated products begin to form.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.

Q3: I am using an alcohol as a solvent and have identified an ether byproduct incorporating the solvent. How is this possible?

A3: Your solvent is participating in the reaction.

If the solvent is nucleophilic (e.g., ethanol, methanol), it can compete with your arene nucleophile to attack and trap the diarylmethyl cation intermediate.[1] This leads to the formation of an alkyl diarylmethyl ether side product (e.g., (ethyl)(diphenylmethyl)ether if using ethanol).[1]

Troubleshooting Protocol: Avoiding Solvent Interference

  • Solvent Selection: Switch to a non-nucleophilic solvent.

    • Recommended: Dichloromethane (DCM), 1,2-dichloroethane (DCE), nitromethane, or carbon disulfide (use with caution).

  • Use the Arene as Solvent: If your arene nucleophile is an inexpensive liquid, use it as the reaction solvent. This maximizes its concentration and eliminates the possibility of solvent participation.

Q4: My reaction produces a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

A4: This is a common challenge related to the regioselectivity of Friedel-Crafts alkylations.

The diarylmethyl cation is a highly reactive electrophile and may not be very selective in its point of attack on the nucleophilic arene, leading to mixtures of constitutional isomers.[5] While para-substitution is often sterically favored, ortho-attack can still be significant.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Steric Hindrance: Use a bulkier Lewis acid catalyst (e.g., AlCl₃ may be less selective than a bulkier catalyst like ZnCl₂ or a supported acid). The larger catalyst can sterically block the ortho positions, favoring para-attack.

  • Lower Temperature: Reducing the reaction temperature often enhances selectivity. At lower temperatures, the reaction is under greater thermodynamic control, which typically favors the formation of the more stable para-isomer.

  • Alternative Synthetic Routes: If high regioselectivity is critical and cannot be achieved, consider an alternative synthesis such as a palladium-catalyzed Suzuki-Miyaura coupling of a diarylmethyl derivative with an arylboronic acid, which offers precise control over connectivity.[1][11]

Section 3: Summary of Mitigation Strategies

For quick reference, the table below summarizes the common side reactions and the most effective strategies to mitigate them.

Side Reaction Primary Cause Recommended Mitigation Strategy
Bis(diarylmethyl) Ether Self-condensation of the starting diarylmethanol.Use a large excess of the arene; add the diarylmethanol slowly to the reaction mixture.
Over-alkylation The triarylmethane product reacts further with the carbocation.Use a large excess of the arene; run at low temperature; monitor the reaction closely and stop upon completion.
Solvent Adduct Formation Nucleophilic solvent (e.g., ethanol) traps the carbocation.[1]Use a non-nucleophilic solvent (e.g., CH₂Cl₂, nitromethane) or use the arene as the solvent.
Poor Regioselectivity Low selectivity of the electrophilic attack on the arene.[5]Lower the reaction temperature; use a bulkier Lewis acid catalyst to favor para-substitution.
Disproportionation Potential redox reactions involving the carbocation intermediate.Ensure inert atmosphere; use milder acidic conditions; consider alternative non-acidic synthetic routes.[8]
References
  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC, NIH. [Link]

  • Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers. PubMed. [Link]

  • Synthesis of Triarylmethanes by Decarbonylation of 3, 3-Diaryl Benzofuranones. ResearchGate. [Link]

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  • Process for the purification of triphenylmethane compounds.
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  • INFLUENCE OF THE ACIDITY OF THE IODOUS ACID SOLUTION SYSTEM ON THE KINETICS OF THE DISPROPORTIONATION REACTION. Bulletin of Natural Sciences Research. [Link]

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Technical Support Center: Purification of (3,4-Dimethylphenyl)(phenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Introduction to the Purification Challenge

This compound is a solid aromatic alcohol[1], often synthesized via Grignard reaction. A common impurity in such syntheses is biphenyl, which arises from the coupling of the Grignard reagent with unreacted aryl halide[2]. Effective purification is therefore crucial for downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures[3][4]. This guide will walk you through the intricacies of developing a robust recrystallization protocol for this compound.

While specific experimental data on the melting point and solubility of this compound is not widely published, with some sources citing the melting point as not available[5], we can infer its properties from closely related benzhydrol derivatives. Benzhydrol, for instance, has a melting point of 65-67 °C and is soluble in various organic solvents but sparingly soluble in water[6]. This guide leverages these analogies and fundamental principles of organic chemistry to provide a comprehensive framework for its purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For aromatic alcohols like this compound, non-polar solvents are often a good starting point. Based on the properties of similar benzhydrols, solvents such as heptane, hexane, or toluene are recommended for initial screening[7]. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective, where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added to induce crystallization upon cooling.

Q2: How can I determine the appropriate solvent without prior data?

A2: A systematic solvent screening is recommended. This involves testing the solubility of a small amount of your crude product (around 10-20 mg) in a small volume (0.5-1 mL) of various solvents at room temperature and then upon heating. An ideal solvent will show low solubility at room temperature and complete dissolution upon heating.

Q3: What is a typical expected yield for the recrystallization of this compound?

A3: A successful recrystallization will inevitably result in some loss of the desired product, as it will have some finite solubility in the mother liquor even at low temperatures[8]. A yield of 70-85% is generally considered good for a single recrystallization. If the yield is significantly lower, it may indicate the use of too much solvent or a suboptimal choice of solvent.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The most common methods for assessing purity are melting point analysis and chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A pure compound will have a sharp and well-defined melting point. An increase in the melting point and a narrowing of its range after recrystallization indicate successful purification. On a TLC plate, the purified compound should appear as a single spot with no visible impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is too non-polar.1. Add more hot solvent in small increments until the compound dissolves. 2. Try a slightly more polar solvent or a mixed solvent system (e.g., toluene with a small amount of ethyl acetate).
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated, and the compound's melting point is below the temperature of the solution. 2. High concentration of impurities.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider a preliminary purification step like column chromatography if impurities are significant.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Poor recovery of the purified compound. 1. Excessive solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The recrystallized product is still impure. 1. Rapid cooling leading to the trapping of impurities. 2. The chosen solvent does not effectively differentiate between the compound and the impurity.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Perform a second recrystallization with a different solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale trials.

1. Solvent Selection:

  • Place ~20 mg of the crude this compound in a small test tube.

  • Add a non-polar solvent (e.g., hexane or heptane) dropwise at room temperature. Observe the solubility.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • If a single solvent is not ideal, test mixed solvent systems (e.g., Toluene/Heptane or Ethyl Acetate/Hexane).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the flask on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.

7. Purity and Yield Assessment:

  • Determine the melting point of the dried crystals.

  • Calculate the percentage yield.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slow Cooling to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A flowchart of the key steps in the recrystallization process.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • Chemsrc. This compound. Retrieved from [Link]

  • Chemistry LibreTexts. Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16769887, (3,4-dimethylphenyl)-phenylmethanol. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
  • LetoPharm Limited. This compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Diarylmethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of diarylmethyl esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges and nuances encountered when using diarylmethyl esters as electrophilic partners. Our focus is on providing not just solutions, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and innovate in your synthetic strategies.

Understanding the Reaction: A Unique Mechanistic Pathway

The Suzuki-Miyaura coupling of diarylmethyl esters presents a distinct mechanistic profile compared to the more conventional coupling of aryl halides or even simple aryl esters. In this specific reaction, the key event is the selective cleavage of the O–C(benzyl) bond, a departure from the C(acyl)–O bond cleavage often observed with other ester substrates.[1][2][3] This selectivity is attributed to a stabilizing η³-interaction between the forming benzyl ligand and the palladium(0) catalyst during the oxidative addition step.[1][2] Understanding this fundamental difference is crucial for rational optimization and troubleshooting.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common and complex issues that can arise during the Suzuki-Miyaura coupling of diarylmethyl esters.

Q1: My reaction is showing low to no conversion of the diarylmethyl ester starting material. What are the primary factors to investigate?

Low or no conversion is a frequent initial hurdle. The root cause often lies in one of three areas: catalyst activation, the choice of base and solvent, or the integrity of your reagents.

Core Directive: Catalyst System and Reaction Conditions

The choice of palladium precatalyst and ligand is paramount. For diarylmethyl esters, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[4][5][6][7]

  • Expert Insight: While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems, such as those employing Buchwald or PEPPSI-type ligands, often provide superior results by promoting both oxidative addition and reductive elimination.[8] The electronic and steric properties of the ligand directly influence the efficiency of these key steps in the catalytic cycle.[8]

Troubleshooting Protocol: Catalyst and Condition Screening

  • Catalyst and Ligand Variation: If using a simple palladium source like Pd(OAc)₂, screen a panel of ligands. Start with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr).

  • Base Selection: The base plays a critical role in the transmetalation step. A common starting point is K₂CO₃ or Cs₂CO₃.[1][9] However, for sensitive substrates, a weaker base like K₃PO₄ might be necessary to minimize side reactions.[10] Ensure the base is finely powdered and anhydrous to ensure reproducibility.[11]

  • Solvent System Optimization: The choice of solvent can significantly impact reaction rates and yields.[12][13][14] A mixture of an aprotic solvent (e.g., toluene, dioxane) and a protic co-solvent (e.g., ethanol, water) is often beneficial.[1][15] The protic co-solvent can aid in dissolving the base and facilitating the transmetalation step.[8]

  • Temperature Adjustment: While many Suzuki-Miyaura reactions are run at elevated temperatures (80-110 °C), some diarylmethyl ester couplings can proceed at milder conditions, even room temperature, with the right catalyst system.[1][9] If you observe decomposition, consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.

ParameterRecommended Starting PointsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or specific precatalysts like (η³-1-tBu-indenyl)Pd(IPr)(Cl)Provides the active Pd(0) species.[1]
Ligand SPhos, XPhos, IPrBulky, electron-rich ligands promote oxidative addition.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[1][9][10]
Solvent Toluene/Ethanol, Dioxane/WaterAprotic/protic mixtures often enhance solubility and reactivity.[1][8]
Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. What is causing this and how can I minimize it?

Homocoupling of the boronic acid is a common side reaction, often indicating issues with the palladium catalyst or the presence of oxygen in your reaction.[8]

Core Directive: Minimizing Oxidative Homocoupling

This side reaction occurs when two boronic acid molecules couple with each other, a process that can be catalyzed by Pd(II) species.[8] This is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to the problematic Pd(II) state.[8]

Troubleshooting Protocol: Deoxygenation and Reagent Purity

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes) or by using the freeze-pump-thaw method for highly sensitive reactions.[9]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Reagent Quality: Use high-purity boronic acids. Some boronic acids can degrade over time, and impurities can promote side reactions.

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst, ensure that the conditions are suitable for its reduction to the active Pd(0) species. In some cases, the phosphine ligand itself can act as the reductant.

Q3: My reaction is producing a significant amount of protodeborylated arene. What is the cause and how can I prevent it?

Protodeborylation is the undesired replacement of the boronic acid group with a hydrogen atom. This is a common issue, particularly with electron-deficient or heteroaromatic boronic acids, and is often promoted by strong bases and water.[9]

Core Directive: Protecting the Boronic Acid Moiety

The stability of the boronic acid is a critical factor for a successful Suzuki-Miyaura coupling.[8] The C-B bond can be susceptible to cleavage under the reaction conditions.

Troubleshooting Protocol: Stabilizing the Boronic Acid

  • Use of Boronic Esters: Consider converting your boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA ester.[9] These are generally more resistant to protodeborylation.

  • Milder Base: Switch to a milder base, such as KF or K₃PO₄. Strong bases can accelerate the rate of protodeborylation.[9]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions may be beneficial.

  • Control of Water Content: While a small amount of water can be beneficial for transmetalation, excess water can promote protodeborylation.[8] If you are using a mixed aqueous solvent system, try reducing the proportion of water.

Experimental Workflow & Diagrams

General Experimental Protocol for Suzuki-Miyaura Coupling of Diarylmethyl Esters
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the diarylmethyl ester (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (if separate).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration DiarylmethylEster Diarylmethyl Ester (Ar-X) DiarylmethylEster->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling

Troubleshooting Decision Tree

Troubleshooting_Suzuki start Low Yield or No Reaction check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_ok Starting Material Consumed check_conversion->conversion_ok Yes check_catalyst Optimize Catalyst System (Ligand, Precatalyst) no_conversion->check_catalyst check_conditions Adjust Reaction Conditions (Base, Solvent, Temp) check_catalyst->check_conditions check_reagents Verify Reagent Quality (Purity, Anhydrous) check_conditions->check_reagents check_side_products Identify Major Side Products conversion_ok->check_side_products homocoupling Homocoupling Observed check_side_products->homocoupling Homocoupling protodeborylation Protodeborylation Observed check_side_products->protodeborylation Protodeborylation decomposition Decomposition/Complex Mixture check_side_products->decomposition Decomposition solve_homocoupling Improve Degassing Maintain Inert Atmosphere homocoupling->solve_homocoupling solve_protodeborylation Use Boronic Ester Switch to Milder Base protodeborylation->solve_protodeborylation solve_decomposition Lower Reaction Temperature Screen Different Solvents decomposition->solve_decomposition caption Troubleshooting Workflow for Low-Yield Suzuki Coupling

Sources

preventing over-reduction in the synthesis of diarylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Diarylmethanols

A Guide to Preventing Over-Reduction and Maximizing Yield

Welcome to the technical support center for diarylalkanol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective reduction of diaryl ketones to their corresponding alcohols. Over-reduction to the diarylmethane byproduct is a common and often frustrating side reaction that can significantly impact yield and purity.

This resource provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you achieve clean, high-yielding conversions.

Understanding the Problem: The Over-Reduction Pathway

The synthesis of a diarylmethanol typically involves the reduction of a diaryl ketone. While this appears straightforward, the desired diarylmethanol product contains a benzylic alcohol moiety. Under certain reductive conditions, particularly those that are too harsh or proceed via a carbocationic intermediate (e.g., acidic conditions), this alcohol can be further reduced to a methylene group, yielding the undesired diarylmethane.

G Ketone Diaryl Ketone (Starting Material) Alcohol Diarylmethanol (Desired Product) Ketone->Alcohol Selective Reduction [H⁻] Methane Diarylmethane (Over-reduction Product) Alcohol->Methane Over-reduction (e.g., harsh [H], heat)

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during diarylmethanol synthesis in a direct question-and-answer format.

Question: My reaction is producing a significant amount of the diarylmethane byproduct. What is the most likely cause?

Answer: This is the classic sign of over-reduction. The primary causes are typically:

  • A Non-Selective or Overly Reactive Reducing Agent: Reagents like Lithium Aluminum Hydride (LiAlH₄) are extremely powerful and can easily reduce the intermediate alcohol, especially at elevated temperatures. Similarly, catalytic hydrogenation under harsh conditions (high pressure, aggressive catalysts like Palladium on Carbon) can lead to hydrogenolysis of the benzylic C-O bond.

  • Acidic Reaction or Work-up Conditions: The presence of a strong acid can protonate the hydroxyl group of the diarylmethanol, turning it into a good leaving group (water). The resulting benzylic carbocation is stabilized by both aryl rings and is readily reduced to the diarylmethane. This is a known pathway, for instance, when using sodium borohydride in trifluoroacetic acid, a method intentionally used to produce diarylmethanes[1].

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired over-reduction. The activation energy for the C-O bond cleavage is often accessible at temperatures required for some less reactive reducing agents to work, creating a narrow or non-existent window for selectivity.

Question: I am using Sodium Borohydride (NaBH₄), which is considered a mild reagent, but I'm still seeing over-reduction. Why?

Answer: While NaBH₄ is generally selective for ketones and aldehydes, its reactivity and the reaction outcome are highly dependent on the solvent and additives.

  • Solvent Choice: In protic solvents like methanol or ethanol, NaBH₄ is highly effective and generally selective for reducing ketones to alcohols[2][3]. The solvent participates in the mechanism, protonating the initially formed alkoxide.

  • Acidic Additives: If your reaction medium contains an acid (even a Lewis acid), you may be inadvertently promoting the over-reduction pathway. As mentioned, NaBH₄ in combination with a strong acid like TFA is a known method for complete reduction to the alkane[1]. Ensure your starting materials and solvents are not acidic.

  • Substrate Effects: If your diaryl ketone possesses strongly electron-donating groups on the aryl rings, the resulting diarylmethanol's benzylic C-O bond is weakened and more susceptible to cleavage, even under milder conditions.

Question: How do I choose the most appropriate reducing agent for my substrate?

Answer: The choice of reagent is critical and should be guided by the electronic and steric properties of your substrate, as well as the presence of other functional groups.

G start Start: Select Reduction Strategy sensitive_groups Other reducible groups present? (e.g., ester, nitro, C=C) start->sensitive_groups acid_sensitive Substrate acid-sensitive? sensitive_groups->acid_sensitive No mpv Use Meerwein-Ponndorf-Verley (MPV) Reduction sensitive_groups->mpv Yes nabh4 Use NaBH₄ in MeOH/EtOH at low temperature acid_sensitive->nabh4 No cth Consider Catalytic Transfer Hydrogenation (CTH) acid_sensitive->cth Yes

For a more detailed comparison, refer to the table in the next section.

Question: My reaction is slow or incomplete. Should I increase the temperature?

Answer: Increasing the temperature should be your last resort. First, consider these options:

  • Check Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For NaBH₄, 0.25 to 0.5 molar equivalents are theoretically needed, but using 1.0 to 1.5 equivalents is common practice to ensure the reaction goes to completion[4][5].

  • Verify Reagent Quality: Hydride reducing agents can decompose upon storage. Use a freshly opened bottle or test your reagent on a simple, reliable substrate first.

  • Switch Solvents: If using NaBH₄ in a solvent like THF where it has low solubility, switching to methanol can dramatically increase the reaction rate[3].

  • Consider a More Reactive (but still selective) Reagent: If NaBH₄ is truly too slow, a reagent like Zinc Borohydride (Zn(BH₄)₂) might offer a good balance of increased reactivity while maintaining selectivity for the carbonyl group[6].

Preventative Strategies & Reagent Selection

Proactive experimental design is the best way to avoid over-reduction.

Reagent Selection Guide

The key to success is choosing a reagent with the right level of reactivity—strong enough to reduce the ketone efficiently but not so powerful that it attacks the resulting alcohol.

Reagent/MethodTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTInexpensive, safe handling, highly selective for aldehydes/ketones.[2]Can be slow with hindered ketones; reactivity is solvent-dependent.
Meerwein-Ponndorf-Verley (MPV) Al(Oi-Pr)₃, isopropanol, heatExceptionally chemoselective (spares C=C, nitro, esters, halogens).[7][8] Reversible.[9]Requires stoichiometric catalyst, elevated temperatures, and long reaction times.[10]
Catalytic Transfer Hydrogenation (CTH) Ru or Ir catalyst, H-donor (e.g., isopropanol, glucose)Very mild, highly selective, avoids flammable H₂ gas.[11][12]Catalysts can be expensive; optimization may be required.
Enzymatic Reduction (KREDs) Ketoreductase enzymes, buffer, RTUnmatched chemo- and enantioselectivity, works on challenging substrates, environmentally benign.[13][14]Requires screening for a suitable enzyme; specific equipment (incubator/shaker) may be needed.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF, 0 °CVery powerful and fast.NOT RECOMMENDED. Poorly selective; readily causes over-reduction. Reacts violently with protic solvents.
Key Principles for Protocol Optimization
  • Control Stoichiometry: Use the minimum effective amount of reducing agent. A large excess increases the risk of side reactions.

  • Maintain Low Temperatures: Start all reductions at 0 °C or below. Allow the reaction to warm to room temperature only if the conversion is sluggish, and monitor carefully by TLC or LC-MS.

  • Ensure Neutral or Basic Conditions: Avoid acidic conditions during both the reaction and the work-up until the reducing agent is fully quenched. A standard work-up involves quenching with water or dilute base, followed by extraction. Acid is typically only used in a final aqueous wash to neutralize the solution[4].

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting ketone and the appearance of the diarylmethanol.[3] Stop the reaction as soon as the starting material is consumed to minimize the risk of the product reacting further.

Validated Experimental Protocols

Protocol 1: Standard Selective Reduction using Sodium Borohydride

This protocol is a reliable starting point for the reduction of most standard diaryl ketones, such as benzophenone.

Procedure:

  • Dissolve the diaryl ketone (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water containing a trace of NaOH to stabilize the reagent[4].

  • Add the NaBH₄ solution dropwise to the stirred ketone solution over 10-15 minutes. Vigorous gas evolution (H₂) may be observed.

  • Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is often complete within 30-60 minutes.

  • Once the starting material is consumed, slowly add acetone to quench any excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the layers, and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diarylmethanol. Purify by recrystallization or column chromatography as needed.

Protocol 2: High-Selectivity Meerwein-Ponndorf-Verley (MPV) Reduction

This method is ideal for substrates containing other reducible functional groups that would not survive hydride reagents.

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the diaryl ketone (1.0 eq), aluminum isopropoxide (Al(Oi-Pr)₃, 2.0 eq), and anhydrous isopropanol.

  • Equip the flask for distillation (a short-path distillation head is suitable) to remove the acetone byproduct, which drives the equilibrium toward the products[15].

  • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C).

  • Slowly distill off the acetone/isopropanol mixture over several hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) with vigorous stirring until the aluminum salts dissolve.

  • Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate under reduced pressure to afford the crude diarylmethanol.

References

  • Meerwein–Ponndorf–Verley reduction. Grokipedia. [Link]

  • Meerwein–Ponndorf–Verley reduction. Wikipedia. [Link]

  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. American Chemical Society. [Link]

  • Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. YouTube. [Link]

  • XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. [Link]

  • Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters. [Link]

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PMC - NIH. [Link]

  • Reduction of benzophenone into diphenylmethanol with NaBH4. Chemistry Online. [Link]

  • Reduction of Benzophenone. Sciencemadness.org. [Link]

  • REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo. [Link]

  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]

  • A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. ResearchGate. [Link]

  • Carbonyl reduction. Wikipedia. [Link]

  • Gribble reduction of diaryl ketones. ResearchGate. [Link]

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Technical Support Center: Purification of (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3,4-Dimethylphenyl)(phenyl)methanol (CAS 14189-53-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this versatile pharmaceutical intermediate.[1][2][3]

Introduction: Understanding the Chemistry

This compound is a diarylmethanol, typically synthesized via a Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide to 3,4-dimethylbenzaldehyde, or the addition of a 3,4-dimethylphenylmagnesium halide to benzaldehyde.[4][5][6] While robust, the Grignard reaction is sensitive to reaction conditions and can generate a characteristic profile of impurities that must be removed to achieve the high purity (typically >97%) required for downstream applications like API synthesis.[1][2]

The primary purification challenges arise from separating the desired secondary alcohol product from nonpolar hydrocarbon side-products and unreacted polar starting materials. This guide provides systematic approaches to achieve high purity using standard laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: My crude product is a yellow-to-brown oil/waxy solid, but the pure compound should be a white powder. What are the likely impurities?

A: The discoloration is typical of crude products from Grignard reactions. The primary impurities are likely:

  • Biphenyl: A nonpolar hydrocarbon formed by the coupling of the phenyl Grignard reagent with unreacted aryl halide.[5] Biphenyl is often a pale yellow solid and can impart an oily or waxy consistency to the product.[5]

  • Unreacted Aldehyde: Residual 3,4-dimethylbenzaldehyde or benzaldehyde.

  • Starting Halides: Unreacted bromobenzene or 1-bromo-4,5-dimethylbenzene.

  • Other Coupling Products: Such as 3,3',4,4'-tetramethylbiphenyl if the dimethylphenyl Grignard is used.

Q2: I performed an aqueous workup, but my product purity is still low. Why?

A: The standard aqueous workup (e.g., with aqueous acid like HCl or a milder quencher like NH₄Cl) is designed to hydrolyze the magnesium alkoxide intermediate and remove water-soluble magnesium salts.[5][7] However, it will not effectively remove organic-soluble impurities like biphenyl or unreacted starting materials. These require further purification steps such as chromatography or recrystallization.

Q3: How do I monitor the progress of the purification effectively?

A: Thin-Layer Chromatography (TLC) is the most effective tool.[8][9][10] It allows for rapid, qualitative analysis of the mixture. By comparing your crude and purified samples to known standards of starting material and product, you can quickly assess the success of each purification step. A good starting mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[9][11]

Q4: Can I use distillation for purification?

A: While technically possible, distillation is generally not the preferred method. This compound has a high boiling point (354°C at 760 mmHg), which would require vacuum distillation to prevent decomposition.[12] Furthermore, the boiling points of the product and key impurities like biphenyl may be too close for efficient separation. Recrystallization and column chromatography are more effective and accessible methods.

Troubleshooting Impurity Removal

This section provides detailed guides for tackling specific purification challenges. The general workflow for purification after aqueous workup is outlined below.

G cluster_0 Post-Workup Purification Workflow Crude Crude Product (Oil or Waxy Solid) TLC TLC Analysis (Assess Impurity Profile) Crude->TLC Decision Major Impurity? TLC->Decision Col_Chrom Column Chromatography Decision->Col_Chrom Nonpolar (e.g., Biphenyl) Recryst Recrystallization Decision->Recryst Minor Impurities Col_Chrom->Recryst For Final Polish Final_Analysis Final Purity Analysis (TLC, MP, NMR) Recryst->Final_Analysis Pure_Product Pure Crystalline Product (>97%) Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Issue: Significant Contamination with Nonpolar Impurities (e.g., Biphenyl)

This is the most common challenge. Biphenyl is nonpolar, whereas the desired product, an alcohol, is moderately polar. This difference in polarity is the key to their separation.

Solution: Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities.[13] A silica gel stationary phase (polar) is used with a nonpolar mobile phase. The nonpolar biphenyl will travel through the column much faster than the more polar alcohol product.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to find a mobile phase where the product has an Rf value of ~0.25-0.35, and there is clear separation from the biphenyl spot (which will have a higher Rf).[8]

    • Recommended Starting Solvent System: Hexane:Ethyl Acetate (Hex:EtOAc). Start with a ratio of 9:1 and test progressively more polar ratios (e.g., 8:2, 7:3).

  • Column Preparation:

    • Prepare a slurry of silica gel in 100% hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a nonpolar solvent like 100% hexane. This will elute the highly nonpolar biphenyl first.

    • Collect fractions and monitor them by TLC.

    • Once the biphenyl has been completely eluted, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move to 95:5, then 9:1 Hex:EtOAc). This will begin to move the desired this compound product down the column.

    • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

ParameterSettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar adsorbent that will retain the polar alcohol more strongly than nonpolar impurities.
Mobile Phase Hexane / Ethyl Acetate GradientStarts nonpolar to elute nonpolar impurities, then polarity is increased to elute the product.
Elution Step 1 100% HexaneElutes biphenyl and other nonpolar hydrocarbons.
Elution Step 2 9:1 to 7:3 Hexane:EtOAcElutes the target compound, this compound.
Monitoring TLC with UV visualization (254 nm)Allows for tracking the separation and identifying fractions containing the pure product.[13][14]
Issue: Minor Impurities or Obtaining Final Crystalline Form

After chromatography, or if the initial crude product is already of reasonable purity, recrystallization is an excellent final purification step to remove trace impurities and obtain a high-purity crystalline solid.[15]

Solution: Recrystallization

The principle of recrystallization relies on the differential solubility of the product and impurities in a solvent system at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold.

Experimental Protocol: Recrystallization

  • Solvent Screening: The choice of solvent is critical. Since a specific system for this exact molecule is not widely published, a screening of single and mixed solvent systems is recommended.

    • Good "Solvent" (dissolves product): Toluene, Ethanol, Acetone, Ethyl Acetate.

    • Good "Anti-Solvent" (product is poorly soluble): Hexane, Heptane, Water.

    • Recommended Starting System: A mixed solvent system of Toluene/Hexane or Ethanol/Water.

  • Procedure (Mixed Solvent System - e.g., Toluene/Hexane):

    • Place the crude solid into an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (Toluene) in small portions while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Once fully dissolved, slowly add the hot "anti-solvent" (Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

    • Add a few drops of the "good" solvent (Toluene) to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any adhering mother liquor containing the impurities.

    • Dry the crystals under vacuum.

  • Analysis:

    • Assess purity by TLC.

    • Measure the melting point. A sharp melting point close to the literature value (62-65 °C) indicates high purity.[2]

G cluster_1 Recrystallization Troubleshooting Logic Start Crude Product Dissolve Dissolve in Min. Hot 'Good' Solvent (e.g., Toluene) Start->Dissolve Add_Anti Add Hot 'Anti-Solvent' to Cloud Point (e.g., Hexane) Dissolve->Add_Anti Cool Slow Cool to RT, then Ice Bath Add_Anti->Cool Result Outcome? Cool->Result Crystals Pure Crystals Form Result->Crystals Success Oil_Out Product Oils Out Result->Oil_Out Failure No_Crystals No Crystals Form Result->No_Crystals Failure Reheat Reheat, Add More 'Good' Solvent Oil_Out->Reheat Scratch Scratch Flask, Seed, Cool Longer No_Crystals->Scratch Reheat->Cool Scratch->Result

Caption: Troubleshooting logic for the recrystallization process.

Summary of Key Physical Properties

CompoundCAS NumberMol. WeightPhysical StateMelting Point (°C)Boiling Point (°C)Solubility
This compound 14189-53-8212.29White Powder62-65354Sparingly soluble in water; Soluble in organic solvents.
Biphenyl (Impurity)92-52-4154.21Colorless Solid69.2255Insoluble in water; Soluble in organic solvents.[1][15]
3,4-Dimethylbenzaldehyde (Impurity)5973-71-7134.18Colorless Liquid0226-233Insoluble in water; Soluble in ethanol, ether, toluene.[8][11][14]

References

  • Bouldin, R. M. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Available at: [Link]

  • Jasperse, J. (n.d.). Recrystallization. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol: A Supplier's Perspective. Available at: [Link]

  • AOBChem. (n.d.). (3,4-Dimethylphenyl)methanol. Available at: [Link]

  • Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product.... Available at: [Link]

  • MDPI. (2019). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether.... Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • AOBChem. (n.d.). (3,4-Dimethylphenyl)methanol. Available at: [Link]

  • ChemSrc. (n.d.). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl). Available at: [Link]

  • ResearchGate. (2014). How can I perform recrystallization of a solid mixture?. Available at: [Link]

  • PubMed. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols.... Available at: [Link]

Sources

Technical Support Center: Navigating Substrate Scope in Diarylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to diarylmethanol synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to substrate limitations in these critical reactions. Diarylmethanols are pivotal structural motifs in medicinal chemistry and materials science, but their synthesis is often plagued by issues stemming from steric hindrance, electronic effects, and functional group incompatibility.

This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer robust, evidence-based solutions to expand the scope and success of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of diarylmethanols, particularly via classic routes like the Grignard reaction, and provides actionable solutions.

Problem 1: Low or No Product Conversion with Sterically Hindered Substrates

Question: My reaction between a bulky aryl Grignard reagent (e.g., 2,6-disubstituted phenylmagnesium bromide) and an ortho-substituted benzaldehyde is failing. What is causing the low yield, and how can I fix it?

Probable Cause: This is a classic case of steric hindrance. The bulky nature of both the nucleophile (Grignard reagent) and the electrophile (aldehyde) prevents the necessary orbital overlap for the nucleophilic attack on the carbonyl carbon.[1] The transition state is too high in energy, effectively stopping the reaction. In such cases, the Grignard reagent may act as a base, deprotonating any available acidic protons, or decompose over time.[1]

Suggested Solutions:

  • Switch to a Less Hindered Organometallic Reagent: Organolithium reagents are generally more reactive than Grignard reagents and can sometimes overcome minor steric barriers. However, their increased reactivity can lead to more side products. A more effective strategy is to transmetalate the Grignard or organolithium reagent to an organozinc species (ArZnCl). These reagents are often more tolerant of steric crowding and can be used in catalytic asymmetric additions, which may offer alternative pathways.[2]

  • Employ a Catalytic Approach: Modern palladium-catalyzed cross-coupling reactions can be highly effective for constructing sterically congested C-C bonds. For instance, a Suzuki or Negishi coupling between an aryl boronic acid (or organozinc) and an aryl halide, followed by reduction, could be an alternative route to the target molecule, bypassing the sterically demanding Grignard addition.

  • Modify Reaction Conditions:

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. This should be done cautiously as it can also promote side reactions.

    • Use Additives: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, their use with highly reactive organometallics must be carefully controlled.

Problem 2: Reaction Fails with Electron-Poor or Electron-Rich Aryl Halides

Question: I'm trying to form a Grignard reagent from an electron-rich (e.g., 4-methoxyphenyl bromide) or a highly electron-poor (e.g., 4-nitrophenyl bromide) aryl halide, but the reaction either doesn't start or gives a complex mixture. What's going wrong?

Probable Cause:

  • Electron-Rich Aryl Halides: The carbon-halogen bond in electron-rich systems is stronger and less polarized, making oxidative insertion of magnesium difficult. The aryl halide is simply not reactive enough under standard conditions.

  • Electron-Poor Aryl Halides: While the C-X bond is more reactive, the resulting organometallic species is often unstable. More importantly, the functional groups themselves (like nitro or ester groups) are incompatible with Grignard reagents. The Grignard reagent, once formed, will react with the functional group of another starting material molecule instead of the intended aldehyde.[3]

Suggested Solutions:

  • For Electron-Rich Substrates (Activation):

    • Use Rieke® Magnesium: Highly activated magnesium (Rieke® Mg) is much more reactive and can facilitate the formation of Grignard reagents from less reactive halides.

    • Use an Entrainer: Adding a small amount of a more reactive halide, like 1,2-dibromoethane, can help initiate the reaction by cleaning and activating the magnesium surface.

  • For Electron-Poor Substrates (Functional Group Tolerance):

    • Switch to a Tolerant Reaction: Instead of a Grignard, consider a reaction with better functional group tolerance. Palladium-catalyzed couplings (Suzuki, Stille, etc.) are often compatible with a wider range of functional groups.

    • Use Organozinc or Organoboron Reagents: These reagents are generally less basic and less nucleophilic than Grignards, making them compatible with esters, nitriles, and sometimes even nitro groups. One-pot procedures involving lithium-halogen exchange followed by transmetalation to zinc can be highly effective.[2]

    • Protecting Groups: If other methods fail, protect the incompatible functional group before forming the organometallic reagent and deprotect it after the C-C bond formation.

Problem 3: Significant Formation of Byproducts

Question: My Grignard reaction produces the desired diarylmethanol, but I'm also isolating significant amounts of a pinacol-like dimer and a product from the reduction of my starting aldehyde. How can I suppress these side reactions?

Probable Cause: These side products often point to a single-electron transfer (SET) mechanism competing with the standard nucleophilic addition.[1] This is more common with sterically hindered substrates or when the Grignard reagent is not formed cleanly.

  • Pinacol Coupling: The SET process reduces the aldehyde/ketone to a radical anion. Two of these radical anions can then couple to form a pinacol dimer after workup.

  • Aldehyde Reduction: The Grignard reagent can act as a reducing agent via a β-hydride transfer, especially if the Grignard has β-hydrogens (e.g., n-butylmagnesium bromide).[1] This reduces the aldehyde to its corresponding primary alcohol.

Suggested Solutions:

  • Ensure High-Quality Reagents: Use freshly prepared Grignard reagent and freshly distilled, anhydrous solvent. Traces of water or oxygen can initiate radical pathways.

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the desired polar, two-electron pathway over the SET pathway.

  • Change the Solvent: Switching from THF to a more non-polar solvent like toluene (often with a solubilizing co-solvent) can sometimes suppress SET pathways.

  • Use a Different Organometallic Reagent: As mentioned previously, organozinc or organoindium reagents often exhibit cleaner reactivity and are less prone to SET-induced side reactions.

Frequently Asked Questions (FAQs)

Q1: How do electronic effects of the substituents on the aromatic rings influence the reaction outcome?

Substituents have a profound impact. Electron-withdrawing groups (EWGs) on the aldehyde's aryl ring make the carbonyl carbon more electrophilic and generally accelerate the reaction. Conversely, electron-donating groups (EDGs) deactivate the aldehyde, slowing the reaction down.[4] For the organometallic partner, EDGs can make the aryl nucleophile more reactive, while EWGs make it less reactive. The challenge lies in finding a "matched" pair where the electronics are balanced for optimal reactivity.

Q2: I am working on an asymmetric synthesis of a chiral diarylmethanol and getting low enantioselectivity. Why is this happening?

Low enantioselectivity in catalytic asymmetric additions often stems from a competing, non-catalyzed "background" reaction.[2] This is common in reactions involving highly reactive organometallics like Grignard or organolithium reagents. Even with a chiral catalyst, these reagents can react directly with the aldehyde in an uncontrolled, racemic fashion. To solve this, one must either use a less reactive nucleophile (like an organozinc) that requires catalytic activation or find additives that specifically inhibit the background reaction. For example, the addition of chelating diamines has been shown to sequester lithium chloride (a promoter of the background reaction), leading to a dramatic increase in enantioselectivity.[2]

Q3: Are heterocyclic substrates compatible with these reactions?

Yes, but with challenges. Heterocycles like thiophene, furan, and pyridine can be used to synthesize aryl heteroaryl- or diheteroarylmethanols.[2][5] However, issues often arise with the stability of the organometallic intermediate. For instance, heteroaryl lithium species can be unstable even at low temperatures.[2] Furthermore, the heteroatom itself (like the nitrogen in pyridine) can coordinate to the metal or act as a Lewis base, complicating the reaction. A common strategy is to avoid forming the heteroaryl lithium intermediate directly and instead use a milder transmetalation procedure, for example, with EtZnCl at low temperatures.[2]

Data Summary & Protocols

Table 1: General Guide to Substrate Compatibility
Substrate FeatureReaction TypeCommon IssuesRecommended Approach
Sterically Hindered (ortho,ortho'-disubstituted)Grignard / OrganolithiumLow to no conversion, SET byproducts.[1]Use more reactive organozinc reagents; consider catalytic cross-coupling routes.
Electron-Rich (e.g., -OMe, -NMe₂)Grignard FormationDifficult oxidative insertion of Mg.Use activated Mg (Rieke®); use an entrainer (e.g., DIBAL-H, I₂).
Electron-Poor (e.g., -NO₂, -CN, -CO₂R)Grignard / OrganolithiumIncompatible; reagent attacks functional group.[3]Use functional group-tolerant reagents (organoboron, organozinc); employ protecting groups.
Acidic Protons (e.g., -OH, -NH₂, -C≡CH)Grignard / OrganolithiumReagent is quenched by proton transfer.[6]Protect the acidic proton prior to reaction (e.g., as a silyl ether).
Heterocyclic (e.g., Thiophene, Pyridine)Organolithium FormationInstability of the organometallic intermediate.[2]Use low-temperature transmetalation protocols (e.g., to zinc).[2]

Experimental Protocols

Protocol 1: Synthesis of a Diarylmethanol via Grignard Addition

Objective: To synthesize diphenylmethanol from benzaldehyde and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene in anhydrous ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask with a heat gun.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous ether dropwise via the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction at room temperature for 1 hour. Then, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure diphenylmethanol.

Visual Logic & Workflows

Diagram 1: Troubleshooting Low Yield in Diarylmethanol Synthesis

This diagram provides a logical workflow for diagnosing and solving issues of low product yield.

Troubleshooting_Workflow start Problem: Low Product Yield check_sm Analysis Step 1: Check Starting Materials (NMR, TLC) start->check_sm check_rxn Analysis Step 2: Analyze Crude Reaction Mixture (TLC, LC-MS) check_sm->check_rxn Purity OK sm_bad Result: Starting Materials Unchanged check_sm->sm_bad Purity Issues? sm_ok Result: Starting Materials Consumed check_rxn->sm_ok Conversion observed check_rxn->sm_bad No conversion side_products Result: Multiple Side Products check_rxn->side_products no_reaction Cause: Reaction Not Initiated or Too Slow sm_bad->no_reaction cause_sterics Cause: Steric Hindrance side_products->cause_sterics cause_electronics Cause: Unfavorable Electronics side_products->cause_electronics cause_fg Cause: Functional Group Incompatibility side_products->cause_fg solution_activation Solution: - Use Rieke® Mg - Add Entrainer - Increase Temperature no_reaction->solution_activation solution_sterics Solution: - Switch to Organozinc - Increase Temperature - Change Catalyst System cause_sterics->solution_sterics solution_fg Solution: - Use Protecting Groups - Switch to Tolerant Reaction (e.g., Suzuki) cause_fg->solution_fg

Caption: A decision tree for troubleshooting low yields.

References

  • Roy, P., & Reider, P. J. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12246–12247. [Link]

  • Kuriyama, M., et al. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry, 20, 2392–2400. [Link]

  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(10). [Link]

  • Request PDF on ResearchGate. (n.d.). Chiral thiophosphoramide catalyzed asymmetric aryl transfer reactions for the synthesis of functional diarylmethanols. [Link]

  • Kuriyama, M., et al. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry. [Link]

  • Kuriyama, M., et al. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. National Center for Biotechnology Information. [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • Bour, J. R., et al. (2013). Steric and electronic effects influencing β-aryl elimination in the Pd-catalyzed carbon-carbon single bond activation of triarylmethanols. The Journal of Organic Chemistry, 78(4), 1665–1669. [Link]

  • OAE Publishing Inc. (2022). The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Sharma, A., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 7, 101416. [Link]

  • Kannappan, V. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. [Link]

  • Tan, Y. Z., et al. (2018). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 8(3), 1547–1562. [Link]

  • Bour, J. R., et al. (2013). Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon–Carbon Single Bond Activation of Triarylmethanols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. [Link]

Sources

Technical Support Center: Mild Reaction Conditions for the Synthesis of Triarylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triarylmethane synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing these valuable scaffolds. Triarylmethanes (TRAMs) are core structures in pharmaceuticals, dyes, and functional materials, but their synthesis can be challenging.[1][2][3] Traditional methods, such as Friedel-Crafts reactions, often require harsh conditions and suffer from significant limitations, including poor selectivity and the use of strong acids.[1]

This document provides practical, in-depth guidance in a question-and-answer format to troubleshoot common experimental issues and answer frequently asked questions related to modern, mild synthesis strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The solutions are based on mechanistic principles and field-proven strategies.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of my triarylmethane is disappointingly low. What are the potential causes and how can I troubleshoot this?

A: Low or zero yield is a common but solvable issue. The cause often lies in one of three areas: the catalyst, the substrates, or the reaction conditions.

  • Catalyst Inactivation: The catalyst is the heart of the reaction; its failure means the reaction stops.

    • Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃): These can be deactivated by substrates containing Lewis basic functional groups, such as amines or even alcohols. The lone pair on a nitrogen or oxygen atom can coordinate strongly with the Lewis acid, rendering it catalytically inactive for the intended Friedel-Crafts reaction.[4][5]

    • Transition Metal Catalysts (e.g., Palladium, Rhodium): Deactivation can occur through several mechanisms, including poisoning by impurities (like sulfur), fouling where insoluble materials coat the catalyst surface, or thermal degradation if temperatures are too high.[6][7] Water present in reagents or solvents can also damage catalysts.[8]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry glassware. If necessary, dry reagents before use.

      • Purify Substrates: Remove any potential catalyst poisons from your starting materials.

      • Check Catalyst Loading: Empirically screen catalyst loading; sometimes, a slightly higher loading can overcome minor deactivation pathways. For reusable catalysts, test their activity to ensure they haven't lost efficacy from previous runs.[9]

      • Alternative Catalysts: If your substrate has a Lewis basic group, a traditional Friedel-Crafts reaction is likely unsuitable. Consider a transition-metal-catalyzed cross-coupling reaction, which is tolerant of a wider range of functional groups.[1][10]

  • Insufficient Substrate Reactivity:

    • Electron-Poor Arenes: Friedel-Crafts type reactions fail with deactivated aromatic rings (e.g., those bearing -NO₂, -CF₃, or -CN groups) because the ring is not nucleophilic enough to attack the electrophile.[5]

    • Steric Hindrance: Bulky substituents on either the arene or the electrophile can physically block the reactive sites, slowing or preventing the reaction.

    • Troubleshooting Steps:

      • Switch Reaction Type: For deactivated arenes, a cross-coupling strategy like the Suzuki-Miyaura reaction is a superior choice. These methods do not depend on the nucleophilicity of the arene.[1]

      • Increase Temperature: While the goal is "mild conditions," a modest increase in temperature can sometimes overcome activation energy barriers, but must be balanced against potential catalyst degradation.[7]

      • Choose a More Active Catalyst: Some catalytic systems are inherently more reactive. For instance, in Pd-catalyzed couplings, the choice of ligand can dramatically influence reaction efficiency.

  • Poor Reaction Conditions:

    • Solvent Choice: The solvent must fully dissolve the reactants and be compatible with the catalyst system. For Suzuki couplings, a mixture of solvents (e.g., an organic solvent with an aqueous base) is often required.

    • Incorrect Base: In cross-coupling reactions, the base plays a critical role. Its strength and solubility can be the difference between success and failure. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.

Troubleshooting Workflow: Low Yield

G start Low / No Yield cat Check Catalyst Activity start->cat sub Assess Substrate Reactivity start->sub cond Review Reaction Conditions start->cond cat_sol Use Anhydrous Solvents Purify Reagents Increase Catalyst Loading cat->cat_sol sub_sol1 Arene Electron-Poor? sub->sub_sol1 cond_sol Screen Solvents Screen Bases Adjust Temperature cond->cond_sol sub_yes Switch to Cross-Coupling (e.g., Suzuki) sub_sol1->sub_yes Yes sub_no Consider Steric Hindrance Change Ligand/Catalyst sub_sol1->sub_no No

Caption: A workflow for diagnosing low-yield reactions.

Problem 2: Multiple Products and Side Reactions

Q: My TLC shows a complex mixture of products. What are the most likely side reactions, and how can I improve selectivity?

A: The formation of multiple products points to a lack of selectivity. The specific side reactions depend heavily on the chosen synthetic route.

  • Over-alkylation (Polyalkylation) in Friedel-Crafts Reactions: This is a classic limitation. The initial TRAM product is often more electron-rich (and thus more reactive) than the starting arene, leading to further reactions.[4][5]

    • Solution: Use a large excess of the nucleophilic arene to increase the statistical probability of the electrophile reacting with the starting material rather than the product. Alternatively, switching to a Friedel-Crafts acylation followed by reduction of the ketone is a robust strategy, as the acylated product is deactivated and does not undergo further reaction.

  • Carbocation Rearrangements: In Friedel-Crafts alkylations using alkyl halides, the intermediate carbocation can rearrange to a more stable form (e.g., a secondary to a tertiary carbocation), leading to an isomeric product.[11][12]

    • Solution: Avoid reaction conditions that generate unstable carbocations. Using diarylmethanols or their derivatives, which form resonance-stabilized carbocations, is a common strategy. Cross-coupling reactions, which do not proceed via free carbocations, completely circumvent this issue.[1]

  • Ether Formation: In palladium-catalyzed couplings that use diarylmethyl halides or esters with an alcohol as the solvent, nucleophilic substitution by the solvent can compete with the desired cross-coupling, forming an ether side product.[1]

    • Solution: Switch to a non-nucleophilic solvent, such as THF, dioxane, or toluene.

Problem 3: Product Purification Challenges

Q: I've successfully synthesized my triarylmethane, but isolating the pure compound is proving difficult. What are the best purification strategies?

A: Purification can be challenging due to the similar polarities of the desired product and certain byproducts.

  • Common Impurities:

    • Unreacted starting materials (especially excess arene).

    • Catalyst residues (e.g., palladium complexes, aluminum salts).

    • Side products like polyalkylated species or isomers.

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous wash can remove water-soluble impurities and catalyst residues. For reactions involving Lewis acids, a mild acidic wash followed by a bicarbonate wash is effective.

    • Column Chromatography: This is the most powerful tool for separating compounds with different polarities. A systematic approach to solvent system selection (e.g., starting with a non-polar solvent like hexane and gradually adding ethyl acetate) is crucial.

    • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity. Finding the right solvent or solvent pair (e.g., methanol/water, isopropanol/water) is key.[13]

    • Filtration through a Plug: For removing baseline impurities or catalyst residues, filtering the crude product through a short plug of silica gel or celite can be a quick and effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of modern catalytic methods (e.g., cross-coupling) over traditional Friedel-Crafts reactions?

A: Modern methods offer significant advantages in terms of scope, selectivity, and mildness.

FeatureTraditional Friedel-CraftsModern Cross-Coupling (e.g., Suzuki)
Substrate Scope Limited to electron-rich or neutral arenes. Fails with deactivated rings.[5]Broad scope; tolerant of both electron-rich and electron-poor arenes and a wide variety of functional groups.[1][10]
Selectivity Prone to polyalkylation and carbocation rearrangements.[11][12]Highly selective with no risk of rearrangement. Excellent for synthesizing unsymmetrical TRAMs.[1]
Reaction Conditions Often requires stoichiometric amounts of strong, moisture-sensitive Lewis acids (e.g., AlCl₃).Uses only a catalytic amount of a transition metal and is often performed at or near room temperature.[1]
Environmental Impact Generates significant acidic waste.More atom-economical and generally produces less hazardous waste.

Q2: How do I choose the right catalyst for my specific substrates?

A: The choice depends on the reaction type and the electronic properties of your substrates.

  • For electron-rich arenes and simple aldehydes, a mild Brønsted acid[14] or a Lewis acid like FeCl₃[3] under solvent-free conditions can be efficient.

  • For synthesizing unsymmetrical TRAMs or when using functionalized or electron-poor arenes , a palladium-catalyzed cross-coupling is the most robust and versatile option.[1][10] The combination of a palladium precursor (e.g., Pd(OAc)₂) and a suitable ligand (e.g., PCy₃, NiXantphos) is critical and may require optimization.[10][15]

  • For enantioselective synthesis , specialized chiral catalysts, such as dirhodium tetracarboxylates, are required.[16][17]

Q3: What are the emerging technologies for TRAM synthesis?

A: Two exciting areas are photocatalysis and continuous flow chemistry.

  • Photocatalysis: Uses visible light to promote reactions under extremely mild conditions, enabling unique chemical transformations that are difficult to achieve with traditional thermal methods.[18]

  • Continuous Flow Chemistry: Involves pumping reagents through a small-diameter tube (reactor) rather than mixing them in a flask. This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and often accelerates reactions.[19][20] It is particularly advantageous for scaling up reactions and for photochemical applications where efficient light penetration is crucial.[18][21]

Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Synthesis of a Triarylmethane

This protocol describes a mild and general method for synthesizing triarylmethanes via the cross-coupling of a diarylmethyl ester with an arylboronic acid.[1]

Reaction Scheme & Mechanism

G cluster_scheme Reaction Scheme cluster_mechanism Simplified Catalytic Cycle Ar1-CH(Ar2)-OPFB + Ar3-B(OH)2 -> Ar1-CH(Ar2)-Ar3 Ar1-CH(Ar2)-OPFB + Ar3-B(OH)2 -> Ar1-CH(Ar2)-Ar3 Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar1-CH(Ar2)-OPFB Pd_complex [Ar1-CH(Ar2)]-Pd(II)-OPFB OA->Pd_complex TM Transmetalation Pd_complex->TM Ar3-B(OH)2 Base Pd_complex2 [Ar1-CH(Ar2)]-Pd(II)-Ar3 TM->Pd_complex2 RE Reductive Elimination Pd_complex2->RE RE->Pd0 Product: Ar1-CH(Ar2)-Ar3

Caption: Pd-catalyzed Suzuki-Miyaura coupling for TRAM synthesis.

Materials and Reagents:
  • Diarylmethyl 2,3,4,5,6-pentafluorobenzoate (diarylmethyl ester, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [PdCl₂(PhCN)₂] (Palladium catalyst, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, ligand, 4 mol%)

  • Potassium phosphate (K₃PO₄, base, 2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE, solvent)

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure:
  • Reactor Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the diarylmethyl ester (e.g., 0.2 mmol), arylboronic acid (0.24 mmol), and K₃PO₄ (0.4 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving [PdCl₂(PhCN)₂] (0.004 mmol) and PCy₃ (0.008 mmol) in a small amount of DCE.

  • Inert Atmosphere: Seal the reaction vial with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Catalyst Addition: Add anhydrous DCE (to achieve a concentration of ~0.1 M) to the reaction vial via syringe, followed by the catalyst solution.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure triarylmethane product.

References

  • Hu, Y., et al. (2023). Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2020). Lipase-Catalyzed Direct 1,6-Conjugated Addition for Synthesis of Triarylmethanes. ResearchGate. (Note: Specific journal details not provided in search, link points to a research item). Available at: [Link]

  • Starn, R. E. (1963). Process for purifying triphenyl methane dyes. Google Patents (US3098081A).
  • Unknown Author. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Google Patents (JP2000103766A).
  • Dhayalan, V., et al. (2018). One-pot synthesis of unsymmetrical triarylmethane derivatives. ResearchGate. (Note: Specific journal details not provided in search, link points to a research item). Available at: [Link]

  • Lin, J. T. (1987). Process for the purification of triphenylmethane compounds. Google Patents (US4678613A).
  • Wang, J., et al. (2023). A Cascade Synthesis of Unsymmetrical Furanized Triarylmethanes via Gold Self-Relay Catalysis. Molecules. Available at: [Link]

  • Unknown Author. (2021). Synthesis of Unsymmetrical Triarylmethanes with Various Aldehyde Substrates. ResearchGate. (Note: Specific journal details not provided in search, link points to a research item). Available at: [Link]

  • Pore, D. M., et al. (2010). A new practical synthesis of triaryl and trisindolylmethanes under solvent-free reaction conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Herron, J. R., et al. (2016). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis. Available at: [Link]

  • Mondal, T., & Ghorai, M. K. (2021). Advances in The Catalytic Synthesis of Triarylmethanes (TRAMs). ResearchGate. (Note: Specific journal details not provided in search, link points to a research item). Available at: [Link]

  • Snead, D. R., & Jamison, T. F. (2015). Flow Chemistry in Organic Synthesis. Science of Synthesis: Flow Chemistry in Organic Synthesis. Available at: [Link]

  • Wang, H., et al. (2022). Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass. ChemCatBio. Available at: [Link]

  • Hu, Y., et al. (2023). Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes. PMC - NIH. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Limitation of Friedel-Crafts Reactions. YouTube. Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary Chemistry. Available at: [Link]

  • Rafiee, E., & Jalilian, F. (2014). An Improved Method for the Synthesis of Triarylmethanes Using Heterogenized 12-Tungestocobaltic Acid. Letters in Organic Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2018). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki Coupling of Trimethylammonium Salts and Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Daugulis, O., et al. (2012). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters. Available at: [Link]

  • Jaratjaroonphong, J. (2012). Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkylation. Thai Science. Available at: [Link]

  • de la Torre, J., et al. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Available at: [Link]

  • Laudadio, G. (2024). Advanced Organic Chemistry: Flow Chemistry. Synthesis Workshop (YouTube). Available at: [Link]

  • Organic Chemistry Tutor. (2022). What Makes Friedel-Crafts Reactions So Tricky? YouTube. Available at: [Link]

  • Centurion University of Technology and Management. (n.d.). Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. Available at: [Link]

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troubleshooting byproduct formation in Grignard synthesis of diarylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of diarylmethanols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sensitive carbon-carbon bond-forming reaction. Instead of a generic overview, we will directly address specific, frequently encountered problems in a question-and-answer format, providing not just solutions but the core chemical principles behind them.

Introduction: The Power and Pitfalls of Diarylmethanol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of secondary and tertiary alcohols from simple carbonyl precursors.[1][2][3] The synthesis of diarylmethanols, key structural motifs in many pharmaceutically active compounds, is a common application.[4][5] However, the high reactivity and strong basicity of the Grignard reagent (RMgX) make it prone to several side reactions that can diminish yield and complicate purification.[6][7] This guide provides expert insights and field-proven protocols to help you troubleshoot these issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yields are low, and I isolate a significant amount of a nonpolar, high-melting solid that isn't my product. Mass spectrometry suggests it's a symmetrical biaryl compound (e.g., biphenyl). What is happening and how can I prevent it?

Answer: You are observing the formation of a Wurtz-type coupling byproduct.[8][9] This is one of the most common side reactions during the formation of the Grignard reagent itself.

Causality & Mechanism: The formation of the Grignard reagent is not a simple insertion of magnesium into the carbon-halogen bond. It is believed to proceed through a single-electron transfer (SET) mechanism that generates radical intermediates on the magnesium surface.[9][10][11][12]

  • Radical Formation: An aryl halide (Ar-X) reacts with the magnesium surface to form an aryl radical (Ar•).[11]

  • Competing Pathways: This radical has two primary fates:

    • Desired Path (Grignard Formation): It can accept another electron from magnesium to form the carbanionic Grignard reagent (Ar-MgX).[13]

    • Side Reaction (Wurtz Coupling): Two aryl radicals can couple directly on the magnesium surface to form a biaryl compound (Ar-Ar).[13][14]

This side reaction is particularly favored at higher temperatures and high local concentrations of the aryl halide.[14][15]

Troubleshooting & Prevention:

  • Control the Rate of Addition: Add the aryl halide solution dropwise to the magnesium turnings. This maintains a low, steady concentration of the halide, favoring the formation of the Grignard reagent over radical-radical coupling.[14]

  • Maintain Temperature Control: The reaction to form the Grignard reagent is exothermic.[16] Use an ice bath to maintain a gentle reflux (in the case of diethyl ether) rather than vigorous boiling. Overheating significantly increases the rate of Wurtz coupling.[9][14]

  • Ensure Proper Initiation: A slow or difficult initiation can lead to a buildup of aryl halide before the reaction takes off. Ensure the magnesium is properly activated (see Protocol 2).

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent and can sometimes lead to cleaner reactions.[17]

Question 2: After acidic workup, I've recovered a large amount of my starting aromatic ketone or aldehyde. What went wrong?

Answer: This issue typically points to one of two problems: either your Grignard reagent never formed in sufficient concentration, or it acted as a base rather than a nucleophile.

Causality & Mechanism:

  • Failed Grignard Formation: The most straightforward cause is a failed or low-yielding Grignard formation step. This can be due to inactive magnesium (coated with a passivating layer of magnesium oxide) or the presence of moisture.[18][19]

  • Enolization: Grignard reagents are not only potent nucleophiles but also strong bases.[1] If your aromatic ketone or aldehyde has protons on a carbon alpha to the carbonyl group (α-protons), the Grignard reagent can abstract one of these protons to form a magnesium enolate.[1][18][20] During the acidic workup, this enolate is simply protonated back to the starting ketone. This pathway is competitive with nucleophilic addition and is exacerbated by steric hindrance around the carbonyl group or with bulky Grignard reagents.[20][21]

Troubleshooting & Prevention:

  • Verify Grignard Reagent Concentration: Never assume 100% conversion. Always perform a titration on a small aliquot of your newly formed Grignard reagent before adding it to your electrophile (See Protocol 2). This ensures you are using the correct stoichiometry.

  • Lower the Reaction Temperature: Running the addition at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization pathway.[20]

  • Use Additives to Suppress Enolization: For particularly stubborn cases, transmetalation of the Grignard reagent to a less basic, more oxophilic organometallic species can dramatically improve results. The addition of cerium(III) chloride (CeCl₃) prior to the ketone (the Luche reaction) generates an organocerium reagent that strongly favors 1,2-addition over enolization.[20]

Question 3: My main byproduct is a 1,2-diol (a pinacol-type product). Why did my starting material couple with itself?

Answer: You are observing a pinacol coupling, which is a reductive dimerization of your starting carbonyl compound. This occurs when the Grignard reaction proceeds via a Single Electron Transfer (SET) mechanism.

Causality & Mechanism: While Grignard addition is often depicted as a simple nucleophilic attack, it can also be initiated by the transfer of a single electron from the Grignard reagent to the carbonyl compound.[1][9]

  • SET and Ketyl Radical Formation: An electron is transferred from the Grignard reagent to the ketone (Ar₂C=O), forming a ketyl radical anion (Ar₂C•-O⁻).[22]

  • Dimerization: Two of these highly reactive ketyl radicals can then couple to form a carbon-carbon bond, resulting in a dimeric di-anion.[22][23]

  • Protonation: Upon acidic workup, this intermediate is protonated to yield the vicinal diol, or pinacol product.[22]

This pathway is more common with sterically hindered ketones and when the reaction is "starved" of the Grignard reagent, allowing the ketyl radical intermediate a longer lifetime to find another radical and dimerize.[1]

Troubleshooting & Prevention:

  • Ensure Sufficient Grignard Reagent: Use a slight excess (1.1-1.2 equivalents) of a properly titrated Grignard reagent to ensure the ketyl radical is rapidly trapped by a second equivalent of the reagent, leading to the desired alcohol.

  • Control Addition: Add the ketone solution slowly to the Grignard reagent solution (inverse addition). This maintains an excess of the nucleophile throughout the reaction, minimizing the lifetime of the ketyl radical.

  • Maintain Low Temperature: Lower temperatures generally disfavor SET pathways.

Question 4: I've isolated a significant amount of a simple arene (e.g., benzene from phenylmagnesium bromide). Where did this come from?

Answer: This is the classic signature of moisture or other protic contaminants in your reaction.

Causality & Mechanism: Grignard reagents are exceptionally strong bases. The carbanionic carbon will readily deprotonate any available protic species, including water, alcohols, or even terminal alkynes.[3] Water is a common culprit, often introduced from inadequately dried glassware, solvents, or exposure to atmospheric moisture.[2][13] The reaction is a simple and rapid acid-base neutralization that is much faster than the desired nucleophilic addition to the carbonyl.

Ar-MgX + H₂O → Ar-H + HO-Mg-X

Troubleshooting & Prevention:

  • Rigorous Anhydrous Technique: This is non-negotiable for Grignard chemistry.

    • Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.[15] Allow to cool under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use freshly distilled anhydrous solvents. Diethyl ether and THF are hygroscopic and should be dried over a suitable agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere.[19]

    • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire setup and reaction sequence. Use septa and syringes for all transfers.[15]

Core Reaction Pathways: Desired vs. Side Products

The following diagram illustrates the central challenge in Grignard synthesis: directing the reagents down the desired nucleophilic addition pathway while avoiding the common pitfalls of byproduct formation.

G ArX Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArX->Grignard Desired Pathway Wurtz Wurtz Byproduct (Ar-Ar) ArX->Wurtz Wurtz Coupling Mg Magnesium (Mg) Mg->Grignard Ketone Diaryl Ketone (Ar'₂C=O) Product Desired Diarylmethanol Ketone->Product Enolate Enolate Intermediate Ketone->Enolate Pinacol Pinacol Byproduct Ketone->Pinacol Reductive Coupling (SET) Grignard->Product Nucleophilic Addition Grignard->Enolate Enolization (Base) T Start Analyze Crude Reaction Mixture (TLC, NMR, MS) Q1 Major Component? Start->Q1 StartKetone Starting Ketone/ Aldehyde Q1->StartKetone Starting Material Biaryl Symmetrical Biaryl (e.g., Biphenyl) Q1->Biaryl Biaryl Byproduct Arene Simple Arene (e.g., Benzene) Q1->Arene Protonated Arene Pinacol Pinacol Dimer Q1->Pinacol Dimer Byproduct Other Complex Mixture/ No Reaction Q1->Other Other Sol_Enol Cause: Enolization or Failed Grignard Formation Solution: Titrate reagent, lower temp, add CeCl₃ StartKetone->Sol_Enol Sol_Wurtz Cause: Wurtz Coupling Solution: Slow halide addition, control temperature Biaryl->Sol_Wurtz Sol_Water Cause: Moisture Contamination Solution: Rigorously dry all glassware, solvents, & use inert atmosphere Arene->Sol_Water Sol_SET Cause: SET / Reductive Coupling Solution: Use slight excess of Grignard, consider inverse addition Pinacol->Sol_SET Sol_Activation Cause: Inactive Mg surface Solution: Use chemical/mechanical activation (I₂, DIBE, crushing) Other->Sol_Activation

Caption: A Decision Tree for Troubleshooting Byproducts.

Validated Experimental Protocols

Protocol 1: Rigorous Drying of Glassware and Solvents
  • Glassware: Disassemble and clean all glassware (reaction flask, condenser, dropping funnel). Place in a laboratory oven at 125 °C overnight.

  • Assembly: Immediately before use, remove the hot glassware from the oven and assemble it quickly while still warm. Immediately purge the entire apparatus with a steady stream of dry nitrogen or argon for 10-15 minutes to displace all moist air.

  • Solvent (THF): In a separate, dry flask under an inert atmosphere, add sodium wire or chunks and a small amount of benzophenone to THF to create a deep purple solution of the benzophenone ketyl radical anion. Reflux for 1-2 hours. The persistent purple color indicates the solvent is anhydrous. Distill the required volume of THF directly into your reaction flask or dropping funnel under a positive pressure of inert gas.

Protocol 2: Formation and Titration of Phenylmagnesium Bromide
  • Setup: To the assembled, inerted flask containing a stir bar, add magnesium turnings (1.2 eq).

  • Activation: Add a single small crystal of iodine (I₂). The brown color should fade upon gentle warming, indicating an active Mg surface. [24]3. Formation: Dissolve bromobenzene (1.0 eq) in anhydrous THF. Add ~10% of this solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. [13]Once initiated, add the remaining bromobenzene solution dropwise via a dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, allow the dark grey mixture to stir at room temperature for 1 hour.

  • Titration: In a separate small, dry flask under N₂, dissolve a precisely weighed amount of anhydrous I₂ (~50 mg) in 2 mL of dry THF. Cool this solution in an ice bath. Slowly add your prepared Grignard reagent dropwise via a 1 mL syringe until the dark brown/purple color of the iodine just disappears. Record the volume added. The molarity is calculated based on the 1:1 stoichiometry with iodine. [18]

    Parameter Recommended Value Rationale
    Mg Equiv. 1.2 eq Ensures complete consumption of the aryl halide.
    Aryl Halide Equiv. 1.0 eq Limiting reagent for Grignard formation.
    Grignard Reagent 1.1 - 1.2 eq A slight excess ensures complete reaction with the ketone.
    Addition Temp. 0 °C to RT Balances reaction rate with minimizing side reactions.

    | Workup | Sat. aq. NH₄Cl | A mild acidic quench to protonate the alkoxide and minimize acid-catalyzed side reactions of the product alcohol. |

References

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Filo. (2023, October 7). Why is biphenyl formed as a by-product in a grignard reaction? Retrieved from [Link]

  • Gauth. (n.d.). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. Retrieved from [Link]

  • Reddit. (2023, February 28). Is biphenyl as byproduct of Grignard by nucleophilic aromatic substitution? r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinacol coupling reaction. Retrieved from [Link]

  • Chem-Station. (2014, October 29). Pinacol Rearrangement. Retrieved from [Link]

  • Reddit. (2017, July 7). Grignard decomposition. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Ohio State University. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Department of Chemistry. Retrieved from [Link]

  • Chegg. (2015, June 27). Solved Grignard Reaction with a Ketone: Triphenylmethanol. Retrieved from [Link]

  • PubMed. (n.d.). Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes. Retrieved from [Link]

  • Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinacol Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of diarylmethanols using microbial transformation. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Sciencemadness.org. (2015, May 10). Enolate formation from Grignard. Retrieved from [Link]

  • Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. Retrieved from [Link]

  • Yale University. (n.d.). Purification. Keck Biotechnology Resource Laboratory. Retrieved from [Link]

  • SciSpace. (n.d.). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Semantic Scholar. (2014, June 30). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Retrieved from [Link]

  • RSC Advances. (n.d.). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of synthesized entities. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (3,4-Dimethylphenyl)(phenyl)methanol, a versatile benzylic alcohol derivative. By comparing expected spectral data with established principles of NMR spectroscopy, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related small molecules.

The Significance of this compound

This compound and its derivatives are valuable intermediates in organic synthesis. The presence of both a substituted and an unsubstituted phenyl ring, connected by a stereogenic carbinol center, offers multiple sites for further functionalization. This makes it a key building block for more complex molecules, including potential pharmaceutical agents and functional materials. Accurate NMR analysis is crucial to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. The causality behind each parameter selection is detailed to provide a framework for methodological adaptation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized and purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Rationale: CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent residual peaks in both ¹H and ¹³C NMR spectra. The use of a deuterated solvent is essential to avoid overwhelming the proton spectrum with solvent signals.[1]

2. Instrument and Parameters:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Rationale: A higher magnetic field strength provides greater spectral dispersion, which is critical for resolving complex spin-spin coupling patterns and overlapping signals, particularly in the aromatic region.

  • For ¹H NMR, a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be employed to obtain singlets for each unique carbon, simplifying the spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low (1.1%).

Data Presentation and Interpretation

Below is a tabulated summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar structural motifs and the known effects of substituents on aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
H-α (CH-OH)~5.8s1H~76
OHVariablebr s1H-
Phenyl-H (ortho)~7.3-7.4m2H~126-127
Phenyl-H (meta)~7.2-7.3m2H~128-129
Phenyl-H (para)~7.2-7.3m1H~127-128
Dimethylphenyl-H~7.0-7.2m3H~126-130
Phenyl-C (ipso)---~144
Dimethylphenyl-C (ipso)---~141
Dimethylphenyl-C (C-CH₃)---~137
Dimethylphenyl-C (C-CH₃)---~136
3-CH₃~2.3s3H~20
4-CH₃~2.3s3H~20

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and multiplicities may vary depending on the solvent and the specific experimental conditions.

In-Depth Spectral Analysis

¹H NMR Spectrum

The proton NMR spectrum of this compound can be divided into three main regions: the aromatic region, the benzylic methine proton, and the methyl protons.

  • Aromatic Region (δ 7.0-7.4 ppm): Protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[2][3] The signals for the five protons of the unsubstituted phenyl ring and the three protons of the 3,4-dimethylphenyl ring are expected to appear in this region. Due to the complex spin-spin coupling between adjacent aromatic protons, these signals will likely appear as a multiplet. Electron-donating groups, such as methyl groups, tend to shield the aromatic protons, shifting them slightly upfield.[4]

  • Benzylic Methine Proton (H-α, δ ~5.8 ppm): The single proton attached to the carbon bearing the hydroxyl group and the two phenyl rings is expected to appear as a singlet around 5.8 ppm. Its proximity to the electronegative oxygen atom and the deshielding effect of the aromatic rings contribute to its downfield shift.

  • Methyl Protons (δ ~2.3 ppm): The two methyl groups on the 3,4-dimethylphenyl ring are expected to appear as sharp singlets around 2.3 ppm. As they are not adjacent to any protons, they will not exhibit spin-spin splitting. Their chemical shifts are in the typical range for benzylic protons.[2]

  • Hydroxyl Proton (OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O, leading to the disappearance of its signal.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 126-144 ppm): The twelve aromatic carbons will dominate the downfield region of the spectrum. The chemical shifts of these carbons are influenced by the substituents on the ring.[5][6][7] The ipso-carbons (the carbons directly attached to the methine carbon) are expected to be the most downfield among the aromatic signals. The carbons bearing the methyl groups will also have distinct chemical shifts.

  • Benzylic Methine Carbon (C-α, δ ~76 ppm): The carbon atom bonded to the hydroxyl group and the two phenyl rings is expected to resonate around 76 ppm. The attachment to the electronegative oxygen atom causes a significant downfield shift.

  • Methyl Carbons (δ ~20 ppm): The two methyl carbons will appear in the upfield region of the spectrum, typically around 20 ppm.

Comparative Analysis and Verification

To validate the experimental data, it is best practice to compare it with data from established NMR databases or with predicted spectra from computational software.

  • Spectral Databases: Resources such as the Spectral Database for Organic Compounds (SDBS) and PubChem provide access to a vast collection of experimental NMR data.[8] While a spectrum for the exact target molecule may not always be available, data for structurally similar compounds can provide valuable reference points.

  • NMR Prediction Software: Several software packages can predict ¹H and ¹³C NMR spectra based on the molecular structure. These predictions, while not a substitute for experimental data, can be a powerful tool for initial peak assignment and for identifying potential discrepancies between the expected and observed spectra.

Any significant deviations between the experimental and predicted or database spectra should be investigated. Potential causes for such discrepancies include the presence of impurities, unexpected molecular conformations, or strong solvent effects.

Visualizing the Analysis Workflow

The logical flow of NMR data acquisition and analysis can be represented as follows:

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (CDCl₃) Purification->SamplePrep NMR_Acquisition ¹H and ¹³C NMR Spectra Acquisition SamplePrep->NMR_Acquisition DataProcessing Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing PeakAssignment Peak Assignment & Interpretation DataProcessing->PeakAssignment Comparison Comparison with Databases/Predictions PeakAssignment->Comparison StructureValidation Structure Validation Comparison->StructureValidation

Caption: Workflow for the synthesis, NMR data acquisition, and structural analysis of this compound.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the principles behind chemical shifts and coupling patterns, and by leveraging comparative data from established resources, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides a foundational framework for the application of NMR spectroscopy in the rigorous characterization of novel organic compounds, a critical step in the advancement of drug discovery and materials science.

References

  • Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. MCC Organic Chemistry. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

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  • ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8. 1 H NMR spectra of (2-benzotellurophenyl)diphenylmethanol (8). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0180290). Retrieved from [Link]

  • Scribd. (n.d.). Diphenylmethanol 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Benzhydrol. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0274599). Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • AOBChem. (n.d.). (3,4-Dimethylphenyl)methanol. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Hydroxy-phenyl)-diphenyl-methanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Ionization Techniques and Predicted Fragmentation Pathways

Introduction

(3,4-Dimethylphenyl)(phenyl)methanol (C₁₅H₁₆O, M.W. 212.29 g/mol ) is a diarylmethanol compound with a structure lending itself to complex and informative fragmentation patterns in mass spectrometry.[1] As a functionalized aromatic alcohol, its analysis is pertinent in fields ranging from synthetic chemistry to metabolomics, where unambiguous structural confirmation is paramount. Understanding its behavior under electron ionization (EI) is crucial for its identification via techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed, mechanistically-driven prediction of its EI fragmentation pathways, compares this "hard" ionization technique with "soft" ionization alternatives, and presents a validated experimental protocol for its analysis.

Our approach is grounded in the fundamental principles of mass spectrometry, where ionization imparts energy into a molecule, leading to the formation of a molecular ion which then undergoes a series of predictable bond cleavages and rearrangements to yield fragment ions.[2] For benzylic alcohols, these pathways are heavily influenced by the exceptional stability of the resulting benzylic carbocations.[3][4]

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (70 eV) is a high-energy, "hard" ionization technique that induces extensive fragmentation. This provides a detailed molecular fingerprint, ideal for structural elucidation and library matching. The ionization of this compound is predicted to occur via the removal of a non-bonding electron from the oxygen atom or a π-electron from one of the aromatic rings, forming the molecular ion (M•+) at a mass-to-charge ratio (m/z) of 212.[5]

The M•+ is expected to be of low-to-moderate abundance due to the facile nature of subsequent fragmentation steps driven by the formation of highly stabilized carbocations.

Primary Fragmentation Pathways

The major fragmentation routes from the molecular ion (m/z 212) are dominated by cleavages adjacent to the alcohol functional group and the aromatic systems.

  • Loss of a Hydroxyl Radical (•OH): This is anticipated to be the most favorable pathway. The cleavage of the C-OH bond results in the loss of a neutral hydroxyl radical (mass 17 Da), yielding a highly stable diarylmethyl cation at m/z 195 . The positive charge in this cation is extensively delocalized across both the phenyl and the 3,4-dimethylphenyl ring systems through resonance. This stability suggests that the ion at m/z 195 will be the base peak in the spectrum.

  • Alpha-Cleavage (C-C Bond Scission): Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[4]

    • Loss of the Phenyl Radical (•C₆H₅): Cleavage of the bond between the benzylic carbon and the unsubstituted phenyl ring leads to the loss of a phenyl radical (mass 77 Da). This forms a resonance-stabilized oxonium ion corresponding to protonated 3,4-dimethylbenzaldehyde at m/z 135 .

    • Loss of the Dimethylphenyl Radical (•C₈H₉): Conversely, cleavage of the bond to the dimethyl-substituted ring results in the loss of a 3,4-dimethylphenyl radical (mass 105 Da), producing the ion of protonated benzaldehyde at m/z 107 .

  • Dehydration (Loss of H₂O): The elimination of a neutral water molecule (mass 18 Da) is a common fragmentation pathway for alcohols.[4] This would produce a radical cation of the corresponding substituted stilbene at m/z 194 . While possible, this pathway is generally less dominant than cleavages that form highly stable benzylic cations.

Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to other characteristic peaks in the lower mass range:

  • From m/z 195: The base peak can lose a methyl radical (•CH₃, 15 Da) to form an ion at m/z 180 . It can also fragment to produce the phenyl cation (m/z 77 ) or the dimethylphenyl cation (m/z 105 ).

  • From m/z 135 and m/z 107: Acylium ions formed via alpha-cleavage are known to readily lose carbon monoxide (CO, 28 Da).[6]

    • The ion at m/z 135 is expected to lose CO to form the dimethylphenyl cation at m/z 107 .

    • The ion at m/z 107 will similarly lose CO to yield the phenyl cation at m/z 79 . This m/z 79 ion is a well-documented fragment in the mass spectra of benzyl alcohols.[3][6]

Predicted EI Mass Spectrum Data

The following table summarizes the key predicted fragments for this compound.

m/zProposed FormulaProposed StructureFragmentation PathwayPredicted Relative Abundance
212[C₁₅H₁₆O]•+Molecular IonIonizationLow
195[C₁₅H₁₅]+Diarylmethyl CationM•+ - •OHVery High (Base Peak)
194[C₁₅H₁₄]•+Substituted Stilbene IonM•+ - H₂OLow
135[C₉H₉O]+Protonated 3,4-DimethylbenzaldehydeM•+ - •C₆H₅Moderate
107[C₇H₇O]+Protonated BenzaldehydeM•+ - •C₈H₉Moderate
105[C₈H₉]+Dimethylphenyl CationFrom m/z 195 or m/z 135 - COModerate
79[C₆H₇]+Phenyl Cation + H₂From m/z 107 - COModerate
77[C₆H₅]+Phenyl CationFrom m/z 195Moderate
Visualization of EI Fragmentation

G M Molecular Ion (M•+) m/z 212 F195 [M - •OH]+ m/z 195 (Base Peak) M->F195 - •OH (17 Da) F194 [M - H₂O]•+ m/z 194 M->F194 - H₂O (18 Da) F135 [M - •C₆H₅]+ m/z 135 M->F135 - •C₆H₅ (77 Da) F107_primary [M - •C₈H₉]+ m/z 107 M->F107_primary - •C₈H₉ (105 Da) F77 [C₆H₅]+ m/z 77 F195->F77 - C₈H₈ F107_secondary [C₈H₉]+ m/z 107 F135->F107_secondary - CO (28 Da) F79 [C₆H₇]+ m/z 79 F107_primary->F79 - CO (28 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Part 2: Comparison with Alternative Methodologies

While EI-MS provides rich structural detail, its high-energy nature can sometimes prevent the observation of the molecular ion, complicating molecular weight determination. A multi-faceted analytical approach is therefore recommended.

Soft Ionization: ESI and CI

Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" techniques that impart significantly less energy to the analyte.

  • Mechanism: Instead of electron bombardment, these methods typically involve proton transfer in the gas phase, leading to the formation of a protonated molecule, [M+H]⁺, or adducts like [M+Na]⁺.

  • Expected Result: For this compound, ESI or CI would be expected to produce a very strong signal at m/z 213 ([M+H]⁺), with minimal to no fragmentation.

  • Application: These techniques are superior for confirming the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), one can select the m/z 213 ion and induce fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum can then be used for structural confirmation, often yielding complementary information to the EI spectrum.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) / Chemical Ionization (CI)
Ionization Energy High (Hard)Low (Soft)
Primary Ion Molecular Ion (M•+), m/z 212Protonated Molecule ([M+H]⁺), m/z 213
Fragmentation Extensive, "fingerprint" spectrumMinimal, preserves molecular ion
Primary Use Case Structural Elucidation, Library IDMolecular Weight Confirmation
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for de novo structure elucidation. While mass spectrometry identifies the mass of the molecule and its fragments, ¹H and ¹³C NMR spectroscopy provides definitive information about the carbon-hydrogen framework, including the number of protons and carbons, their chemical environments, and their connectivity. For this compound, NMR would unambiguously confirm the substitution pattern on the aromatic rings and the presence of the benzylic proton and alcohol group.

Part 3: Experimental Protocol for GC-MS Analysis

This protocol describes a self-validating system for the analysis of this compound. The inclusion of a quality control standard ensures system suitability before sample analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve sample in Dichloromethane (1 mg/mL) A1 Inject 1 µL into GC Inlet (Splitless Mode, 280°C) P1->A1 P2 Prepare QC standard (e.g., Octadecane) P2->A1 System Suitability A2 GC Separation (e.g., DB-5ms column) A1->A2 A3 EI Ionization (70 eV) Source Temp: 230°C A2->A3 A4 Mass Analyzer (Scan m/z 40-400) A3->A4 D1 Integrate Peaks A4->D1 D2 Analyze Mass Spectrum D1->D2 D3 Compare to Predicted Fragmentation D2->D3

Caption: Standard workflow for the GC-EI-MS analysis of the target compound.

Methodology Details
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a high-purity solvent like Dichloromethane or Ethyl Acetate to a final concentration of 1 mg/mL.

    • Prepare a quality control (QC) sample, such as a C18 alkane standard, to verify instrument performance (retention time stability, peak shape).

  • Gas Chromatography (GC) Parameters:

    • Injector: 280°C, Splitless mode (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • Causality: This temperature program ensures good separation of the analyte from potential impurities and solvent, while the high final temperature ensures the column is cleaned after each run.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40 to 400 to ensure detection of the molecular ion and all significant fragments.

    • Causality: Standard 70 eV EI energy allows for comparison with established mass spectral libraries. The source temperature is a balance between preventing analyte condensation and minimizing thermal degradation.

  • Data Analysis & Validation:

    • First, analyze the QC sample to confirm system suitability.

    • Analyze the sample and identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the observed m/z values and their relative abundances to the predicted fragmentation pattern detailed in this guide. The presence of the expected base peak (m/z 195) and other key fragments (m/z 212, 135, 107) would provide high confidence in the compound's identity.

References

  • PubMed. (n.d.). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Mol-Instincts. (n.d.). (3,4-Dimethylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (3,4-Dimethoxy-2-phenylphenyl)methanol. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

  • YouTube. (2021). Mass Fragmentation of Phenylmethanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). General EI (electron ionization) fragmentation pattern of compounds 1–10. Retrieved from [Link]

  • Au.dk. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Triarylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted triarylmethanes (TRAMs) represent a cornerstone of synthetic chemistry. Their unique three-dimensional, propeller-like structures are fundamental to a vast array of applications, from iconic dyes and functional materials to critical scaffolds in medicinal chemistry and pharmaceutical agents.[1][2][3][4] The value of these compounds has driven the development of a diverse range of synthetic strategies, each with its own set of advantages and inherent limitations.

This guide provides an in-depth comparison of the most prominent synthetic routes to substituted triarylmethanes. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and comparative performance of these methods, offering the insights necessary for researchers to make informed decisions in their synthetic planning.

Classical Approaches: The Foundation of TRAM Synthesis

The earliest and most established methods for constructing the triarylmethane core remain relevant for their simplicity and use of readily available starting materials.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is the quintessential method for forging aryl-aryl bonds and has been a workhorse for TRAM synthesis for over a century.[5] The most common variant involves the acid-catalyzed reaction of an electron-rich arene with a diarylmethanol, its corresponding ether or halide, or an aromatic aldehyde.[1][6][7]

Mechanism and Causality:

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis or Brønsted acid catalyst generates a highly electrophilic diarylmethyl carbocation from the precursor. This carbocation is then attacked by an electron-rich aromatic nucleophile to form the final triarylmethane product. The choice of a strong acid catalyst is critical to facilitate the formation of this key carbocation intermediate. However, this necessity for strong acids (e.g., AlCl₃, H₂SO₄) or potent Lewis acids (e.g., AuCl₃, ZnBr₂) is also the source of the method's primary drawbacks.[1][5]

Diagram: Generalized Friedel-Crafts Alkylation Mechanism

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Aromatic Substitution diaryl Ar₂(R)C-OH intermediate [Ar₂C-OH-LA]⁺ diaryl->intermediate + LA catalyst Lewis Acid (LA) carbocation Ar₂C⁺ (Electrophile) intermediate->carbocation - [HO-LA]⁻ arene Ar'-H (Nucleophile) sigma_complex Sigma Complex carbocation->sigma_complex + Ar'-H water_complex [HO-LA]⁻ arene->sigma_complex product Ar₂C-Ar' (Triarylmethane) sigma_complex->product - H⁺ G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Product Formation A Diarylmethyl Precursor (e.g., Ar₂CH-X) C Transition Metal Catalyst + Ligand + Base A->C B Aryl Coupling Partner (e.g., Ar'-M) B->C D Triarylmethane (Ar₂CH-Ar') C->D C-C Bond Formation

Caption: Modular approach of transition-metal-catalyzed cross-coupling.

Comparative Performance Analysis

The optimal synthetic route depends heavily on the specific target molecule, required scale, and available resources. The following table provides a comparative summary to guide this decision-making process.

FeatureFriedel-Crafts AlkylationGrignard ReactionTransition-Metal Cross-CouplingC-H Functionalization
Conditions Harsh (Strong Acid)Mild (but strictly anhydrous)Generally MildMild to Moderate
Yields Variable (Poor to Excellent)Good to ExcellentGood to ExcellentGood to Excellent [8]
Substrate Scope Limited to e⁻-rich arenesBroad (for arylmetal)Very Broad [3][7]Broad [8]
Functional Group Tolerance PoorVery PoorExcellentGood to Excellent
Regioselectivity PoorN/A (for symmetrical)ExcellentHigh [9]
Stereocontrol Not generally possibleNot generally possiblePossible (enantioselective) [3]Excellent (enantioselective) [8]
Scalability HighModerate (anhydrous)Moderate (catalyst cost)Moderate to Low
Key Advantage Simplicity, Low CostDirect, ConvergentPrecision, VersatilityAtom Economy, Step Efficiency

Featured Experimental Protocols

To provide a practical context, we detail two distinct protocols for the synthesis of a triarylmethane.

Protocol 1: Classical Grignard Synthesis of Malachite Green

This protocol is adapted from procedures used in undergraduate laboratories and demonstrates the classical Grignard approach. [10][11] Objective: Synthesize the triarylmethane dye Malachite Green from 4-bromo-N,N-dimethylaniline and methyl benzoate.

Methodology:

  • Grignard Reagent Preparation:

    • All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere.

    • To a round-bottom flask containing magnesium turnings (1.2 eq) and a small iodine crystal, add anhydrous tetrahydrofuran (THF).

    • Add a solution of 4-bromo-N,N-dimethylaniline (2.0 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction.

    • Reflux the mixture for 30-60 minutes until the magnesium is consumed. The solution should turn the characteristic grayish-brown of a Grignard reagent. [11]2. Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

    • Slowly add a solution of methyl benzoate (1.0 eq) in anhydrous THF dropwise with vigorous stirring. [11] * After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup and Isolation:

    • Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride or 10% hydrochloric acid. [11]This step is exothermic and should be performed with caution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a deeply colored solid, can be purified by recrystallization or column chromatography.

Self-Validation: The successful formation of the Grignard reagent is visually confirmed by the disappearance of magnesium and the color change. The final product's intense blue-green color is a strong indicator of success. Characterization by UV-Vis spectroscopy should show a strong absorbance maximum characteristic of Malachite Green.

Protocol 2: Modern Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on the innovative work of the Watson group for the synthesis of unsymmetrical TRAMs. [3] Objective: Synthesize 4-methoxy-4',4''-dimethyltriphenylmethane via Suzuki-Miyaura coupling.

Methodology:

  • Reactant Preparation:

    • Synthesize the required electrophile, bis(4-methylphenyl)methyl 2,3,4,5,6-pentafluorobenzoate, from bis(4-methylphenyl)methanol.

  • Coupling Reaction:

    • In a glovebox, charge a vial with the Pd(IPr)G3 precatalyst (1 mol%), the diarylmethyl ester electrophile (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

    • Add anhydrous 1,4-dioxane as the solvent.

    • Seal the vial and remove it from the glovebox. Heat the reaction mixture at 80 °C for 12-24 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the pure triarylmethane product.

Self-Validation: The reaction's progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials. [3]The final product should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Conclusion

The synthesis of substituted triarylmethanes has evolved significantly from its classical roots. While traditional Friedel-Crafts and Grignard reactions offer simplicity and cost-effectiveness for certain targets, their limitations in scope and functional group tolerance are significant. Modern transition-metal-catalyzed methods, particularly Suzuki-Miyaura couplings and C-H functionalization strategies, provide unparalleled precision, mild conditions, and broad applicability. [3][7]These advanced techniques empower researchers to construct complex, highly functionalized, and chiral triarylmethanes that were previously inaccessible, paving the way for new discoveries in materials science and drug development. The choice of synthetic route is a strategic decision that must balance the complexity of the target molecule with considerations of efficiency, cost, and scale.

References

  • Hu, Y., et al. (2023). Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes. Organic Letters, 25(22), 4000-4004. Available from: [Link]

  • Jaratjaroonphong, J. (2015). Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkylation. Burapha Science Journal, 20(2), 171-184. Available from: [Link]

  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education, 73(3), 259. Available from: [Link]

  • Knochel, P., et al. (2018). Transition-Metal-Free Synthesis of Polyfunctional Triarylmethanes and 1,1-Diarylalkanes by Sequential Cross-Coupling of Benzal Diacetates with Organozinc Reagents. Angewandte Chemie International Edition, 57(35), 11433-11437. Available from: [Link]

  • List, B., et al. (2014). Enantioselective Synthesis of Triarylmethanes by Chiral Imidodiphosphoric Acids Catalyzed Friedel–Crafts Reactions. Organic Letters, 16(5), 1446-1449. Available from: [Link]

  • Watson, D. A., et al. (2022). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis, 12(15), 9036-9043. Available from: [Link]

  • Rao, Q., et al. (2023). A Cascade Synthesis of Unsymmetrical Furanized Triarylmethanes via Gold Self-Relay Catalysis. Molecules, 28(13), 5108. Available from: [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Available from: [Link]

  • Clayden, J., et al. (2021). Triarylmethanes and their Medium-Ring Analogues by Unactivated Truce–Smiles Rearrangement of Benzanilides. Angewandte Chemie International Edition, 60(21), 11272-11277. Available from: [Link]

  • Studer, A., et al. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Chemical Science, 14(14), 3748-3755. Available from: [Link]

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The Multifaceted Biological Activities of Diarylmethane Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the diarylmethane scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] Its inherent structural flexibility and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various diarylmethane derivatives, offering researchers, scientists, and drug development professionals a critical overview of their potential in oncology, infectious diseases, and beyond. We will delve into their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties, supported by experimental data and detailed methodologies to facilitate reproducible research.

Anticancer Activity: A Primary Focus of Diarlymethane Derivatives

The cytotoxicity of diarylmethane derivatives against various cancer cell lines has been extensively investigated, revealing potent anticancer potential.[2][3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2][4]

Comparative Cytotoxicity

A comparative analysis of the half-maximal inhibitory concentration (IC50) values of several diarylmethane derivatives against a panel of human cancer cell lines highlights their varying degrees of efficacy and selectivity.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6a (a bis(heteroaryl)methane)HuTu-80 (duodenal adenocarcinoma)1.7[2]
M-HeLa (cervical carcinoma)11[2]
Compound 5a (a dihetarylmethane)HuTu-80 (duodenal adenocarcinoma)2.9[2]
Compound 12a (olefinic diarylmethane)HT-29 (colorectal cancer)Not specified, but highly active[1]
HCT116 (colorectal cancer)Not specified, but highly active[1]
Diarylurea derivatives H-460, HT-29, A549, MDA-MB-2310.089 - 5.46[5]

Note: Lower IC50 values indicate higher cytotoxic potency.

Mechanism of Anticancer Action: Inducing Cell Death

The anticancer effects of diarylmethane derivatives are often mediated through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis.[2] Furthermore, they have been observed to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells.[2][3] Some derivatives also influence critical cell survival signaling pathways, such as the Raf/MEK/ERK and PI3K/AKT pathways.[1][5]

anticancer_mechanism Diarylmethane Diarylmethane Derivatives Mitochondria Mitochondrial Pathway Activation Diarylmethane->Mitochondria Glycolysis Glycolysis Inhibition Diarylmethane->Glycolysis Signaling Inhibition of Survival Pathways (e.g., Raf/MEK/ERK, PI3K/AKT) Diarylmethane->Signaling Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Glycolysis->CellDeath Signaling->Apoptosis

Caption: Proposed anticancer mechanism of diarylmethane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Diarylmethane derivatives

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diarylmethane derivatives and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial Pathogens

Diarylmethane derivatives have also demonstrated promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.[6]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial potency of a compound. The following table summarizes the MIC values of selected diarylmethane derivatives against various bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
RK01–RK05, RK08-RK10 MRSA2 - 41.5[7]
S. aureus1.3 - 41.5[7]
B. subtilis1.3 - 41.5[7]
RK10 E. coli47.64[7]
3,3′-diindolylmethane derivatives (5a, 5d) Gram-positive and Gram-negative bacteria6.5 - 62.5[6]
3,5-diaryl-1,2,4-oxadiazole derivatives (26, 27, 30) E. coli~60 - 68 µM[8]
P. mirabilis~72 - 76 µM[8]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Diarylmethane derivatives

  • Bacterial strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the diarylmethane derivatives in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: Scavenging Free Radicals

Certain diarylmethane derivatives exhibit antioxidant properties by scavenging free radicals, which are implicated in various disease processes. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating this activity.[9][10]

Comparative Antioxidant Potential

The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Derivative ClassAntioxidant Activity (DPPH assay)Reference
Phenolic diarylmethanesGenerally exhibit radical scavenging activity.[9]
Specific derivatives IC50 values vary depending on the specific substitutions on the aryl rings.[9][11]

Note: A lower IC50 value indicates stronger antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Diarylmethane derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the diarylmethane derivatives in methanol.

  • Reaction Mixture: Add the DPPH solution to each well containing the sample solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Enzyme Inhibition: Targeting Key Biological Processes

Diarylmethane derivatives have been shown to inhibit the activity of specific enzymes, suggesting their potential for treating diseases where these enzymes play a critical role. For instance, certain bromophenol diarylmethane derivatives are effective inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE).[12]

Comparative Enzyme Inhibitory Activity

The inhibitory potency is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Derivative ClassTarget EnzymeKi (nM)IC50 (nM)Reference
Bromophenol derivatives Carbonic Anhydrase I (hCA I)2.53 - 25.6712.38 - 38.50[12]
Carbonic Anhydrase II (hCA II)1.63 - 15.05-[12]
Acetylcholinesterase (AChE)6.54 - 24.86-[12]

Note: Lower Ki and IC50 values signify more potent enzyme inhibition.

Mechanism of Enzyme Inhibition

The mechanism of enzyme inhibition by diarylmethane derivatives can vary. For example, phenolic derivatives are known to bind non-classically to carbonic anhydrase.[12] The specific interactions and the mode of inhibition (e.g., competitive, non-competitive, or mixed) are crucial for understanding their therapeutic potential and for guiding further drug design.

enzyme_inhibition cluster_0 Enzyme Inhibition by Diarylmethane Derivatives Enzyme Enzyme (e.g., Carbonic Anhydrase, Acetylcholinesterase) Binding Binding to Active Site or Allosteric Site Enzyme->Binding Diarylmethane Diarylmethane Derivative Diarylmethane->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Therapeutic Therapeutic Effect Inhibition->Therapeutic

Caption: General workflow of enzyme inhibition by diarylmethane derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of the diverse biological activities of diarylmethane derivatives, underscoring their significant potential in drug discovery. Their potent anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties, coupled with their synthetic accessibility, make them an attractive scaffold for the development of novel therapeutics.

Future research should focus on elucidating the detailed structure-activity relationships to optimize the potency and selectivity of these compounds. Further investigations into their mechanisms of action will provide a deeper understanding of their therapeutic potential and may reveal novel molecular targets. The continued exploration of the diarylmethane scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. ([Link])

  • Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. ([Link])

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. ([Link])

  • Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. ([Link])

  • Diarylureas as Antitumor Agents. ([Link])

  • Molecular Modelling Study and Antibacterial Evaluation of Diphenylmethane Derivatives as Potential FabI Inhibitors. ([Link])

  • Synthesis and antibacterial evaluation of 3,3′-diindolylmethane derivatives. ([Link])

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ([Link])

  • MIC values of all target compounds (3a-3h) μg/mL against microbial strains. ([Link])

  • IC50 values of the antioxidant activity test using DPPH method. ([Link])

  • Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. ([Link])

  • Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. ([Link])

  • Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. ([Link])

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. ([Link])

  • DPPH Radical Scavenging Assay. ([Link])

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comparison of different catalysts for diarylmethanol cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Diarylmethanes, in particular, are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and materials. The direct use of readily available diarylmethanols as coupling partners represents a significant advance in synthetic efficiency, circumventing the need for pre-functionalization to halides or other leaving groups. This guide provides a comparative analysis of different transition metal catalysts—palladium, nickel, copper, and iron—for the cross-coupling of diarylmethanols, offering insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Diarylmethanol Cross-Coupling

Transition metal-catalyzed cross-coupling reactions have revolutionized the way chemists approach the synthesis of complex molecules. The direct functionalization of alcohols via C–O bond cleavage is a synthetically valuable yet challenging transformation. Diarylmethanols, being benzylic alcohols, offer a unique reactivity profile that can be harnessed for C(sp³)–C(sp²) bond formation. The choice of catalyst is paramount in these transformations, dictating the reaction's efficiency, substrate scope, and functional group tolerance. This guide will delve into the catalytic systems based on palladium, nickel, copper, and iron, providing a framework for catalyst selection based on experimental data and mechanistic understanding.

Palladium Catalysis: The Classic Workhorse

Palladium catalysts are the most established and widely used for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling. Their application in the direct coupling of benzylic alcohols with arylboronic acids has been demonstrated, offering an atom-economical route to diarylmethanes.

Mechanistic Insights

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling of benzylic alcohols involves the activation of the C-O bond. This can proceed through various pathways, but a plausible cycle involves the coordination of the alcohol to the palladium center, followed by C-O bond cleavage to form a palladium-alkoxide intermediate. Subsequent transmetalation with the organoboron reagent and reductive elimination yields the desired diarylmethane and regenerates the active Pd(0) catalyst.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (C-O Activation) Pd(0)L2->Oxidative_Addition R-OH Pd(II)_Intermediate R-Pd(II)-OH(L2) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'B(OH)2, Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Aryl_Intermediate R-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar' (Diarylmethane) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling of benzylic alcohols.

Performance and Scope

Palladium-catalyzed systems are known for their reliability and broad substrate scope with respect to the arylboronic acid partner. Both electron-rich and electron-poor arylboronic acids can be effectively coupled. However, the direct coupling of benzylic alcohols can sometimes require higher temperatures and specific ligands to achieve high yields. A notable advantage is the often straightforward reaction setup and purification.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzyl Carbonate

While direct coupling of the alcohol is possible, a highly efficient method involves the in-situ or prior conversion of the benzyl alcohol to a more reactive carbonate or acetate.[1]

Reaction:

  • Step 1: Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, add the benzyl carbonate (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Step 2: Addition of Catalyst and Solvent: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a phosphine ligand such as PPh₃ (4 mol%). Add a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Step 3: Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nickel Catalysis: A Powerful and Versatile Alternative

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a wide range of cross-coupling reactions.[2] In the context of diarylmethanol coupling, nickel catalysts have shown remarkable efficiency, particularly in cross-electrophile coupling reactions.[3][4] A key advantage of nickel is its ability to catalyze reactions with a broad range of functional groups and to engage in different mechanistic pathways, including those involving radical intermediates.[3][5][6][7]

Mechanistic Insights

Nickel-catalyzed cross-electrophile couplings of benzylic alcohols often proceed via a radical mechanism. The reaction is typically initiated by the formation of a low-valent nickel species. The benzylic alcohol is activated, for instance by forming an oxalate ester in situ, which then undergoes a single-electron transfer (SET) from the nickel catalyst to generate a benzyl radical. This radical then participates in the catalytic cycle, which involves oxidative addition of the aryl halide to nickel, reaction with the benzyl radical, and reductive elimination to afford the diarylmethane product.

Nickel_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition Ar-X Ar-Ni(II)-X(L2) Ar-Ni(II)-X(L2) Oxidative_Addition->Ar-Ni(II)-X(L2) Radical_Capture Radical Capture Ar-Ni(II)-X(L2)->Radical_Capture Ar-Ni(III)-R(L2) Ar-Ni(III)-R(L2) Radical_Capture->Ar-Ni(III)-R(L2) Reductive_Elimination Reductive Elimination Ar-Ni(III)-R(L2)->Reductive_Elimination Product R-Ar (Diarylmethane) Reductive_Elimination->Product Ni(I)L2 Ni(I)L2 Reductive_Elimination->Ni(I)L2 Catalyst Regeneration Radical_Generation R-OH -> R• (via activated ester) Radical_Generation->Radical_Capture Ni(I)L2->Ni(0)L2 Reductant

Caption: Plausible radical-based catalytic cycle for Nickel-catalyzed cross-electrophile coupling of benzylic alcohols.

Performance and Scope

Nickel catalysts exhibit excellent functional group tolerance, with functionalities such as aldehydes, ketones, esters, and nitriles being compatible with the reaction conditions.[4] They can effectively couple a wide range of (hetero)aryl electrophiles, including chlorides, which are often challenging substrates for palladium catalysts.[4] The reactions often proceed under mild conditions and can be highly selective.

Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling of a Benzyl Alcohol with an Aryl Halide

This protocol is adapted from a procedure involving a titanium co-reductant.[3][6]

Reaction:

  • Step 1: Catalyst Preparation: In a glovebox, to a vial containing a magnetic stir bar, add the nickel catalyst (e.g., NiCl₂(dme), 5 mol%) and a suitable ligand (e.g., a bipyridine or phenanthroline derivative, 6 mol%).

  • Step 2: Addition of Reagents: To the catalyst mixture, add the aryl halide (1.0 mmol), the benzyl alcohol (1.2 mmol), a reductant (e.g., manganese powder, 2.0 mmol), and an activator if required by the specific protocol.

  • Step 3: Solvent Addition and Reaction: Add a dry, degassed solvent (e.g., THF or 1,4-dioxane). Seal the vial and stir the reaction mixture at the specified temperature (often ranging from room temperature to 80 °C) for the required time (typically 12-24 hours).

  • Step 4: Quenching and Work-up: After the reaction is complete, quench the reaction by carefully adding it to an aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Step 5: Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired diarylmethane.

Copper Catalysis: The Economical and Sustainable Choice

Copper is an earth-abundant and inexpensive metal, making it an attractive alternative to precious metals like palladium. Copper-catalyzed cross-coupling reactions have a long history, and recent advances have expanded their scope and utility, including the functionalization of benzylic C-H bonds.[8][9][10]

Mechanistic Insights

Copper-catalyzed C-C bond formations can proceed through various mechanisms, often involving Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycles. In the context of benzylic C-H functionalization, a radical-based pathway is often proposed. A Cu(I) species can activate an oxidant to generate a radical that abstracts a hydrogen atom from the benzylic position, forming a benzyl radical. This radical can then be trapped by a Cu(II) species, which, after coupling with the other partner, undergoes reductive elimination.

Copper_Catalytic_Cycle Cu(I) Cu(I) Oxidation Oxidation Cu(I)->Oxidation Oxidant Cu(II) Cu(II) Oxidation->Cu(II) HAT Hydrogen Atom Abstraction (HAT) Cu(II)->HAT R-H Coupling Coupling Cu(II)->Coupling Nu- R• Benzyl Radical (R•) HAT->R• R•->Coupling R-Cu(III)-Nu R-Cu(III)-Nu Coupling->R-Cu(III)-Nu Reductive_Elimination Reductive Elimination R-Cu(III)-Nu->Reductive_Elimination Reductive_Elimination->Cu(I) Catalyst Regeneration Product R-Nu Reductive_Elimination->Product

Caption: A possible catalytic cycle for Copper-catalyzed benzylic C-H functionalization.

Performance and Scope

Copper catalysts have shown promise in the cross-coupling of benzylic C-H bonds with a variety of nucleophiles, including alcohols and azoles.[9][11] The reactions can often be performed under relatively mild conditions. While the direct diarylmethanol Suzuki-type coupling is less developed compared to palladium and nickel, the ability of copper to mediate C(sp³)-C(sp²) bond formation with other coupling partners, such as organomagnesium reagents, is well-established.[12]

Experimental Protocol: Copper-Mediated Cross-Coupling of a Functionalized Arylmagnesium Reagent with a Benzylic Bromide

This protocol illustrates a copper-mediated approach to forming a C(sp³)–C(sp²) bond.[12]

Reaction:

  • Step 1: Preparation of the Arylmagnesium Reagent: Prepare the functionalized arylmagnesium bromide in situ via an iodine-magnesium exchange reaction.

  • Step 2: Transmetalation: To the freshly prepared Grignard reagent at low temperature (-20 °C), add a solution of CuCN·2LiCl.

  • Step 3: Cross-Coupling: To the resulting arylcopper species, add the benzylic bromide. Allow the reaction to warm to room temperature and stir until completion.

  • Step 4: Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.

Iron Catalysis: The Emerging Green Frontier

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for developing sustainable catalytic processes. While iron-catalyzed cross-coupling reactions are still developing, they have shown great promise for specific transformations, including the coupling of C(sp³) centers.[13][14][15][16]

Mechanistic Insights

Iron catalysis often involves radical pathways and can proceed through various oxidation states of iron. For the cross-electrophile coupling of benzyl halides, a proposed mechanism involves the oxidative addition of the benzyl halide to a low-valent iron species, generating a benzyliron intermediate. This can then react with the other electrophile in a catalytic cycle that may involve Fe(I)/Fe(III) or Fe(0)/Fe(II) species.

Iron_Catalytic_Cycle Fe(0)Ln Fe(0)Ln Oxidative_Addition_1 Oxidative Addition Fe(0)Ln->Oxidative_Addition_1 R-X R-Fe(II)-X(Ln) R-Fe(II)-X(Ln) Oxidative_Addition_1->R-Fe(II)-X(Ln) Oxidative_Addition_2 Oxidative Addition R-Fe(II)-X(Ln)->Oxidative_Addition_2 Ar-X' R-Fe(IV)-X-Ar(Ln) R-Fe(IV)-X-Ar(Ln) Oxidative_Addition_2->R-Fe(IV)-X-Ar(Ln) Reductive_Elimination Reductive Elimination R-Fe(IV)-X-Ar(Ln)->Reductive_Elimination Product R-Ar Reductive_Elimination->Product Fe(II)Ln Fe(II)Ln Reductive_Elimination->Fe(II)Ln Catalyst Regeneration Fe(II)Ln->Fe(0)Ln Reductant

Caption: A simplified representation of a possible catalytic cycle for Iron-catalyzed cross-electrophile coupling.

Performance and Scope

Iron catalysts have been successfully employed in the cross-electrophile coupling of benzyl halides with disulfides and aryl chlorides with unactivated alkyl chlorides.[14][17] A key advantage is the ability of iron to selectively activate C(sp³)-halide bonds in the presence of aryl halides, a selectivity that can be orthogonal to that of palladium catalysts.[15] The direct coupling of diarylmethanols is a less explored area for iron catalysis, but the existing literature on related C(sp³) couplings suggests significant potential.

Experimental Protocol: Iron-Catalyzed Cross-Electrophile Coupling of a Benzyl Bromide with a Disulfide

This protocol is adapted from a reported procedure.[14]

Reaction:

  • Step 1: Reaction Setup: In a glovebox, charge a vial with an iron catalyst (e.g., Fe(CO)₅, 10 mol%) and a magnetic stir bar.

  • Step 2: Addition of Reagents and Solvent: Remove the vial from the glovebox and place it under an inert atmosphere. Add the solvent (e.g., pinacolone), the benzyl bromide (1.0 equiv), and the disulfide (1.5 equiv).

  • Step 3: Reaction Execution: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 107 °C) for 24 hours.

  • Step 4: Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.

Comparative Analysis

FeaturePalladiumNickelCopperIron
Cost HighModerateLowVery Low
Toxicity ModerateModerateLowVery Low
Typical Substrates Diarylmethanols (as esters/carbonates), Arylboronic acidsDiarylmethanols, Aryl & Alkenyl halides/triflatesBenzylic C-H, Arylmagnesium reagents, Benzylic halidesBenzyl halides, Aryl chlorides
Functional Group Tolerance GoodExcellentGoodModerate to Good
Reaction Conditions Often requires elevated temperaturesGenerally mildMild to moderateOften requires elevated temperatures
Mechanistic Pathway Primarily Pd(0)/Pd(II)Often radical-based, Ni(0)/Ni(II)/Ni(III)Radical-based, Cu(I)/Cu(III) or Cu(II)/Cu(0)Often radical-based, various Fe oxidation states
Key Advantages Well-established, reliable, broad substrate scope for boronic acidsHigh functional group tolerance, couples challenging electrophiles (e.g., Ar-Cl), cost-effectiveLow cost, sustainable, good for C-H functionalizationVery low cost, low toxicity, unique selectivity
Current Limitations Cost, sensitivity to some functional groups, may require activated alcoholsCan be sensitive to air and moisture, ligand optimization can be crucialDirect diarylmethanol coupling with organoboron reagents is less developedSubstrate scope for direct alcohol coupling is still under exploration

Conclusion and Future Outlook

The choice of catalyst for diarylmethanol cross-coupling reactions is a critical decision that impacts the efficiency, scope, and sustainability of the synthesis. Palladium remains a reliable and well-understood catalyst for these transformations, particularly for Suzuki-Miyaura type couplings. Nickel has emerged as a highly versatile and powerful alternative, offering excellent functional group tolerance and the ability to couple a wider range of electrophiles under mild conditions. Copper and iron represent the future of sustainable catalysis, with their low cost and low toxicity. While their application in the direct cross-coupling of diarylmethanols is still evolving, their proven efficacy in related C(sp³) bond-forming reactions highlights their immense potential.

Future research will likely focus on expanding the substrate scope of copper- and iron-catalyzed reactions for direct diarylmethanol coupling, developing more active and stable catalysts that operate under even milder conditions, and elucidating the intricate mechanistic details of these transformations. The continued development of these catalytic systems will undoubtedly provide chemists with more powerful and sustainable tools for the synthesis of valuable diarylmethane structures.

References

  • Suga, T., & Ukaji, Y. (2018). Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant. Organic Letters, 20(24), 7885–7889. [Link]

  • Suga, T., et al. (2019). Nickel-catalyzed cross-coupling between benzyl alcohols and alkenyl triflates assisted by titanium-mediated radical C–O bond cleavage. Chemical Communications, 55(64), 9511-9514. [Link]

  • Suga, T., & Ukaji, Y. (2018). Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant. Organic Letters, 20(24), 7885-7889. [Link]

  • Wang, D., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society, 142(49), 20514–20519. [Link]

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  • Hie, L., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1673-1676. [Link]

  • Picazo, E., et al. (2022). C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. ChemRxiv. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semenya, J., et al. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(7), 4903–4912. [Link]

  • Semenya, J., et al. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(7), 4903–4912. [Link]

  • Knochel, P., et al. (2001). Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides. Organic Letters, 3(21), 3245–3248. [Link]

  • Semenya, J., et al. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(7), 4903–4912. [Link]

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A Senior Application Scientist's Guide to Purity Validation of (3,4-Dimethylphenyl)(phenyl)methanol by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the quality of chemical intermediates is paramount. The purity of these building blocks directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.[1] (3,4-Dimethylphenyl)(phenyl)methanol (CAS No: 14189-53-8), a diarylmethanol derivative, serves as a key intermediate in various synthetic pathways.[2] Its molecular structure, featuring two aromatic rings, makes it a prime candidate for analysis by UV-based detection methods.

This guide provides an in-depth, experience-driven framework for the validation of a purity testing method for this compound using High-Performance Liquid Chromatography (HPLC). As the gold standard for the analysis of non-volatile organic compounds, HPLC offers unparalleled precision and versatility.[3] We will explore the causality behind chromatographic choices, present a detailed validation protocol grounded in ICH guidelines, and objectively compare HPLC with orthogonal analytical techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound purity assessment strategy.

The Analyte: Understanding this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.

  • Structure and Properties: this compound has a molecular formula of C₁₅H₁₆O and a molecular weight of 212.29 g/mol .[4] Its structure consists of a methanol carbon bonded to a phenyl group and a 3,4-dimethylphenyl group. This structure imparts significant hydrophobicity, making it well-suited for Reversed-Phase HPLC (RP-HPLC). The presence of two aromatic chromophores allows for sensitive detection using UV-Vis spectrophotometry. With a boiling point of approximately 354°C, it is not sufficiently volatile for routine analysis by Gas Chromatography without derivatization.[4]

  • Potential Impurities: Impurities can arise from starting materials, by-products, or degradation.[5] For this molecule, likely process-related impurities could include:

    • Starting Materials: Unreacted benzaldehyde or 3,4-dimethyl-substituted precursors.

    • Oxidation Product: (3,4-Dimethylphenyl)(phenyl)methanone (a ketone), formed by the oxidation of the secondary alcohol.

    • By-products: Isomers or products from side reactions.

    • Degradants: Products formed under stress conditions (e.g., acid, base, heat, light).

A robust analytical method must be able to separate the main component from all known and potential impurities.

The Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for pharmaceutical intermediates due to its high resolution, sensitivity, and broad applicability.[6][7]

Causality in Method Development

The goal is to develop a method that is specific, robust, and reliable. Our choices are guided by the analyte's chemistry.

  • Mode of Chromatography: Reversed-Phase HPLC is the logical choice. The analyte is moderately non-polar and will be well-retained on a hydrophobic stationary phase, allowing for separation using a polar mobile phase.[7]

  • Stationary Phase (Column) Selection: A standard C18 (octadecylsilane) column is the workhorse for RP-HPLC and a suitable starting point. However, due to the presence of two aromatic rings in the analyte, a stationary phase with phenyl-ligands (e.g., Phenyl-Hexyl) can offer alternative selectivity.[8] The π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase can enhance the resolution between the main peak and structurally similar impurities.[9]

  • Mobile Phase Selection: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol is optimal. ACN is often preferred due to its lower viscosity and better UV transparency. A gradient (i.e., increasing the percentage of organic solvent over time) is necessary to elute any more strongly retained impurities while ensuring the main peak is sharp and well-resolved.

  • Detector and Wavelength: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. By scanning across a range of wavelengths, a DAD allows for the selection of the optimal wavelength for maximum absorbance (λ-max) of the analyte, ensuring high sensitivity. It also provides peak purity analysis by comparing spectra across a single peak. For this compound, a wavelength around 220-230 nm is a logical starting point to capture the electronic transitions of the phenyl rings.

Experimental Protocol: HPLC Purity Determination

This protocol represents a validated starting point for analysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD.

  • Chromatographic Data System (CDS) for control and data processing.

Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50% to 95% B, 15-18 min: 95% B, 18.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection DAD, 225 nm
Injection Vol. 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the diluent.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculation: Determine the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Method Validation: A Self-Validating System

Validation demonstrates that an analytical procedure is fit for its intended purpose.[10] The protocol must adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

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subgraph "cluster_val" { label="ICH Q2(R2) Validation Protocol"; style="filled,rounded"; bgcolor="#FFFFFF";

}

Validated [label="Validated Method\n(Fit for Purpose)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dev -> Specificity [lhead="cluster_val", label="Begin Validation"]; Robustness -> Validated; } } Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or blank components.[13]Peak is spectrally pure (by DAD). Resolution > 2 between analyte and closest impurity.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[13]Correlation coefficient (r²) ≥ 0.999.
Range The interval where the method is precise, accurate, and linear.[10]For purity: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.[13]Mean recovery of 98.0% to 102.0% for spiked samples at 3 concentrations.
Precision The degree of scatter between a series of measurements.Repeatability (n=6): %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD ≤ 2.0% (different day/analyst/instrument).
LOD / LOQ Lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain met. Peak areas do not change significantly.

Comparative Analysis: Alternative and Orthogonal Techniques

While HPLC is the primary choice, other techniques offer complementary information and serve as orthogonal methods for cross-validation.

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ans_routine [label="Routine Purity &\nImpurity Profile", shape=box]; ans_volatile [label="Volatile Impurities\n(e.g., Residual Solvents)", shape=box]; ans_absolute [label="Absolute Quantification\n(Primary Method)", shape=box]; ans_id [label="Unknown Impurity\nIdentification", shape=box];

tech_hplc [label="HPLC-UV", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tech_gc [label="GC-FID/MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tech_qnmr [label="qNMR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tech_lcms [label="LC-HRMS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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ans_routine -> tech_hplc; ans_volatile -> tech_gc; ans_absolute -> tech_qnmr; ans_id -> tech_lcms; } } Caption: Decision guide for selecting the appropriate analytical technique.

Gas Chromatography (GC)

GC separates compounds that can be vaporized without decomposition.[14] For the target analyte, its high boiling point makes it unsuitable for direct GC analysis.

  • Advantages: Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis.[3][15]

  • Limitations: Not suitable for the primary purity assay of this compound due to its low volatility. Derivatization would be required, adding complexity and potential sources of error.

Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method that quantifies a molecule by measuring the NMR signal response relative to a certified internal standard.[16][17]

  • Advantages: It is a "first principles" method where the signal integral is directly proportional to the number of protons, allowing for purity determination without needing a reference standard of the analyte itself.[18] It is also non-destructive and provides rich structural information.[18][19]

  • Limitations: Lower sensitivity compared to HPLC. It may struggle to quantify impurities present at very low levels (<0.1%). The sample must be fully soluble in a deuterated solvent.[19]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Often using a High-Resolution Mass Spectrometer (HRMS), this technique couples the separation power of HPLC with the detection and identification capabilities of MS.[20][21]

  • Advantages: Unmatched sensitivity and specificity for detecting and identifying trace-level impurities.[20][22] HRMS provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, greatly aiding in its structural elucidation.[21]

  • Limitations: Quantification can be more complex than with UV detection due to variations in ionization efficiency between different compounds. It is primarily a tool for characterization and identification rather than routine quality control testing.

Summary Comparison
FeatureHPLC-UV GC-FID qNMR LC-HRMS
Principle Differential partitioning between mobile and stationary phases.Partitioning between gas mobile phase and stationary phase.Nuclear spin resonance in a magnetic field.Mass-to-charge ratio of ionized molecules.
Primary Use Case Purity assay and impurity profiling (Ideal) Residual solvents and volatile impurities.Absolute purity determination (Orthogonal Method).Impurity identification and structural elucidation.
Sensitivity High (ng to pg range)Very High (pg range)Moderate (µg to mg range)Extremely High (pg to fg range)
Specificity Good (based on retention time and UV spectrum)High (based on retention time)Very High (based on unique chemical shifts)Exceptional (based on mass-to-charge ratio)
Sample Throughput HighHighModerateModerate to Low
Quantification Straightforward (relative to a standard)Straightforward (relative to a standard)Absolute (relative to an internal standard)Complex (ionization efficiency varies)

Conclusion

The validation of an analytical method for purity determination is a critical component of quality assurance in pharmaceutical development. For a non-volatile, UV-active intermediate like This compound , a well-developed Reversed-Phase HPLC method stands as the most robust, reliable, and appropriate choice for routine quality control. Its high resolution, sensitivity, and straightforward quantification make it ideally suited for this purpose.

The validation process, rigorously following ICH Q2(R2) guidelines, ensures that the method is fit for its intended use, providing trustworthy data batch after batch. While HPLC is the primary workhorse, orthogonal techniques like qNMR and LC-MS play crucial, complementary roles. qNMR offers an excellent, unbiased method for the absolute purity determination of reference standards, while LC-MS is indispensable for the identification and structural characterization of unknown impurities. A comprehensive purity control strategy should leverage the strengths of each of these techniques to ensure the highest quality of pharmaceutical intermediates.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
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  • Impurity Profiling with HRMS. Toref-Standards.
  • ICH Guidelines for Analytical Method Valid
  • Exploring the Chemical Properties of (3,4-Dimethylphenyl)methanol for R&D. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is qNMR (quantitative NMR)?
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • ICH Guidance Q14 / Q2(R2)
  • Quantitative NMR (qNMR). University of Illinois Chicago.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Gas chrom
  • The Importance of Purity: Sourcing (3,4-Dimethylphenyl)methanol for Demanding Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | CAS#:14189-53-8. Chemsrc.
  • BenzeneMethanol,3,4-diMethyl-?-phenyl-. SynHet.
  • HPLC Methods for analysis of Benzyl alcohol.
  • A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. (2023).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • HPLC analytical Method development: an overview. (2025). PharmaCores.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.

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A Comparative Guide to Diarylmethanol Reactivity in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of diarylmethanol reactivity in Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis.[1][2] Aimed at researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings and physicochemical factors that govern reaction outcomes. We will dissect the causality behind experimental choices, offering field-proven insights to empower you to select substrates and design reaction conditions for optimal synthesis of triarylmethane scaffolds, which are prevalent in medicinal chemistry and materials science.[3][4][5]

The Mechanistic Heart of the Reaction: Generating the Diarylmethyl Cation

The Friedel-Crafts reaction, in this context, is an electrophilic aromatic substitution where a diarylmethanol acts as the precursor to the key electrophile: a resonance-stabilized diarylmethyl cation (also known as a benzhydrylium ion).[3][6] The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid, which facilitates the departure of the hydroxyl group as water to generate the carbocation.[1][7][8]

The stability of this carbocation intermediate is the single most critical factor determining the reactivity of the parent diarylmethanol. A more stable carbocation forms more readily, leading to a faster and often more efficient reaction. The general mechanism proceeds in three key steps, as illustrated below.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration A Diarylmethanol (Ar₂CH-OH) Complex Activated Complex [Ar₂CH-O(H)-AlCl₃] A->Complex + Arene Arene Nucleophile (Ar'-H) LA Lewis Acid (e.g., AlCl₃) LA->Complex Cation Diarylmethyl Cation (Ar₂CH⁺) Complex->Cation Elimination H2O_LA [H₂O-AlCl₃] Complex->H2O_LA Sigma σ-Complex (Arenium Ion) Cation->Sigma Attack Arene->Sigma Product Triarylmethane (Ar₂CH-Ar') Sigma->Product - H⁺ Base Base (e.g., [AlCl₃OH]⁻) Base->Product

Figure 1: Generalized Mechanism of Friedel-Crafts Reaction with Diarylmethanol. This diagram outlines the key stages: Lewis acid-assisted formation of the diarylmethyl cation, nucleophilic attack by an arene to form a σ-complex, and subsequent deprotonation to yield the final triarylmethane product.

Comparative Reactivity: The Decisive Role of Aryl Substituents

The electronic nature of the substituents on the diarylmethanol's aryl rings directly modulates the stability of the diarylmethyl cation intermediate. This, in turn, dictates the molecule's reactivity. We can categorize substituents into two main classes: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

Activating Effect of Electron-Donating Groups (EDGs)

EDGs such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups increase the electron density of the aromatic ring. When positioned on the aryl rings of the diarylmethanol, they stabilize the positive charge of the diarylmethyl cation through two primary mechanisms:

  • Inductive Effect: Alkyl groups are weakly electron-donating, pushing electron density through the sigma bonds towards the carbocation center.[9]

  • Resonance (Mesomeric) Effect: Substituents with lone pairs, like methoxy (-OCH₃), can directly delocalize the positive charge onto the substituent via resonance. This is a significantly more powerful stabilizing effect.[6][9]

Consequence: Diarylmethanols bearing EDGs are highly reactive in Friedel-Crafts reactions. The carbocation forms readily, often allowing for the use of milder Lewis acids (e.g., FeCl₃, ZnCl₂) or even strong Brønsted acids, which can improve functional group tolerance.[10][11]

Deactivating Effect of Electron-Withdrawing Groups (EWGs)

EWGs such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring. This effect destabilizes the adjacent carbocation by intensifying its positive charge (an "electron-poor" center is made even poorer).[12][13]

Consequence: Diarylmethanols with EWGs are substantially less reactive or completely unreactive.[14] The formation of the diarylmethyl cation is energetically unfavorable, often requiring harsh conditions with stoichiometric amounts of strong Lewis acids (like AlCl₃), which may lead to substrate decomposition or undesired side reactions.[1] In many cases, the reaction fails to proceed at all.[15]

Quantitative Reactivity Comparison

The following table summarizes the expected reactivity profiles based on substituent effects. The yield data is representative for a standardized reaction of the respective diarylmethanol with an excess of benzene, catalyzed by a moderate Lewis acid like FeCl₃ at room temperature.

Diarylmethanol SubstrateSubstituent (on each ring)Electronic EffectDiarylmethyl Cation StabilityExpected ReactivityRepresentative Yield (%)
Bis(4-methoxyphenyl)methanolp-OCH₃Strong EDG (Resonance)Very HighVery High> 95%
Bis(4-methylphenyl)methanolp-CH₃Weak EDG (Inductive)HighHigh85 - 90%
Diphenylmethanol-HNeutral (Baseline)ModerateModerate70 - 75%
Bis(4-chlorophenyl)methanolp-ClWeak EWG (Inductive)LowLow15 - 25%
Bis(4-nitrophenyl)methanolp-NO₂Strong EWG (Resonance)Very LowVery Low / Inert< 5%

Note: This data is illustrative and actual yields will depend on specific reaction conditions, catalyst choice, and the nucleophilicity of the reacting arene.

Experimental Protocol: Synthesis of 4-Methyldiphenyl(phenyl)methane

This protocol provides a self-validating system for the reaction of diphenylmethanol with toluene, a common Friedel-Crafts alkylation. The inclusion of monitoring and purification steps ensures the integrity of the results.

Materials and Reagents
  • Diphenylmethanol (1.0 eq)

  • Anhydrous Toluene (serves as solvent and reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Experimental Workflow Diagram

G A 1. Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) B 2. Reagent Preparation - Dissolve Diphenylmethanol  in anhydrous Toluene A->B C 3. Catalyst Addition - Cool solution to 0°C - Add AlCl₃ portion-wise B->C D 4. Reaction - Warm to RT - Stir for 2-4h C->D E 5. Monitoring - Check via TLC  (vs. starting material) D->E E->D Incomplete? Continue F 6. Quenching - Cool to 0°C - Slowly add 1M HCl E->F Complete? G 7. Workup - Separate layers - Wash organic phase (NaHCO₃, Brine) F->G H 8. Drying & Concentration - Dry with MgSO₄ - Evaporate solvent G->H I 9. Purification - Column Chromatography  (Silica gel, Hexanes/EtOAc) H->I J 10. Analysis - Characterize pure product  (NMR, MS) I->J

Figure 2: Experimental Workflow. This chart details the logical progression from setup to final product analysis, emphasizing control and verification points.

Step-by-Step Procedure
  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Charging: Charge the flask with diphenylmethanol (e.g., 5.0 g, 27.1 mmol) and anhydrous toluene (100 mL). Stir until all solid has dissolved.

  • Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Cautiously add anhydrous AlCl₃ (3.98 g, 29.8 mmol) in small portions over 15 minutes. Causality Note: Portion-wise addition at low temperature is crucial to manage the initial exotherm of the Lewis acid complexation.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Periodically take small aliquots from the reaction, quench them with water, extract with ethyl acetate, and spot on a TLC plate (e.g., 9:1 Hexanes:EtOAc). The disappearance of the diphenylmethanol spot (higher polarity) and the appearance of a new, lower-polarity product spot indicates reaction progression.

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, quench the reaction by adding 50 mL of 1M HCl via the dropping funnel. Safety Note: This is a highly exothermic process that releases HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL). Trustworthiness Note: These washes remove residual acid, unreacted materials, and inorganic salts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure triarylmethane product.

Conclusion

The reactivity of a diarylmethanol in Friedel-Crafts alkylation is a direct and predictable function of the electronic properties of its aryl substituents. Electron-donating groups markedly enhance reactivity by stabilizing the crucial diarylmethyl cation intermediate, permitting milder reaction conditions. Conversely, electron-withdrawing groups destabilize this intermediate, severely impeding or preventing the reaction. This fundamental structure-activity relationship is paramount for any scientist seeking to employ this reaction. By understanding the causality behind these electronic effects and employing robust, self-validating experimental protocols, researchers can effectively harness the power of the Friedel-Crafts reaction to synthesize complex triarylmethane structures with precision and efficiency.

References

  • ResearchGate. (n.d.). Triarylmethane synthesis via Friedel‐Crafts type arylation of...

  • Wikipedia. (2024). Friedel–Crafts reaction.

  • BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.

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A Guide to the Spectroscopic Comparison of (3,4-Dimethylphenyl)(phenyl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the spectroscopic properties of (3,4-Dimethylphenyl)(phenyl)methanol and its derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding how molecular structure influences spectroscopic output, a cornerstone of chemical analysis and structural elucidation in drug discovery and development.

Introduction

This compound, a derivative of benzhydrol, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] The precise characterization of these molecules and their analogues is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.[2] This guide will explore the nuanced differences in the spectra of this compound and its derivatives, providing a basis for their unambiguous identification and characterization.

Experimental & Computational Methodology

The data presented herein is a composite of established experimental protocols and computational predictions. This hybrid approach is often necessary in research when experimental data for every conceivable derivative is not available.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Solid samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: Spectra are recorded on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds, providing detailed fragmentation patterns.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined by a mass analyzer (e.g., quadrupole, time-of-flight).

Computational Predictions

In the absence of complete experimental data for this compound and its derivatives, predictive tools have been utilized to generate spectroscopic data.

  • NMR Predictions: ¹H and ¹³C NMR chemical shifts were predicted using online platforms that employ machine learning algorithms and databases of existing spectral data.[3][4] These tools provide valuable estimations of expected spectral features.

  • Mass Spectrometry Fragmentation: Fragmentation patterns were predicted using rule-based algorithms that simulate the fragmentation of molecules in a mass spectrometer.[5][6]

Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a novel compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Molecular Structures of Compared Compounds

Caption: Molecular structures of the parent compound and its derivatives.

Spectroscopic Comparison

The following sections detail the expected spectroscopic features of this compound and two representative derivatives: one with an electron-donating group (-OCH₃) and one with an electron-withdrawing group (-NO₂).

This compound (Parent Compound)

This molecule serves as our baseline for comparison. The presence of the two phenyl rings, the hydroxyl group, and the methyl substituents give rise to a characteristic set of signals.

Spectroscopy Predicted/Expected Features Interpretation
¹H NMR ~7.2-7.4 ppm (m, 5H), ~7.0-7.2 ppm (m, 3H), ~5.8 ppm (s, 1H), ~2.2 ppm (s, 6H), ~2.1 ppm (br s, 1H)Aromatic protons of the unsubstituted and substituted phenyl rings. The benzylic proton (CH-OH) appears as a singlet. The two methyl groups on the phenyl ring are expected to be singlets. The hydroxyl proton is a broad singlet.
¹³C NMR ~144 ppm, ~141 ppm, ~137 ppm, ~136 ppm, ~129 ppm, ~128 ppm, ~127 ppm, ~126 ppm, ~76 ppm, ~20 ppm, ~19 ppmAromatic carbons will appear in the 125-150 ppm region. The carbon bearing the hydroxyl group (benzylic carbon) is expected around 76 ppm. The methyl carbons will be in the aliphatic region.
FT-IR ~3600-3200 cm⁻¹ (broad), ~3100-3000 cm⁻¹ (sharp), ~2950-2850 cm⁻¹ (sharp), ~1600 & 1500 cm⁻¹ (sharp), ~1200-1000 cm⁻¹ (strong)O-H stretch (alcohol). Aromatic C-H stretch. Aliphatic C-H stretch. Aromatic C=C bending. C-O stretch.
Mass Spec. M⁺ at m/z 212. Loss of H₂O (m/z 194). Loss of phenyl group (m/z 135). Loss of dimethylphenyl group (m/z 107).The molecular ion peak is expected at m/z 212. Common fragmentation pathways for benzhydrols include dehydration and cleavage of the aryl groups.
(4-Methoxyphenyl)(3,4-dimethylphenyl)methanol (Electron-Donating Group)

The introduction of a methoxy group, a strong electron-donating group, on one of the phenyl rings significantly influences the electronic environment of the molecule, leading to predictable shifts in the NMR spectra.

Spectroscopy Predicted/Expected Features Interpretation & Comparison
¹H NMR ~7.1-7.3 ppm (m, 2H), ~6.8-7.0 ppm (m, 2H), ~7.0-7.2 ppm (m, 3H), ~5.7 ppm (s, 1H), ~3.8 ppm (s, 3H), ~2.2 ppm (s, 6H), ~2.0 ppm (br s, 1H)The protons on the methoxy-substituted ring, particularly those ortho and para to the -OCH₃ group, will be shifted upfield (to lower ppm) due to increased electron density. The methoxy protons will appear as a sharp singlet around 3.8 ppm.
¹³C NMR ~159 ppm, ~144 ppm, ~137 ppm, ~136 ppm, ~135 ppm, ~129 ppm, ~128 ppm, ~127 ppm, ~114 ppm, ~75 ppm, ~55 ppm, ~20 ppm, ~19 ppmThe carbon attached to the methoxy group will be significantly deshielded (shifted downfield), while the ortho and para carbons will be shielded (shifted upfield). The methoxy carbon will appear around 55 ppm.
FT-IR Similar to parent, with additional C-O-C stretch.The characteristic alcohol and aromatic absorptions will be present. An additional strong C-O-C stretching band for the ether linkage is expected around 1250 cm⁻¹.
Mass Spec. M⁺ at m/z 242. Fragmentation will be influenced by the methoxy group.The molecular ion will be at m/z 242. The methoxy group can influence fragmentation, potentially favoring cleavage that results in a resonance-stabilized methoxyphenyl cation.
(4-Nitrophenyl)(3,4-dimethylphenyl)methanol (Electron-Withdrawing Group)

Conversely, the electron-withdrawing nitro group will decrease the electron density on the substituted phenyl ring, causing downfield shifts for the protons and carbons on that ring.

Spectroscopy Predicted/Expected Features Interpretation & Comparison
¹H NMR ~8.2 ppm (d, 2H), ~7.5 ppm (d, 2H), ~7.0-7.2 ppm (m, 3H), ~5.9 ppm (s, 1H), ~2.2 ppm (s, 6H), ~2.3 ppm (br s, 1H)The protons on the nitro-substituted ring will be significantly shifted downfield (to higher ppm) due to the strong deshielding effect of the -NO₂ group.
¹³C NMR ~148 ppm, ~147 ppm, ~144 ppm, ~137 ppm, ~136 ppm, ~129 ppm, ~128 ppm, ~127 ppm, ~124 ppm, ~75 ppm, ~20 ppm, ~19 ppmAll carbons on the nitro-substituted ring will be deshielded, with the carbon bearing the nitro group being the most affected.
FT-IR Similar to parent, with additional N-O stretches.In addition to the alcohol and aromatic bands, strong symmetric and asymmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spec. M⁺ at m/z 257. Fragmentation will be characteristic of nitroaromatics.The molecular ion will be at m/z 257. Fragmentation may involve the loss of the nitro group (-NO₂) or other characteristic fragmentations of nitroaromatic compounds.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a clear and predictable correlation between molecular structure and spectral output. The position and electronic nature of substituents on the phenyl rings cause characteristic shifts in NMR spectra and introduce unique absorption bands in IR spectra. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, further aiding in structural confirmation. This guide demonstrates that a multi-technique spectroscopic approach, combining experimental data with computational predictions, provides a robust framework for the comprehensive characterization of this important class of molecules. This detailed understanding is critical for researchers in drug development and materials science, enabling the precise identification and quality control of novel compounds.

References

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A Comparative Guide to the Synthetic Methodologies of Triarylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Triarylmethane Scaffold

Triarylmethanes (TRAMs) represent a fundamental structural motif in organic chemistry, underpinning the structure of a vast array of molecules with significant applications. From their historical role as vibrant dyes and pigments to their contemporary use in fluorescent probes, molecular sensors, and as key pharmacophores in antiviral, anticancer, and antitubercular agents, the TRAM scaffold is of undeniable importance.[1] The synthetic challenge lies in the controlled and efficient construction of this sterically congested core, often with specific substitution patterns to modulate its properties. This guide provides a comparative overview of the principal synthetic methodologies for triarylmethanes, offering insights into their mechanisms, scope, and practical applications for researchers in academia and the pharmaceutical industry.

I. The Classical Approach: Friedel-Crafts Alkylation

The Friedel-Crafts reaction is the cornerstone of triarylmethane synthesis, historically serving as the most direct route to these compounds.[2][3] This electrophilic aromatic substitution typically involves the reaction of an electron-rich arene with a suitable electrophile, such as a diarylmethanol, an aromatic aldehyde, or a diarylmethyl halide, in the presence of a Lewis or Brønsted acid catalyst.

Mechanism and Causality

The reaction proceeds through the in-situ generation of a carbocation intermediate from the electrophilic precursor upon interaction with the acid catalyst. This highly electrophilic carbocation is then attacked by the electron-rich aromatic nucleophile to form the triarylmethane product. The choice of catalyst, often a strong Lewis acid like AlCl₃, FeCl₃, or a Brønsted acid like H₂SO₄, is critical for the efficient generation of the carbocation. However, these harsh conditions can lead to side reactions and limit the substrate scope. More recent modifications have employed milder and more selective catalysts, such as AuCl₃, to improve reaction outcomes.[2]

Friedel_Crafts_Reaction cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution Diaryl-LG Ar₂CH-LG Carbocation Ar₂CH⁺ Diaryl-LG->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Intermediate Wheland Intermediate Carbocation->Intermediate + Arene Arene Arene (Ar'-H) TRAM Triarylmethane (Ar₂CH-Ar') Intermediate->TRAM - H⁺ Suzuki_Miyaura_Coupling Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar₂CH-Pd(II)-X L₂ OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)_Aryl Ar₂CH-Pd(II)-Ar' L₂ Transmetalation->Pd(II)_Aryl RedElim Reductive Elimination Pd(II)_Aryl->RedElim RedElim->Pd(0) TRAM Ar₂CH-Ar' RedElim->TRAM Ar2CHX Ar₂CH-X Ar2CHX->OxAdd ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->Transmetalation Grignard_Reaction Grignard 2 Ar-MgBr Intermediate Ar₂C(OMgBr)(OEt) Grignard->Intermediate + Carbonyl Carbonyl O=C(OEt)₂ TRAM_carbinol Ar₃C-OH Intermediate->TRAM_carbinol + H₃O⁺ TRAM_dye Ar₃C⁺ (Dye) TRAM_carbinol->TRAM_dye - H₂O

Sources

Safety Operating Guide

(3,4-Dimethylphenyl)(phenyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the synthesis of novel compounds to their responsible management and disposal. Handling chemical waste is not merely a regulatory hurdle; it is a critical component of our commitment to safety, environmental stewardship, and the integrity of our research. This guide provides a comprehensive, technically grounded procedure for the proper disposal of (3,4-Dimethylphenyl)(phenyl)methanol (CAS No: 14189-53-8), ensuring your laboratory practices remain compliant and fundamentally safe.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a substituted aromatic alcohol, is not benign. Its hazard profile, identified by the GHS07 pictogram, necessitates careful handling to mitigate risks.[1]

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with eyes can result in significant, potentially damaging, irritation.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.

These classifications are based on data for structurally similar compounds, such as 3,4-Dimethylbenzyl alcohol, and are the foundation for the safety protocols that follow.[2] This proactive risk assessment is the first step in a self-validating safety system.

Table 1: Key Safety & Physical Data for this compound

PropertyValueSource
CAS Number 14189-53-8[1]
Molecular Formula C₁₅H₁₆O[1]
Appearance White to light yellow crystal powder[2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H315, H319, H335[2]
Primary Hazards Skin, Eye, and Respiratory Irritant[2]

Immediate Safety & Personal Protective Equipment (PPE)

Given the irritant nature of the compound, establishing a barrier between the researcher and the chemical is non-negotiable. The causality is simple: no contact, no irritation.

Mandatory PPE includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policy.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: While general handling in a well-ventilated area should suffice, a NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols.

All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Waste Segregation & Container Selection

Proper disposal begins with correct segregation at the point of generation. This practice is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and is crucial for preventing dangerous chemical reactions.[5][6]

  • Waste Stream: this compound waste should be classified as Solid, Non-Halogenated Organic Waste .

  • Container Choice: Use a dedicated, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a screw-top cap are appropriate. The container must be in good condition, with no cracks or deterioration.[7] Never use metal containers for any chemical waste unless explicitly approved, as unforeseen reactions can occur.[5]

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for safely preparing this compound for final disposal by a licensed professional service.

Workflow for Waste Collection and Labeling

G cluster_prep Preparation Phase cluster_disposal Disposal Workflow cluster_storage On-Site Accumulation A 1. Don Required PPE (Goggles, Gloves, Lab Coat) B 2. Work Inside a Chemical Fume Hood A->B Safety First C 3. Select a Compatible Waste Container (HDPE or Glass) B->C D 4. Transfer Solid Waste into Container C->D E 5. Securely Seal the Container D->E F 6. Affix 'Hazardous Waste' Label E->F G 7. Complete Label Details: - Full Chemical Name - All Constituents (if mixture) - Hazard Pictograms - Accumulation Start Date F->G H 8. Place in Designated Satellite Accumulation Area (SAA) G->H I 9. Use Secondary Containment H->I J 10. Segregate from Incompatible Wastes (e.g., Oxidizers, Acids) I->J K 11. Arrange Pickup by EH&S or Licensed Contractor J->K Final Step

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Residual Quantities (e.g., on glassware):

    • Rinse the contaminated item with a minimal amount of a suitable non-halogenated solvent, such as ethanol or acetone.

    • Collect this solvent rinsate in a designated container for Liquid, Non-Halogenated Organic Waste . Do not dispose of this rinsate down the drain.[7]

    • Label the liquid waste container appropriately, listing all solvent and solute constituents.

  • Bulk Solid Waste:

    • Carefully transfer the solid this compound into your pre-selected, compatible solid waste container using a clean spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, handle it with extreme care to prevent aerosolization.

    • Once the waste is transferred, securely seal the container. Do not leave funnels in the container opening.[8]

  • Container Labeling:

    • Proper labeling is a strict EPA requirement.[9] Affix a hazardous waste tag to the container as soon as the first particle of waste is added.

    • The label must include:

      • The words "Hazardous Waste" .[10]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]

      • A clear indication of the hazards (e.g., check boxes for "Irritant").

      • The Accumulation Start Date (the date the first amount of waste was placed in the container).

      • Your name, Principal Investigator, and laboratory location.

On-Site Accumulation and Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[7][9]

  • Secondary Containment: The waste container must be placed inside a secondary container, such as a plastic tub, that can hold at least 110% of the volume of the primary container to contain any potential leaks or spills.[11]

  • Segregation: Store the container away from incompatible materials. As a general principle for aromatic alcohols, this includes strong oxidizing agents, acids, and bases.[8]

  • Storage Limits: Regulations limit the volume of waste (typically 55 gallons) and the time (up to one year, but institutional policies may be stricter) that waste can be stored in an SAA.[7]

Arranging for Final Disposal

As the generator, your institution retains "cradle-to-grave" responsibility for the waste.[6] Final disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10][12] They are equipped to transport and dispose of the material in compliance with all federal and state regulations, likely via incineration.[9]

Emergency Procedures for Spills and Exposure

Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep or scoop the material into a designated waste container. Avoid creating dust.

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and manage the cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2]

  • Inhalation: Move the affected person to fresh air.[2]

In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for the compound.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for (3,4-Dimethylphenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Precautionary Approach

(3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8) is a solid aromatic alcohol utilized in specialized organic synthesis pathways, particularly in pharmaceutical and materials science research.[1] As a research chemical, comprehensive public hazard data is limited. One supplier indicates the GHS07 "Exclamation Mark" pictogram, suggesting potential hazards such as skin/eye irritation or being harmful if swallowed.[2]

Given the absence of a complete Safety Data Sheet (SDS), this guide is built upon the precautionary principle . The recommendations herein are derived from the chemical's structural class (aromatic alcohol), data from analogous compounds, and established best practices in chemical safety. This approach ensures a robust margin of safety for all laboratory personnel. Your institution's Environmental Health & Safety (EHS) department should always be consulted for a final, site-specific risk assessment.

Hazard Analysis: Understanding the Risks

The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosolized dust. The core directive is to prevent any direct contact with the substance.

  • Dermal (Skin) Hazard: Aromatic alcohols can cause skin irritation upon contact. Prolonged exposure may lead to dermatitis. The lipophilic nature of the aromatic rings can facilitate absorption through the skin, making robust hand protection essential.

  • Ocular (Eye) Hazard: As with many chemical solids and their solutions, direct contact with the eyes can cause serious irritation or damage.[3] Operations that pose a splash or dust hazard require stringent eye protection.

  • Respiratory Hazard: While the compound is a solid with a likely low vapor pressure at room temperature, any operation that generates dust or aerosol (e.g., weighing, scraping, vigorous mixing, heating) creates a significant inhalation risk.[4] Inhaled dust can cause respiratory tract irritation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot Required
Weighing & Transfer (Solid) Chemical Splash GogglesNitrile GlovesStandard Lab CoatRequired if outside a fume hood
Solution Preparation Chemical Splash GogglesNitrile GlovesStandard Lab CoatNot Required (in fume hood)
Reaction Workup / Transfer Goggles & Face ShieldNitrile GlovesStandard Lab CoatNot Required (in fume hood)
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile GlovesChemical-Resistant ApronAir-Purifying Respirator (APR)
Eye and Face Protection: The Non-Negotiable Barrier

Direct chemical splashes can cause irreversible eye damage. Protection must be selected based on the level of risk.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the baseline for simply being in a laboratory where chemicals are handled.

  • Standard Handling: Chemical splash goggles that form a seal around the eyes are mandatory when handling the solid compound or its solutions.[3]

  • High-Risk Operations: When handling larger volumes (>100 mL) or performing tasks with a high splash potential (e.g., transfers, filtration), a full-face shield must be worn in addition to chemical splash goggles.[3]

Hand Protection: Selecting the Right Glove Material

There is no universal chemical-resistant glove. For aromatic compounds, material selection is critical.

  • Recommended Material: Nitrile gloves are the primary recommendation. They provide good resistance to a broad range of chemicals, including alcohols and aromatic solvents, and protect against incidental contact.[5]

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use. For tasks with higher splash risk, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.

Body Protection: Shielding Against Contamination
  • Standard Use: A long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing from minor spills and dust.

  • Enhanced Protection: For large-scale operations or during spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional barrier against chemical splashes.[6] Pants and closed-toe shoes are required at all times in the laboratory.[7]

Respiratory Protection: An Operation-Dependent Necessity
  • Primary Engineering Control: All handling of this compound that could generate dust or vapors must be performed inside a certified chemical fume hood. This is the most effective way to prevent respiratory exposure.

  • When a Respirator is Required: In the rare event that engineering controls are insufficient or during a large spill response, respiratory protection is necessary. A fit-tested air-purifying respirator (APR) with organic vapor/particulate (P100) cartridges would be the minimum requirement. All respirator use must be done under a formal institutional respiratory protection program.

Operational & Logistical Plans

A safe experiment begins before the vial is opened and ends after the waste is properly segregated.

Step-by-Step Handling Protocol
  • Pre-Handling Assessment: Verify the chemical fume hood has a current certification. Ensure an eyewash station and safety shower are accessible and unobstructed. Confirm you have all necessary PPE in the correct size and condition.

  • Weighing the Solid:

    • Perform this task within the fume hood or a ventilated balance enclosure.

    • Place a weigh boat on the analytical balance.

    • Carefully use a spatula to transfer the solid from the reagent bottle to the weigh boat. Avoid any actions that could create airborne dust.

    • Securely cap the reagent bottle immediately after transfer.

  • Preparing a Solution:

    • Place a flask containing the desired solvent on a stir plate within the fume hood.

    • Gently add the weighed solid to the solvent. If creating a powder funnel, add the solid slowly to prevent splashing.

    • Rinse the weigh boat with a small amount of solvent, transferring the rinse into the flask to ensure a complete transfer.

  • Post-Handling Decontamination:

    • Wipe down the spatula, balance, and any surfaces inside the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.

    • Remove PPE in the correct order (gloves first), avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbent material into a designated hazardous waste container. Clean the area with a suitable solvent.

Waste Disposal Plan

Chemical waste is the legal responsibility of the generator from "cradle to grave."[9] Never dispose of this compound or its solutions down the drain or in the regular trash.[10][11]

  • Solid Waste: All contaminated solids (gloves, weigh boats, paper towels, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed, properly labeled hazardous waste container. The label must list all chemical constituents by name and approximate percentage.[10]

  • Container Rinsing: Empty reagent bottles must be triple-rinsed. The first rinse must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses can be managed according to institutional policy. Deface the label on the empty, rinsed container before disposal.

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible chemicals (e.g., strong oxidizers). Ensure the container is sealed at all times except when adding waste.[10]

Visualization: Safe Handling & Disposal Workflow

The following diagram outlines the critical decision and action points for safely working with this compound.

start Start: New Experiment with this compound risk_assessment 1. Risk Assessment - Review Protocol - Consult SDS/Safety Guide start->risk_assessment ppe_selection 2. Select & Inspect PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat risk_assessment->ppe_selection emergency_prep Emergency Preparedness - Know Spill Procedure - Locate First Aid Kit risk_assessment->emergency_prep eng_controls 3. Prepare Engineering Controls - Verify Fume Hood Certification - Clear Path to Eyewash/Shower ppe_selection->eng_controls handling 4. Chemical Handling (Inside Fume Hood) - Weighing - Solution Prep - Reaction eng_controls->handling decon 5. Decontamination - Clean Workspace & Equipment - Doff PPE Correctly handling->decon waste_collection 6. Waste Segregation - Solid Waste Container - Liquid Waste Container decon->waste_collection disposal 7. Final Disposal - Seal & Label Containers - Request EHS Pickup waste_collection->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

  • Chem-Station. (n.d.). (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:14189-53-8. Retrieved from [Link]

  • Letopharm Limited. (n.d.). This compound| CAS:#14189-53-8. Retrieved from [Link]

  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Gall Moore, C. (2023). Dress for Success: PPE for Distilleries. Spirits & Distilling. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [14189-53-8]. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Health and Safety Executive. (2023). Need to dispose chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.